molecular formula C22H12ClF3N2O4 B15604809 EN460

EN460

货号: B15604809
分子量: 460.8 g/mol
InChI 键: RSLFQCNAOMQAIH-WJDWOHSUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

EN460 is a useful research compound. Its molecular formula is C22H12ClF3N2O4 and its molecular weight is 460.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-chloro-5-[(4Z)-5-oxo-4-[(5-phenylfuran-2-yl)methylidene]-3-(trifluoromethyl)pyrazol-1-yl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClF3N2O4/c23-17-8-6-13(10-15(17)21(30)31)28-20(29)16(19(27-28)22(24,25)26)11-14-7-9-18(32-14)12-4-2-1-3-5-12/h1-11H,(H,30,31)/b16-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLFQCNAOMQAIH-WJDWOHSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=NN(C3=O)C4=CC(=C(C=C4)Cl)C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClF3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of EN460: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Selective ERO1α Inhibitor

EN460 is a small-molecule inhibitor that selectively targets Endoplasmic Reticulum Oxidation 1α (ERO1α), a key enzyme in disulfide bond formation within the endoplasmic reticulum (ER).[1][2][3] This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual representations of the underlying molecular pathways.

Mechanism of Action

This compound functions as a selective inhibitor of ERO1α, interacting specifically with the reduced, active form of the enzyme to prevent its reoxidation.[1][2][3] This inhibitory action is achieved through the formation of a stable bond with a cysteine residue in the active site of ERO1α.[3][4] A key consequence of this interaction is the displacement of the essential cofactor, flavin adenine (B156593) dinucleotide (FAD), from the enzyme's active site, thereby halting its catalytic activity.[1][3]

Despite its reactivity with thiols, this compound exhibits a notable selectivity for ERO1α. This specificity is attributed to the reversible nature of its reaction with unstructured thiols, in contrast to the stable adduct it forms with ERO1α.[1][3] By inhibiting ERO1α, this compound disrupts the oxidative protein folding pathway, leading to an accumulation of reduced proteins in the ER and triggering the Unfolded Protein Response (UPR).[1][3][5] Modest concentrations of this compound have been shown to promote signaling in the UPR and precondition cells against severe ER stress.[1][3]

In the context of multiple myeloma, a disease characterized by high levels of protein secretion and basal ER stress, the inhibition of ERO1α by this compound has been shown to induce apoptosis.[6]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the inhibitory activity of this compound.

TargetIC50Cell Line/SystemReference
ERO1α1.9 µMIn vitro assay[1][2]
ERO1L22.13 µMEnzyme activity assay[6]
Monoamine oxidase A (MAO-A)7.91 µMEnzyme activity assay[6][7]
Lysine-specific histone demethylase 1A (LSD1)4.16 µMEnzyme activity assay[6][7]
Monoamine oxidase B (MAO-B)30.59 µMEnzyme activity assay[6][7]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound and its direct mechanism of action on ERO1α.

EN460_Mechanism This compound Mechanism of Action on ERO1α Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Cellular Response PDI_red Reduced PDI ERO1a_red Reduced ERO1α (Active) PDI_red->ERO1a_red Reduces ERO1α PDI_ox Oxidized PDI PDI_ox->PDI_red Protein_unfolded Unfolded Protein (with free thiols) Protein_folded Folded Protein (with disulfide bonds) Protein_unfolded->Protein_folded Oxidative Folding ER_Stress ER Stress Protein_unfolded->ER_Stress ERO1a_ox Oxidized ERO1α (Inactive) ERO1a_red->ERO1a_ox O2 O₂ ERO1a_red->O2 e⁻ transfer FAD_bound FAD EN460_ERO1a_adduct This compound-ERO1α Adduct (Inactive) ERO1a_ox->PDI_ox Oxidizes PDI H2O2 H₂O₂ O2->H2O2 FAD_displaced Displaced FAD This compound This compound This compound->ERO1a_red Forms stable adduct EN460_ERO1a_adduct->Protein_unfolded Inhibition leads to accumulation of unfolded proteins EN460_ERO1a_adduct->FAD_displaced Displaces FAD UPR Unfolded Protein Response (UPR) Activation Apoptosis Apoptosis UPR->Apoptosis ER_Stress->UPR

Caption: Mechanism of this compound inhibition of the ERO1α catalytic cycle and downstream cellular effects.

Experimental Protocols

Detailed methodologies for the key experiments that elucidated the mechanism of action of this compound are described below.

High-Throughput In Vitro Assay for Mammalian ERO1α Activity

This assay was utilized for the initial identification of small molecule inhibitors of ERO1α.[1]

  • Principle: The assay measures the fluorescence of Amplex UltraRed (AUR), which develops as a result of the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α activity.

  • Procedure:

    • Reactions were conducted in a 384-well plate format.

    • Each well contained purified ERO1α, the substrate protein disulfide isomerase (PDI), and Amplex UltraRed reagent.

    • The reaction was initiated by the addition of a reducing agent (e.g., DTT) to activate the system.

    • Candidate inhibitor compounds, such as this compound, were added at various concentrations.

    • The development of AUR fluorescence was monitored over time using a fluorescence plate reader.

    • The concentration of the compound required to inhibit 50% of the AUR fluorescence was determined as the IC50 value.[1]

Mobility Shift Analysis of ERO1α Oxidative Status

This experiment was performed to assess the effect of this compound on the oxidative state of ERO1α within cells.[1]

  • Principle: The reduced and oxidized forms of ERO1α can be separated by non-reducing SDS-PAGE due to differences in their conformation. Alkylation of free thiols with 4-acetamido-4′-maleimidylstilbene-2,2′-disulfonic acid (AMS) further enhances this mobility shift.

  • Procedure:

    • Cultured cells (e.g., 293T) were treated with this compound or a vehicle control.

    • Cells were lysed, and the lysates were treated with AMS to alkylate free cysteine residues.

    • The proteins were separated by non-reducing SDS-PAGE.

    • ERO1α was detected by immunoblotting with a specific antibody.

    • An accumulation of the lower mobility form of ERO1α indicated an increase in its reduced state, consistent with inhibition of its reoxidation.[1]

Absorbance Spectroscopy

This method was used to study the interaction of this compound with thiols and the displacement of FAD from ERO1α.[1]

  • Principle: this compound has a characteristic absorbance spectrum that changes upon reaction with thiols. The binding of FAD to ERO1α also has a distinct spectral signature.

  • Procedure:

    • The absorbance spectrum of this compound was measured in the presence and absence of various thiol-containing reducing agents (e.g., DTT, GSH).

    • The reversibility of the this compound-thiol adduct was tested by adding a thiol-scavenging agent like N-ethylmaleimide (NEM).

    • To observe FAD displacement, the absorbance spectrum of the ERO1α-FAD complex was monitored after the addition of this compound. A decrease in the characteristic FAD absorbance indicated its displacement from the enzyme.[1]

The following diagram illustrates a generalized experimental workflow for screening and characterizing ERO1α inhibitors like this compound.

Experimental_Workflow Experimental Workflow for this compound Characterization cluster_Screening Inhibitor Screening cluster_Mechanism Mechanism of Action Studies cluster_Cellular Cellular Effects HTS High-Throughput Screen (AUR Fluorescence Assay) Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID IC50 IC50 Determination Hit_ID->IC50 Mobility_Shift Mobility Shift Assay (ERO1α Redox State) IC50->Mobility_Shift Spectroscopy Absorbance Spectroscopy (Thiol Reactivity, FAD Displacement) Mobility_Shift->Spectroscopy UPR_Reporter UPR Reporter Assay Spectroscopy->UPR_Reporter Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) UPR_Reporter->Apoptosis_Assay ER_Stress_Markers ER Stress Marker Analysis (e.g., Western Blot for p-EIF2α) Apoptosis_Assay->ER_Stress_Markers

Caption: A generalized workflow for the identification and characterization of ERO1α inhibitors.

References

EN460: A Technical Guide to a Selective ERO1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Endoplasmic Reticulum Oxidoreductin 1 (ERO1) is a critical flavin adenine (B156593) dinucleotide (FAD)-containing enzyme residing in the endoplasmic reticulum (ER).[1][2] Its primary function is to catalyze the formation of disulfide bonds in newly synthesized proteins by oxidizing Protein Disulfide Isomerase (PDI).[3][4] This process is essential for the correct folding and maturation of a significant portion of the proteome, particularly secreted and membrane-bound proteins. While vital, dysregulation of ERO1 activity can lead to a hyperoxidizing ER environment and has been implicated in the pathology of various diseases, including cancer.[1][3] In many cancer types, such as multiple myeloma and breast cancer, elevated ERO1α expression is associated with increased tumor aggressiveness, metastasis, and poor patient outcomes, making it an attractive therapeutic target.[5][6][7]

EN460 is a small molecule inhibitor that has emerged as a key tool compound for studying the function of ERO1 and as a potential scaffold for the development of novel anticancer therapies.[8][9] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, affected signaling pathways, and detailed experimental protocols.

Mechanism of Action of this compound

This compound functions as a selective, cell-permeable inhibitor of ERO1α. Its mechanism is unique in that it preferentially interacts with the reduced, active form of the enzyme.[1][2][8] The key features of its mechanism are:

  • Thiol Reactivity: this compound possesses an enone functionality that reacts with cysteine residues.[1]

  • Selective Interaction: It selectively forms a stable bond with the active-site thiols of ERO1α only when the enzyme is in its reduced state, which occurs during its catalytic cycle. This interaction prevents the reoxidation of the enzyme.[1][2]

  • FAD Displacement: The formation of the stable adduct between this compound and ERO1α leads to the displacement of the essential FAD cofactor from the enzyme's active site, thereby inactivating it.[1][2][10]

  • Reversible Thiol Reactivity: While this compound can react with other unstructured thiols, this reaction is rapidly reversible. In contrast, the bond formed with ERO1α is stabilized by the protein's structure, conferring its selectivity for the enzyme.[1][2]

Quantitative Data

The inhibitory activity of this compound has been quantified against ERO1α and other enzymes, as well as in various cell lines.

Target EnzymeIC50 Value (µM)Notes
ERO1α 1.9[1][2][8]In vitro enzymatic assay.
ERO1L 22.13[5][6]In an in vitro assay with the human enzyme.
MAO-A 7.91[5][6]Shows off-target activity against other FAD-containing enzymes.
LSD1 4.16[5][6]Shows off-target activity against other FAD-containing enzymes.
MAO-B 30.59[5][6]Shows off-target activity against other FAD-containing enzymes.
Cell LineIC50 Value (µM)Assay TypeDuration
U266 (Multiple Myeloma) 10.1 ± 1.11[5]MTT Assay72 hours
MM1.S (Multiple Myeloma) 14.74 ± 1.23[5]MTT Assay72 hours

Signaling Pathways and Cellular Effects

Inhibition of ERO1 by this compound triggers a cascade of cellular events, primarily centered around ER stress and the Unfolded Protein Response (UPR).

ERO1-PDI Oxidative Folding Pathway

Under normal conditions, ERO1 oxidizes PDI, which in turn introduces disulfide bonds into nascent polypeptide chains, facilitating their proper folding. This compound disrupts this cycle by locking ERO1 in an inactive state.

cluster_ER Endoplasmic Reticulum Lumen PDI_red PDI (Reduced) PDI_ox PDI (Oxidized) ERO1_ox ERO1α (Oxidized) PDI_red->ERO1_ox e⁻ Unfolded Unfolded Protein (2SH) PDI_ox->Unfolded ERO1_red ERO1α (Reduced) ERO1_ox->ERO1_red O2 O₂ ERO1_red->O2 e⁻ This compound This compound ERO1_red->this compound Folded Folded Protein (S-S) Unfolded->Folded Disulfide Bond Formation Folded->PDI_red H2O2 H₂O₂ This compound->ERO1_ox Inhibition

Caption: Inhibition of the ERO1-PDI oxidative folding cycle by this compound.

Unfolded Protein Response (UPR) Activation

By inhibiting ERO1, this compound causes an accumulation of reduced, unfolded proteins in the ER, which constitutes ER stress.[1] This stress activates the UPR, a tripartite signaling network aimed at restoring proteostasis.[11][12]

  • PERK Pathway: Leads to phosphorylation of eIF2α, attenuating global translation while promoting the translation of specific mRNAs like ATF4.[5][12]

  • IRE1 Pathway: Results in the splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in protein folding and degradation.[12]

  • ATF6 Pathway: Involves the cleavage of ATF6, releasing a transcription factor that also upregulates ER chaperones and folding enzymes.[5][12]

Modest activation of the UPR by this compound can precondition cells against severe ER stress.[1][2]

cluster_UPR Unfolded Protein Response (UPR) Activation This compound This compound ERO1 ERO1α This compound->ERO1 UnfoldedProteins Accumulation of Unfolded Proteins ERO1->UnfoldedProteins ER_Stress ER Stress UnfoldedProteins->ER_Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_eIF2a p-eIF2α PERK->p_eIF2a XBP1s XBP1s IRE1->XBP1s ATF6_cleaved Cleaved ATF6 ATF6->ATF6_cleaved ATF4 ATF4 p_eIF2a->ATF4 Response Adaptive Response: - Chaperone Upregulation - Reduced Translation - ERAD ATF4->Response XBP1s->Response ATF6_cleaved->Response Apoptosis Apoptosis (Prolonged Stress) Response->Apoptosis

Caption: this compound-induced ER stress and subsequent UPR activation.

Experimental Protocols

In Vitro ERO1α Inhibition Assay (Amplex Red Method)

This assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the ERO1α catalytic cycle.

  • Materials:

    • Purified human ERO1α

    • Purified human PDI

    • Amplex Red reagent (e.g., from Thermo Fisher)

    • Horseradish peroxidase (HRP)

    • Dithiothreitol (DTT)

    • This compound (dissolved in DMSO)

    • Assay Buffer: 50 mM HEPES, 100 mM NaCl, pH 7.4

    • 96-well black microplate

    • Fluorescence plate reader (Ex/Em: 540/590 nm)

  • Methodology:

    • Prepare a reaction mixture in each well containing Assay Buffer, Amplex Red (50 µM), and HRP (0.1 U/mL).

    • Add varying concentrations of this compound or DMSO (vehicle control) to the wells.

    • Add purified ERO1α (e.g., 50 nM) to the wells.

    • Initiate the reaction by adding the reducing substrate, PDI (e.g., 2 µM), that has been pre-reduced with a stoichiometric amount of DTT.

    • Immediately begin monitoring the increase in fluorescence at 590 nm over time (e.g., every minute for 30-60 minutes) at 37°C.

    • Calculate the initial reaction rates (slope of the linear portion of the fluorescence curve).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This protocol assesses the cytotoxic effect of this compound on cancer cells.[5]

  • Materials:

    • Cancer cell lines (e.g., U266, MM1.S)

    • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

    • This compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • 96-well clear microplate

    • Microplate reader (absorbance at 570 nm)

  • Methodology:

    • Seed cells in a 96-well plate at a density of 15,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

    • Treat the cells with serial dilutions of this compound (e.g., 0.78 to 50 µM) or DMSO (vehicle control) for 72 hours.[5]

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Centrifuge the plate, carefully remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for UPR Markers

This protocol is used to detect changes in key UPR proteins following this compound treatment.[5]

  • Materials:

    • U266 cells

    • This compound

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • SDS-PAGE gels, transfer apparatus, PVDF membrane

    • Primary antibodies: anti-p-eIF2α, anti-ATF4, anti-ATF6, anti-β-actin (loading control)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Methodology:

    • Culture U266 cells and treat with this compound (e.g., 25 µM) or DMSO for various time points (e.g., 2, 4, 8 hours).[5]

    • Harvest cells, wash with cold PBS, and lyse on ice with Lysis Buffer.

    • Determine protein concentration using a BCA assay.

    • Denature protein lysates and separate them by SDS-PAGE (e.g., 20-30 µg per lane).

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify band intensities and normalize to the loading control (β-actin).

start Cell Treatment (this compound or DMSO) lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Western Transfer (to PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Image Analysis & Quantification detection->analysis

Caption: General workflow for Western Blot analysis.

Conclusion

This compound is a potent and selective inhibitor of ERO1α that operates by forming a stable, structure-dependent adduct with the reduced form of the enzyme, leading to its inactivation. Its ability to induce ER stress and activate the UPR makes it an invaluable research tool for dissecting the pathways of oxidative protein folding and cellular stress responses. While its off-target effects on other FAD-dependent enzymes highlight the need for developing more specific derivatives, this compound has demonstrated significant preclinical potential, particularly for cancers like multiple myeloma that are inherently vulnerable to ER stress.[5][6] The data and protocols presented in this guide offer a solid foundation for researchers and drug developers aiming to explore the therapeutic potential of targeting the ERO1 pathway.

References

An In-depth Technical Guide to EN460: A Selective ERO1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and biological activity of EN440, a potent and selective inhibitor of Endoplasmic Reticulum Oxidoreductin 1α (ERO1α). All quantitative data is summarized in structured tables, and detailed experimental methodologies are provided. Visualizations of key pathways and workflows are included to facilitate understanding.

Chemical Structure and Properties

EN460, systematically named 2-chloro-5-[4,5-dihydro-5-oxo-4-[(5-phenyl-2-furanyl)methylene]-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid, is a small molecule with a molecular weight of 460.79 g/mol .[1][2] Its development stemmed from a high-throughput screen to identify inhibitors of mammalian ERO1α.[3] The enone functional group within its structure is crucial for its mechanism of action.[3]

PropertyValueReference
Molecular Formula C₂₂H₁₂ClF₃N₂O₄[1][2]
Molecular Weight 460.79 g/mol [1][2]
Appearance Red solid[1]
Solubility DMSO: ≥ 10 mg/mL[1]
Ethanol: 0.1-1 mg/mL
Storage 2-8°C (solid)[1]

Mechanism of Action

This compound is a selective inhibitor of ERO1α, a key enzyme in disulfide bond formation within the endoplasmic reticulum.[3] It exhibits potent inhibitory activity with an IC₅₀ of 1.9 µM.[3] The mechanism of inhibition is multifaceted:

  • Selective Thiol Reactivity: this compound possesses an enone moiety that acts as a Michael acceptor, reacting with thiol groups.[3] It selectively forms a stable covalent bond with at least one cysteine residue in the active site of the reduced, active form of ERO1α.[3] While it can react with other thiols, this interaction is rapidly reversible, which accounts for its selectivity towards ERO1α.[3]

  • Prevention of Reoxidation: By binding to the reduced enzyme, this compound prevents its reoxidation, thereby halting the catalytic cycle of disulfide bond formation.[3]

  • FAD Displacement: The binding of this compound to ERO1α leads to the displacement of the essential cofactor, flavin adenine (B156593) dinucleotide (FAD), from the enzyme's active site.[3]

While this compound is selective for ERO1α, it has been shown to inhibit other FAD-containing enzymes at higher concentrations.

Off-Target EnzymeIC₅₀ (µM)
Monoamine Oxidase A (MAO-A)7.91
Lysine-Specific Demethylase 1 (LSD1)4.16
Monoamine Oxidase B (MAO-B)30.59

Signaling Pathways

The inhibition of ERO1α by this compound disrupts protein folding homeostasis in the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER function or, if the stress is too severe, trigger apoptosis. The three main branches of the UPR are initiated by the sensors IRE1α, PERK, and ATF6.

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor cluster_Cytosol Cytosol & Nucleus ERO1a ERO1α PDI_ox PDI (ox) ERO1a->PDI_ox Oxidizes PDI_red PDI (red) PDI_ox->PDI_red UnfoldedProteins Unfolded Proteins PDI_ox->UnfoldedProteins Forms Disulfide Bonds PDI_red->ERO1a Reduces IRE1 IRE1α UnfoldedProteins->IRE1 Activates PERK PERK UnfoldedProteins->PERK Activates ATF6 ATF6 UnfoldedProteins->ATF6 Activates XBP1s XBP1s IRE1->XBP1s Splices XBP1 mRNA ATF4 ATF4 PERK->ATF4 Phosphorylates eIF2α leading to ATF4 translation ATF6n ATF6n ATF6->ATF6n Cleavage in Golgi This compound This compound This compound->ERO1a Inhibition UPR_Target_Genes UPR Target Genes (Chaperones, ERAD components) XBP1s->UPR_Target_Genes Transcription ATF4->UPR_Target_Genes Transcription Apoptosis Apoptosis ATF4->Apoptosis Induces CHOP ATF6n->UPR_Target_Genes Transcription

Caption: The Unfolded Protein Response (UPR) signaling pathway activated by this compound-induced ER stress.

Experimental Protocols

High-Throughput In Vitro Assay for ERO1α Activity

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α activity, using a coupled fluorescence reaction.[3]

ERO1a_Assay_Workflow cluster_workflow ERO1α Activity Assay Workflow start Start reagents Prepare Reaction Mix: - Recombinant ERO1α - Reduced PDI (or surrogate) - Horseradish Peroxidase (HRP) - Amplex UltraRed (AUR) start->reagents add_this compound Add this compound (or other inhibitors) reagents->add_this compound incubate Incubate at RT add_this compound->incubate measure Measure Fluorescence (Ex: 530-560 nm, Em: 590 nm) incubate->measure analyze Analyze Data (Calculate IC₅₀) measure->analyze end End analyze->end

Caption: Workflow for the in vitro ERO1α activity assay.

Methodology:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 100 mM sodium phosphate, pH 7.4, 100 mM NaCl, 1 mM EDTA).

    • Prepare stock solutions of recombinant human ERO1α, reduced Protein Disulfide Isomerase (PDI), Horseradish Peroxidase (HRP), and Amplex UltraRed (AUR) in the reaction buffer.

    • Prepare a serial dilution of this compound in DMSO.

  • Assay Procedure:

    • In a 384-well black plate, add the reaction buffer.

    • Add the this compound dilutions or DMSO (vehicle control).

    • Add ERO1α, HRP, and reduced PDI to the wells.

    • Initiate the reaction by adding AUR.

    • Immediately measure the fluorescence kinetics in a plate reader (Excitation: 530-560 nm, Emission: ~590 nm) at room temperature.

  • Data Analysis:

    • Determine the initial reaction rates from the kinetic reads.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of this compound on cell viability and proliferation.

Methodology:

  • Cell Seeding:

    • Seed cells (e.g., U266 multiple myeloma cells) in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing different concentrations of this compound or vehicle control (DMSO).

    • Incubate for a specified period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ for cytotoxicity.

Western Blotting for UPR Activation

This technique is used to detect the expression levels of key UPR-related proteins following treatment with this compound.

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells (e.g., 293T cells) with this compound at various concentrations and for different time points.

    • Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature the protein lysates by boiling in Laemmli sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against UPR markers (e.g., p-eIF2α, ATF4, CHOP, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize them to the loading control.

Western_Blot_Workflow cluster_workflow Western Blot Workflow for UPR Activation start Start cell_treatment Cell Treatment with this compound start->cell_treatment lysis Cell Lysis & Protein Quantification cell_treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-eIF2α, anti-ATF4) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End analysis->end

Caption: A generalized workflow for Western blot analysis of UPR markers.

References

The Discovery and Development of EN460: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endoplasmic reticulum oxidation 1 (ERO1) is a critical enzyme in eukaryotic cells, responsible for the formation of disulfide bonds in proteins entering the secretory pathway. It directly oxidizes protein disulfide isomerase (PDI), which in turn introduces disulfide bonds into folding polypeptides. This process is essential for the maturation of a large number of proteins. However, under conditions of endoplasmic reticulum (ER) stress, a hyper-oxidizing environment can be detrimental. Consequently, the modulation of ERO1α activity has emerged as a potential therapeutic strategy for diseases associated with ER stress.

This technical guide provides an in-depth overview of the discovery and development of EN460, a small molecule inhibitor of ERO1α. It is intended for researchers, scientists, and drug development professionals interested in the technical details of its identification, mechanism of action, and the experimental protocols used in its characterization.

Discovery of this compound

This compound was identified through a high-throughput in vitro screening of a large compound library to discover small molecule inhibitors of mammalian ERO1α activity.[1] This screening effort led to the identification of this compound as a potent inhibitor of the enzyme.[1]

Overview of this compound's Mechanism of Action

This compound is a selective inhibitor of the reduced, active form of ERO1α.[1][2] Its mechanism of action involves a selective and reversible reaction with thiols.[1] The enone functional group within this compound acts as a Michael acceptor, reacting with at least one cysteine residue generated during the activation or catalytic turnover of ERO1α.[1] This interaction leads to the inactivation of the enzyme and prevents its reoxidation.[1][2] A key aspect of this compound's selectivity is the rapid reversibility of its reaction with unstructured thiols, such as glutathione (B108866), in contrast to the formation of a stable bond with ERO1α.[1] This stable interaction with ERO1α is followed by the displacement of the bound flavin adenine (B156593) dinucleotide (FAD) from the enzyme's active site.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterValueReference
IC50 1.9 µM[1][2][3]

Table 2: Cellular Activity of this compound and Related Compounds

CompoundConcentrationEffectCell TypeReference
This compoundVariousActivates unfolded protein response reporter293T cells[1]
QM295VariousActivates unfolded protein response reporter293T cells[1]
Tunicamycin (B1663573)Positive ControlActivates unfolded protein response reporter293T cells[1]
This compoundModest concentrationsPreconditions cells against severe ER stressCultured cells[1]
QM295Modest concentrationsPreconditions cells against severe ER stressCultured cells[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

High-Throughput In Vitro Assay for Mammalian ERO1α Activity

This assay was fundamental to the discovery of this compound and is based on the ERO1α-catalyzed transfer of electrons to molecular oxygen, which results in the formation of H₂O₂.

Materials:

  • Recombinant mammalian ERO1α

  • Reduced protein substrate (e.g., reduced PDI)

  • Amplex UltraRed (AUR) reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer

  • Compound library (including this compound)

  • 384-well plates

  • Plate reader for fluorescence detection

Protocol:

  • Prepare a reaction mixture containing ERO1α, the reduced protein substrate, AUR, and HRP in the assay buffer.

  • Dispense the reaction mixture into the wells of a 384-well plate.

  • Add the compounds from the screening library (or this compound for dose-response analysis) to the wells.

  • Incubate the plate at room temperature.

  • Monitor the increase in AUR fluorescence over time using a plate reader. The fluorescence is generated by the HRP-catalyzed reaction of H₂O₂ with AUR.

  • Inhibitors of ERO1α will show a reduced rate of fluorescence increase compared to control wells.

  • For IC₅₀ determination, test a range of this compound concentrations and calculate the concentration that inhibits 50% of the ERO1α activity.

Analysis of ERO1α Redox State in Cells

This protocol is used to determine if this compound can inhibit ERO1α activity within a cellular context, leading to an accumulation of the reduced form of the enzyme.

Materials:

  • Mouse embryonic fibroblasts (MEFs) or other suitable cell line

  • This compound and QM295

  • Dithiothreitol (DTT)

  • Cell lysis buffer

  • Reagents for SDS-PAGE and Western blotting

  • Antibody specific for ERO1α

Protocol:

  • Culture MEFs to the desired confluency.

  • Treat the cells with this compound or QM295 at the desired concentrations for a specified time.

  • To observe the reoxidation of ERO1α, pulse the cells with 10 mM DTT for 30 minutes to reduce the cellular ERO1α pool.

  • Wash out the DTT and chase in DTT-free medium in the presence or absence of the inhibitor for various time points.

  • Lyse the cells and prepare protein extracts.

  • Separate the proteins by non-reducing SDS-PAGE to distinguish between the oxidized and reduced forms of ERO1α (the reduced form has lower mobility).

  • Perform a Western blot using an antibody against ERO1α to visualize the different redox states.

Unfolded Protein Response (UPR) Reporter Assay

This assay measures the activation of the UPR signaling pathway in response to ERO1α inhibition.

Materials:

  • 293T cell line stably expressing an ATF6::luciferase reporter construct

  • This compound and QM295

  • Tunicamycin (positive control)

  • Cell culture medium and reagents

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Plate the 293T-ATF6::luciferase reporter cells in a multi-well plate.

  • Treat the cells with a range of concentrations of this compound, QM295, or tunicamycin for 16 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • An increase in luciferase activity indicates the activation of the ATF6 branch of the UPR.

Cell Viability and Protection from ER Stress Assay

This protocol assesses the ability of this compound to protect cells from ER stress-induced death.

Materials:

  • Suitable cell line (e.g., MEFs)

  • This compound or QM295

  • Tunicamycin (to induce ER stress)

  • WST-1 cell proliferation reagent

  • 96-well plates

  • Plate reader for absorbance measurement

Protocol:

  • Seed cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of this compound or QM295 for a specified time.

  • Expose the cells to a lethal concentration of tunicamycin to induce severe ER stress.

  • After the tunicamycin treatment, add the WST-1 reagent to the wells.

  • Incubate for a period to allow for the conversion of WST-1 by viable cells.

  • Measure the absorbance at the appropriate wavelength.

  • Cell survival is expressed as the relative amount of WST-1 reduced compared to untreated control cells.

Thiol Reactivity Analysis by Absorbance Spectroscopy

This experiment characterizes the reaction of this compound with various thiols.

Materials:

  • This compound

  • Dithiothreitol (DTT)

  • Reduced glutathione (GSH)

  • Buffer A (pH 6.5)

  • N-ethyl maleimide (B117702) (NEM)

  • Diode array spectrophotometer

Protocol:

  • Dissolve this compound in Buffer A.

  • Measure the absorbance spectrum of this compound alone.

  • Add a molar excess of DTT or GSH to the this compound solution.

  • Monitor the change in the absorbance spectrum over time. A decrease in the visible absorbance peak of this compound indicates a reaction with the thiol.

  • To test for reversibility, add an excess of NEM to the reaction mixture and observe if the original absorbance spectrum of this compound is restored.

Reversibility of ERO1α Inhibition Assay

This assay determines whether the inhibition of ERO1α by this compound is reversible.

Materials:

  • Recombinant ERO1α

  • This compound

  • Dithiothreitol (DTT)

  • Thioredoxin (TrxA)

  • Ellman's reagent (DTNB)

  • Buffer for the reaction

  • Spectrophotometer

Protocol:

  • Incubate ERO1α with this compound to allow for inhibition.

  • In a parallel control, incubate ERO1α without the inhibitor.

  • Initiate the ERO1α-mediated oxidation of free thiols by adding TrxA and DTT to both the inhibited and uninhibited enzyme preparations.

  • Allow the reaction to proceed for 60 minutes.

  • Add Ellman's reagent (DTNB) to the reactions.

  • Measure the absorbance at 412 nm. The depletion of substrate thiols (lower absorbance) indicates ERO1α activity. Retention of high absorbance in the this compound-treated sample indicates sustained inhibition.

Reconstitution of Inhibited ERO1α with Exogenous FAD

This experiment investigates the role of FAD displacement in the mechanism of this compound-mediated inhibition.

Materials:

  • This compound-inhibited ERO1α

  • Tris(hydroxypropyl)phosphine (THP)

  • Flavin adenine dinucleotide (FAD)

  • Gel filtration column

  • Reagents for the ERO1α activity assay (as described above)

  • Fluorometer

Protocol:

  • Prepare this compound-inhibited ERO1α.

  • Incubate the inhibited enzyme with THP, FAD, or both.

  • Remove unbound small molecules by passing the samples through a gel filtration column.

  • Measure the ERO1α activity of the different protein fractions using the AUR-based fluorescence assay.

  • Measure the FAD fluorescence of the protein peak from the gel filtration to determine the amount of FAD bound to ERO1α in each condition. Reconstitution of activity that correlates with the rebinding of FAD indicates that FAD displacement is a key part of the inhibitory mechanism.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound.

ERO1a_Inhibition cluster_ERO1a_cycle ERO1α Catalytic Cycle cluster_inhibition Inhibition by this compound PDI_red PDI (reduced) PDI_ox PDI (oxidized) PDI_red->PDI_ox Substrate Oxidation ERO1a_red ERO1α (reduced) FADH₂ PDI_ox->ERO1a_red e⁻ transfer ERO1a_ox ERO1α (oxidized) FAD O2 O₂ ERO1a_ox->O2 Regeneration ERO1a_red->ERO1a_ox e⁻ transfer ERO1a_red_inhibited ERO1α (reduced)-EN460 adduct H2O2 H₂O₂ O2->H2O2 This compound This compound This compound->ERO1a_red Covalent bond formation FAD_displaced Displaced FAD ERO1a_red_inhibited->FAD_displaced FAD displacement

Diagram 1: ERO1α-PDI Catalytic Cycle and Inhibition by this compound

HTS_Workflow start Start prepare_reagents Prepare Reaction Mix (ERO1α, Substrate, AUR, HRP) start->prepare_reagents dispense_mix Dispense Reaction Mix into 384-well plates prepare_reagents->dispense_mix add_compounds Add Compounds (Screening Library) dispense_mix->add_compounds incubate Incubate at RT add_compounds->incubate read_fluorescence Read Fluorescence (Kinetic) incubate->read_fluorescence analyze_data Data Analysis (Identify Hits) read_fluorescence->analyze_data hit_confirmation Hit Confirmation & Potency Determination analyze_data->hit_confirmation end This compound Identified hit_confirmation->end

Diagram 2: High-Throughput Screening Workflow for ERO1α Inhibitors

Reversibility_Workflow cluster_control Control Arm cluster_inhibited Inhibited Arm ERO1a_control ERO1α add_substrates_control Add TrxA + DTT ERO1a_control->add_substrates_control incubate_control Incubate 60 min add_substrates_control->incubate_control add_dtns_control Add Ellman's Reagent incubate_control->add_dtns_control read_abs_control Read Absorbance @ 412nm (Low Abs = Active) add_dtns_control->read_abs_control ERO1a_inhibited ERO1α + this compound add_substrates_inhibited Add TrxA + DTT ERO1a_inhibited->add_substrates_inhibited incubate_inhibited Incubate 60 min add_substrates_inhibited->incubate_inhibited add_dtns_inhibited Add Ellman's Reagent incubate_inhibited->add_dtns_inhibited read_abs_inhibited Read Absorbance @ 412nm (High Abs = Inhibited) add_dtns_inhibited->read_abs_inhibited

Diagram 3: Experimental Workflow to Test the Reversibility of ERO1α Inhibition by this compound

FAD_Reconstitution_Workflow cluster_treatments Incubation Conditions start Start with This compound-inhibited ERO1α treat_thp Incubate with THP start->treat_thp treat_fad Incubate with FAD start->treat_fad treat_both Incubate with THP + FAD start->treat_both gel_filtration Gel Filtration (Remove small molecules) treat_thp->gel_filtration treat_fad->gel_filtration treat_both->gel_filtration measure_activity Measure ERO1α Activity (AUR Assay) gel_filtration->measure_activity measure_fad Measure FAD Fluorescence gel_filtration->measure_fad conclusion Correlate Activity with FAD Re-binding measure_activity->conclusion measure_fad->conclusion

Diagram 4: Experimental Workflow for FAD Reconstitution of this compound-Inhibited ERO1α

Conclusion

This compound represents a significant discovery in the field of ER stress and protein folding. Its identification through a high-throughput screen and subsequent characterization have provided a valuable chemical tool to probe the function of ERO1α. The detailed experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers in the field. The unique mechanism of action of this compound, involving selective and reversible thiol reactivity leading to FAD displacement, highlights a sophisticated approach to achieving enzyme inhibition. While this compound itself may have limitations for clinical development due to its reactivity, it has paved the way for the development of second-generation ERO1α inhibitors with improved pharmacological properties. The continued study of this compound and related compounds will undoubtedly contribute to a deeper understanding of the role of ERO1α in health and disease and may lead to novel therapeutic interventions.

References

The Central Role of ERO1α in Cellular Stress Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Oxidoreductin 1 Alpha (ERO1α) is a critical flavoenzyme residing in the endoplasmic reticulum (ER) that plays a pivotal role in oxidative protein folding. Its function is intricately linked to cellular stress responses, including the Unfolded Protein Response (UPR) and the hypoxia response. ERO1α, in concert with Protein Disulfide Isomerase (PDI), catalyzes the formation of disulfide bonds in nascent polypeptides, a process that consumes molecular oxygen and generates reactive oxygen species (ROS) as a byproduct. This activity places ERO1α at the crossroads of maintaining protein homeostasis and inducing oxidative stress. Under conditions of ER stress, characterized by an accumulation of unfolded or misfolded proteins, and in the low-oxygen environment of hypoxia, the expression and activity of ERO1α are significantly upregulated. This guide provides an in-depth technical overview of the multifaceted role of ERO1α in these cellular stress pathways, its enzymatic regulation, and its downstream consequences, including the modulation of calcium homeostasis and the expression of key proteins involved in cancer progression such as VEGF and PD-L1. We further present quantitative data on its activity and expression, detailed experimental protocols for its study, and visual representations of the key signaling pathways and experimental workflows.

Introduction to ERO1α

Endoplasmic Reticulum Oxidoreductin 1 (ERO1) is a family of enzymes responsible for the de novo formation of disulfide bonds in the ER. In mammals, there are two isoforms, ERO1α and ERO1β. ERO1α is ubiquitously expressed and is considered the primary oxidase for PDI in most cell types[1]. ERO1β has a more restricted tissue expression, being prominent in secretory cells like pancreatic β-cells[1].

The fundamental function of ERO1α is to reoxidize PDI after it has donated its disulfide bond to a substrate protein. This process is crucial for the correct folding and maturation of a large number of secreted and membrane-bound proteins. The ERO1α-PDI cycle is a major source of ROS within the ER, contributing significantly to the organelle's oxidative environment.

ERO1α in the Unfolded Protein Response (UPR)

The UPR is a sophisticated signaling network that is activated in response to ER stress. It aims to restore ER homeostasis by upregulating chaperone proteins, enhancing ER-associated degradation (ERAD), and transiently attenuating protein translation. The UPR is mediated by three ER-transmembrane sensors: IRE1α (Inositol-requiring enzyme 1α), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).

ERO1α is a key downstream target of the PERK branch of the UPR. Upon ER stress, PERK autophosphorylates and subsequently phosphorylates the eukaryotic initiation factor 2α (eIF2α). This leads to a general attenuation of protein synthesis but paradoxically promotes the translation of specific mRNAs, including that of the transcription factor ATF4. ATF4, in turn, induces the expression of C/EBP homologous protein (CHOP), which directly upregulates the transcription of the ERO1A gene[1]. This upregulation of ERO1α is thought to be part of an adaptive response to handle the increased load of unfolded proteins by enhancing oxidative folding capacity. However, prolonged activation and the consequent increase in ROS production can push the cell towards apoptosis.

Signaling Pathway: PERK-CHOP-ERO1α Axis

UPR_ERO1A_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Nucleus Nucleus UnfoldedProteins Unfolded Proteins GRP78 GRP78/BiP UnfoldedProteins->GRP78 sequesters PERK_inactive PERK UnfoldedProteins->PERK_inactive activates GRP78->PERK_inactive inhibits PERK_dimer PERK (dimerized, phosphorylated) PERK_inactive->PERK_dimer dimerization & autophosphorylation eIF2a eIF2α PERK_dimer->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Translation_attenuation Global Translation Attenuation eIF2a_P->Translation_attenuation ATF4_mRNA ATF4 mRNA eIF2a_P->ATF4_mRNA preferential translation ATF4 ATF4 Protein ATF4_mRNA->ATF4 CHOP_gene CHOP Gene ATF4->CHOP_gene induces transcription CHOP_mRNA CHOP mRNA CHOP_gene->CHOP_mRNA CHOP CHOP Protein CHOP_mRNA->CHOP ERO1A_gene ERO1A Gene CHOP->ERO1A_gene induces transcription ERO1A_mRNA ERO1A mRNA ERO1A_gene->ERO1A_mRNA ERO1a_protein ERO1α Protein ERO1A_mRNA->ERO1a_protein

Caption: The PERK branch of the UPR leading to ERO1α expression.

ERO1α in the Hypoxia Response

Hypoxia, a condition of low oxygen availability, is a common feature of the tumor microenvironment and is associated with increased tumor aggressiveness and resistance to therapy[2][3]. Cells adapt to hypoxia primarily through the stabilization of the transcription factor Hypoxia-Inducible Factor 1α (HIF-1α). Under normoxic conditions, HIF-1α is hydroxylated by prolyl hydroxylases (PHDs) and targeted for proteasomal degradation. Under hypoxia, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization, nuclear translocation, and the transcriptional activation of a wide array of genes involved in angiogenesis, metabolism, and cell survival.

ERO1A is a direct transcriptional target of HIF-1α[2][4]. The upregulation of ERO1α in hypoxic conditions is somewhat paradoxical, as its enzymatic activity requires molecular oxygen as a terminal electron acceptor. However, this induction is considered a crucial adaptive response that allows cancer cells to continue to fold and secrete key proteins, such as Vascular Endothelial Growth Factor (VEGF), which are essential for angiogenesis and tumor growth[4].

Signaling Pathway: HIF-1α-Mediated Upregulation of ERO1α

Hypoxia_ERO1A_Pathway cluster_Cytosol_Normoxia Cytosol (Normoxia) cluster_Cytosol_Hypoxia Cytosol (Hypoxia) cluster_Nucleus Nucleus HIF1a_normoxia HIF-1α PHDs_VHL PHDs, VHL HIF1a_normoxia->PHDs_VHL Hydroxylation Proteasome_normoxia Proteasome PHDs_VHL->Proteasome_normoxia Ubiquitination & Degradation Hypoxia Hypoxia (Low O2) Hypoxia->PHDs_VHL inhibits HIF1a_hypoxia HIF-1α (stabilized) HIF1b HIF-1β (ARNT) HIF1a_hypoxia->HIF1b dimerizes with HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b->HIF1_complex HRE HRE (Hypoxia Response Element) HIF1_complex->HRE binds to ERO1A_gene ERO1A Gene ERO1A_mRNA ERO1A mRNA ERO1A_gene->ERO1A_mRNA transcription ERO1a_protein ERO1α Protein ERO1A_mRNA->ERO1a_protein translation

Caption: HIF-1α-mediated transcriptional upregulation of ERO1α under hypoxia.

ERO1α, Oxidative Stress, and Calcium Homeostasis

The enzymatic activity of ERO1α generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to the oxidative load within the ER. While a certain level of ROS is necessary for efficient disulfide bond formation, excessive ROS can lead to oxidative stress, damage to cellular components, and ultimately, apoptosis.

ERO1α is also implicated in the regulation of ER calcium homeostasis. The ER is the major intracellular calcium store, and the release of calcium into the cytosol is a critical signaling event. ERO1α can modulate the activity of calcium release channels, such as the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), through redox-dependent mechanisms. Increased ERO1α activity can lead to enhanced calcium release from the ER, which can be taken up by mitochondria, potentially leading to mitochondrial dysfunction and the initiation of apoptosis.

Data Presentation

Table 1: Kinetic Parameters of Human ERO1α
ParameterValueSubstrate/ConditionReference
kcat ~0.25 s⁻¹PDI[5]
Kd ~1.7 µMPDI[5][6]
Hill Coefficient (for O₂) >3[5]
Table 2: IC₅₀ Values of ERO1α Inhibitors
InhibitorIC₅₀ (µM)NotesReference
EN460 1.9Interacts with the reduced form of ERO1α.Blais et al., 2010
QM295 1.9Blais et al., 2010
T151742 8.27More potent than this compound in some assays.Johnson et al., 2022
M6766 1.4Selective inhibitor with greater potency for ERO1α over ERO1β.Wang et al., 2025
B12-5 8Jha et al., 2023
Table 3: Quantitative Effects of ERO1α Modulation on Cellular Processes
ProcessModulationEffectCell TypeReference
ERO1α Expression (Hypoxia) 1% O₂ (chronic)Increased expression (time-dependent)HCT116, HeLa[2]
VEGF-A Secretion ERO1α siRNAModest (~2-3 fold) reduction[7]
PD-L1 Surface Expression ERO1α KnockdownDecreased Mean Fluorescence Intensity (MFI)MDA-MB-231[8]
ER Calcium Release ERO1α SilencingReduced FRET ratio changeHeLa D1ER[6]

Experimental Protocols

Western Blot for Phospho-PERK (p-PERK)

This protocol is for the detection of phosphorylated PERK, a key indicator of the activation of the PERK branch of the UPR.

Materials:

  • Cells of interest

  • ER stress inducer (e.g., Tunicamycin, Thapsigargin)

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • Nitrocellulose or PVDF membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibody against phospho-PERK (e.g., Thr980)

  • Primary antibody against total PERK

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Plate cells and grow to desired confluency.

    • Treat cells with an ER stress inducer for the desired time. Include an untreated control.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Scrape cells and collect the lysate.

    • Clarify the lysate by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Denature samples by heating.

    • Load samples onto an SDS-PAGE gel and run electrophoresis.

    • Transfer proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-PERK overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply chemiluminescent substrate and image the blot.

  • Stripping and Re-probing (Optional):

    • Strip the membrane and re-probe with an antibody against total PERK to normalize for protein loading.

Workflow: Western Blot for p-PERK

WB_Workflow start Start: Cell Culture treatment Treat cells with ER stress inducer start->treatment lysis Lyse cells and collect protein treatment->lysis quant Quantify protein concentration (BCA) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to membrane sds_page->transfer blocking Block membrane transfer->blocking primary_ab Incubate with primary antibody (p-PERK) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detect Detect with chemiluminescence secondary_ab->detect analyze Analyze results detect->analyze

Caption: Experimental workflow for Western blotting of phospho-PERK.
RT-PCR for XBP1 Splicing

This protocol is used to detect the unconventional splicing of XBP1 mRNA, a hallmark of IRE1α activation in the UPR.

Materials:

  • Cells of interest

  • ER stress inducer

  • RNA extraction kit

  • Reverse transcriptase and associated reagents

  • PCR primers flanking the XBP1 splice site

  • Taq polymerase and PCR buffer

  • Agarose (B213101) gel and electrophoresis equipment

  • DNA stain (e.g., Ethidium Bromide)

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells with an ER stress inducer.

    • Extract total RNA using a commercial kit.

  • Reverse Transcription (RT):

    • Synthesize cDNA from the extracted RNA using reverse transcriptase and oligo(dT) or random primers.

  • Polymerase Chain Reaction (PCR):

    • Perform PCR using primers that flank the 26-nucleotide intron in XBP1 mRNA.

    • The unspliced form will yield a larger PCR product than the spliced form.

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel.

    • Stain the gel and visualize the bands under UV light.

    • The presence of a smaller band in treated samples indicates XBP1 splicing.

Conclusion and Future Directions

ERO1α is a master regulator of the ER redox environment and a critical component of cellular stress responses. Its dual role in promoting protein folding and generating ROS places it at a crucial decision point between cell survival and apoptosis. The upregulation of ERO1α under both ER stress and hypoxia highlights its importance in pathological conditions, particularly in cancer. The development of specific ERO1α inhibitors is a promising therapeutic strategy, although challenges remain in achieving high selectivity due to the conserved FAD-binding domain. Future research should focus on further elucidating the complex regulatory mechanisms of ERO1α activity, its diverse range of substrates, and its crosstalk with other cellular signaling pathways. A deeper understanding of these aspects will be instrumental in developing novel therapeutic interventions targeting ERO1α for the treatment of a variety of diseases. The continued development of more specific and potent inhibitors will be crucial for translating our understanding of ERO1α biology into clinical applications.

References

The Role of EN460 in Ferroptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. Recent findings have identified a novel protective role for the compound EN460 against ferroptosis. This compound is a selective, cell-permeable inhibitor of the endoplasmic reticulum (ER) resident enzyme, Endoplasmic Reticulum Oxidoreductase 1 Alpha (ERO1α). This guide provides an in-depth analysis of the mechanism by which this compound confers resistance to ferroptosis, focusing on its interaction with the ERO1α-PDI signaling axis. It includes a summary of key quantitative data, detailed experimental protocols, and a visualization of the implicated signaling pathway.

Introduction to this compound and Ferroptosis

This compound is a small molecule inhibitor that selectively targets the reduced, active form of ERO1α with an IC50 of 1.9 µM.[1] ERO1α is a flavin-dependent enzyme in the endoplasmic reticulum responsible for oxidative protein folding by transferring oxidizing equivalents to Protein Disulfide Isomerase (PDI).

Ferroptosis is a non-apoptotic form of programmed cell death driven by the accumulation of lethal lipid reactive oxygen species (ROS) produced through iron-dependent mechanisms. It is implicated in various pathological conditions, and its modulation is a promising therapeutic strategy. One classical inducer of ferroptosis is erastin (B1684096), which inhibits the cystine/glutamate antiporter (system Xc-), leading to depletion of glutathione (B108866) (GSH), a critical antioxidant.

The Core Mechanism: this compound's Protective Effect Against Erastin-Induced Ferroptosis

Research has demonstrated that this compound protects against erastin-induced ferroptosis.[2][3][4] The protective mechanism is centered on the inhibition of ERO1α, which disrupts a downstream signaling cascade that would otherwise promote ferroptotic cell death.

Under conditions of GSH depletion induced by erastin, PDI becomes activated through ERO1-mediated oxidation.[2] This oxidized, active PDI then catalyzes the dimerization of neuronal nitric oxide synthase (nNOS), leading to increased production of nitric oxide (NO).[2] The subsequent accumulation of NO, general cellular ROS, and specifically lipid ROS, culminates in ferroptotic cell death.[2][3]

By inhibiting ERO1α, this compound prevents the oxidation and activation of PDI. This, in turn, blocks nNOS dimerization and the downstream accumulation of NO and ROS, thereby rescuing cells from erastin-induced ferroptosis.[2][3]

Quantitative Data Summary

The protective effects of this compound against erastin-induced ferroptosis have been quantified in neuronal HT22 cells. The following tables summarize the key findings from these studies.

Table 1: Effect of this compound on Cell Viability in Erastin-Treated HT22 Cells

Treatment ConditionCell Viability (% of Control)
Control100%
Erastin (1 µM)~50%
Erastin (1 µM) + this compound (40 µM)~90%
(Data is approximate, based on graphical representation from the source study)[2][3]

Table 2: Effect of this compound on NO, ROS, and Lipid ROS Levels in Erastin-Treated HT22 Cells

Treatment ConditionRelative NO LevelsRelative ROS LevelsRelative Lipid ROS Levels
ControlBaselineBaselineBaseline
Erastin (1 µM)Significant IncreaseSignificant IncreaseSignificant Increase
Erastin (1 µM) + this compound (40 µM)Levels near BaselineLevels near BaselineLevels near Baseline
(Based on qualitative and quantitative data from the source study)[2][3]

Signaling Pathway and Workflow Visualizations

The following diagrams illustrate the key pathways and experimental workflows involved in the investigation of this compound's role in ferroptosis.

EN460_Ferroptosis_Pathway cluster_erastin Ferroptosis Induction cluster_ero1_pdi ERO1α-PDI Axis cluster_downstream Downstream Effectors Erastin Erastin SystemXc System Xc- Erastin->SystemXc inhibits GSH_depletion GSH Depletion SystemXc->GSH_depletion leads to ERO1 ERO1α (Active) GSH_depletion->ERO1 activates PDI_ox PDI (Oxidized/Active) ERO1->PDI_ox oxidizes PDI_red PDI (Reduced) PDI_red->ERO1 reduces nNOS_dimer nNOS (Dimer/Active) PDI_ox->nNOS_dimer catalyzes dimerization of This compound This compound This compound->ERO1 inhibits nNOS_mono nNOS (Monomer) nNOS_mono->nNOS_dimer NO Nitric Oxide (NO) nNOS_dimer->NO produces ROS ROS & Lipid ROS NO->ROS promotes Ferroptosis Ferroptosis ROS->Ferroptosis induces

Caption: Signaling pathway of erastin-induced ferroptosis and this compound's point of intervention.

Experimental_Workflow cluster_setup Cell Culture & Treatment cluster_assays Analysis Culture Seed HT22 Cells Treatment Treat with: - Control - Erastin (1µM) - Erastin + this compound (40µM) Culture->Treatment Viability Cell Viability Assay (MTT, 24h) Treatment->Viability ROS_NO ROS/NO Detection (DCF-DA/DAF-FM-DA, 8h) Treatment->ROS_NO Lipid_ROS Lipid ROS Assay (C11-BODIPY, 8h) Treatment->Lipid_ROS

Caption: General experimental workflow for assessing the effects of this compound on ferroptosis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's role in ferroptosis.

Cell Culture
  • Cell Line: HT22 murine hippocampal neuronal cells.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% (v/v) fetal bovine serum (FBS), 1% penicillin, and 1% streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

Cell Viability Assay (MTT Assay)
  • Seed HT22 cells in a 96-well plate at a density of 2,000 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

  • Treat cells with the experimental conditions (e.g., vehicle control, 1 µM erastin, 1 µM erastin + 40 µM this compound) for 24 hours.

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 2.5 hours at 37°C.

  • Remove the MTT-containing medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.[2][5]

Intracellular ROS and NO Detection (Fluorescence Microscopy)
  • Seed HT22 cells in a 24-well plate at a density of 5 x 10^4 cells/well.

  • Incubate for 24 hours.

  • Treat cells with the experimental conditions for 8 hours.

  • Wash cells twice with Hank's Balanced Salt Solution (HBSS).

  • For ROS detection, add 10 µM DCF-DA (2',7'-dichlorofluorescin diacetate) in phenol (B47542) red- and serum-free DMEM. Incubate for 20 minutes at 37°C.

  • For NO detection, add 10 µM DAF-FM-DA (diaminofluorescein-FM diacetate) in phenol red- and serum-free DMEM. Incubate for 30 minutes at 37°C.

  • After incubation, wash the cells twice with HBSS.

  • Capture fluorescence images using a fluorescence microscope.[2]

Lipid ROS Detection (Flow Cytometry)
  • Seed HT22 cells in 6-well plates at a density of 1 x 10^5 cells/well.

  • Incubate for 24 hours.

  • Treat cells with the experimental conditions for 8 hours.

  • Collect cells by trypsinization and centrifugation.

  • Resuspend the cell pellet in 200 µL of phenol red- and serum-free DMEM containing 10 µM C11-BODIPY (581/591).

  • Incubate for 30 minutes at 37°C.

  • Wash the cells three times with HBSS.

  • Analyze the fluorescence intensity using a flow cytometer to quantify lipid ROS levels.[2]

Conclusion and Future Directions

This compound has been identified as a potent inhibitor of erastin-induced ferroptosis. Its mechanism of action, through the inhibition of the ERO1α-PDI axis, highlights a novel regulatory pathway in ferroptotic cell death. This presents ERO1α as a promising therapeutic target for diseases where ferroptosis plays a detrimental role, such as neurodegenerative disorders. Further research should focus on the in vivo efficacy of this compound and the broader implications of ERO1α inhibition in various pathological contexts of ferroptosis. The off-target effects of this compound on other FAD-containing enzymes should also be considered in the development of more specific ERO1α inhibitors for therapeutic use.[6]

References

Unraveling the Molecular Interactions of EN460: A Technical Guide to its Biological Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the biological targets of EN460, a small molecule inhibitor with significant potential in therapeutic research. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, quantitative efficacy, and the cellular pathways affected by this compound. Detailed experimental protocols and visual representations of signaling cascades are provided to facilitate a comprehensive understanding of this compound's molecular interactions.

Core Target: Endoplasmic Reticulum Oxidation 1 (ERO1)

The primary biological target of this compound is Endoplasmic Reticulum Oxidation 1 (ERO1), a crucial enzyme in the formation of disulfide bonds during protein folding. Specifically, this compound targets the alpha isoform, ERO1α.

Mechanism of Action

This compound functions as a selective inhibitor of the reduced, active form of ERO1α.[1][2][3] Its mechanism involves a reaction with cysteine residues on the enzyme, which are exposed during its reductive activation.[1] This interaction leads to the formation of a stable bond with ERO1α, which in turn prevents the reoxidation of the enzyme.[1][3] A key consequence of this stable binding is the displacement of the essential cofactor, flavin adenine (B156593) dinucleotide (FAD), from the active site of ERO1α, thereby inactivating the enzyme.[1][3] Although this compound can react with other thiols, its interaction with unstructured thiols is rapidly reversible, contributing to its selectivity for the structured thiol environment of ERO1α.[1][3]

Quantitative Analysis of this compound's Biological Activity

The inhibitory and cytotoxic effects of this compound have been quantified across various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Target Assay Type Value Reference
ERO1αIn vitro enzyme activityIC50: 1.9 µM[1][2][3][4]
ERO1LIn vitro enzyme activityIC50: 22.13 µM[5]
MAO-AOff-target enzyme activityIC50: 7.91 µM[5]
LSD1Off-target enzyme activityIC50: 4.16 µM[5]
MAO-BOff-target enzyme activityIC50: 30.59 µM[5]

Table 1: Inhibitory Activity of this compound against Primary Target and Off-Targets.

Cell Line Assay Type Value Reference
MM1.S (Multiple Myeloma)Cytotoxicity (MTT Assay, 72h)IC50: 14.74 µM[5]
U-266 (Multiple Myeloma)Cytotoxicity (MTT Assay, 72h)IC50: 10.1 µM[2][5]

Table 2: Cytotoxic Activity of this compound in Human Multiple Myeloma Cell Lines.

Signaling Pathways Modulated by this compound

This compound's inhibition of ERO1α directly impacts the protein folding machinery of the endoplasmic reticulum, leading to ER stress and the activation of the Unfolded Protein Response (UPR).

ERO1α-PDI Pathway Inhibition

ERO1α is responsible for oxidizing Protein Disulfide Isomerase (PDI), which in turn catalyzes the formation of disulfide bonds in newly synthesized proteins. By inhibiting ERO1α, this compound disrupts this electron transfer relay, leading to an accumulation of reduced PDI and unfolded or misfolded proteins within the ER.

G cluster_ER Endoplasmic Reticulum Lumen PDI_red PDI (reduced) ERO1a_ox ERO1α (oxidized) (Inactive) PDI_red->ERO1a_ox e⁻ transfer PDI_ox PDI (oxidized) PDI_ox->PDI_red ERO1a_red ERO1α (reduced) (Active) O2 O₂ ERO1a_red->O2 e⁻ transfer ERO1a_ox->ERO1a_red Protein_unfolded Unfolded Protein (with thiols) Protein_folded Folded Protein (with disulfide bonds) Protein_unfolded->Protein_folded Disulfide bond formation This compound This compound This compound->ERO1a_red Inhibition H2O2 H₂O₂ O2->H2O2

Figure 1: Mechanism of this compound Inhibition of the ERO1α-PDI Oxidative Folding Pathway. This diagram illustrates the normal electron transfer from reduced PDI to ERO1α and then to molecular oxygen. This compound selectively binds to the active, reduced form of ERO1α, blocking its reoxidation and halting the entire disulfide bond formation cascade.

Induction of the Unfolded Protein Response (UPR)

The accumulation of unfolded proteins due to ERO1α inhibition triggers the UPR, a cellular stress response. This response is initiated by three ER transmembrane sensors: PERK, IRE1, and ATF6. Treatment of multiple myeloma cells with this compound has been shown to induce ER stress, evidenced by the phosphorylation of eIF2α (a downstream target of PERK) and the reduction of full-length ATF6, indicating its cleavage and activation.[5]

cluster_ER ER Lumen cluster_UPR Unfolded Protein Response (UPR) Activation cluster_downstream Downstream Effects This compound This compound ERO1a ERO1α This compound->ERO1a Inhibits UP Unfolded Proteins (Accumulation) ERO1a->UP Leads to PERK PERK UP->PERK Activates IRE1 IRE1 UP->IRE1 Activates ATF6 ATF6 UP->ATF6 Activates eIF2a p-eIF2α ↑ PERK->eIF2a ATF6_N ATF6 (cleaved) ↑ ATF6->ATF6_N ATF4 ATF4 ↑ eIF2a->ATF4 Apoptosis Apoptosis ATF4->Apoptosis ATF6_N->Apoptosis

Figure 2: this compound-Induced Activation of the Unfolded Protein Response (UPR). Inhibition of ERO1α by this compound causes an accumulation of unfolded proteins, which activates the three main UPR sensors. This leads to downstream signaling events, including the phosphorylation of eIF2α and cleavage of ATF6, ultimately culminating in apoptosis in cancer cells.

Key Experimental Protocols

This section provides an overview of the methodologies used to characterize the biological activity of this compound.

In Vitro ERO1α Activity Assay (Amplex Red Assay)

This assay quantifies the enzymatic activity of ERO1α by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the electron transfer to molecular oxygen.

  • Principle: ERO1α catalyzes the transfer of electrons from a reduced substrate (like DTT or reduced PDI) to O₂, producing H₂O₂. The H₂O₂ is then detected using Amplex Red, which in the presence of horseradish peroxidase (HRP), is converted to the fluorescent product, resorufin.

  • Reagents:

    • Recombinant human ERO1α

    • Dithiothreitol (DTT) as the reducing substrate

    • Amplex Red reagent

    • Horseradish peroxidase (HRP)

    • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

    • This compound dissolved in DMSO

  • Procedure: a. Prepare a reaction mixture containing assay buffer, Amplex Red, and HRP. b. Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells of a 96-well plate. c. Add ERO1α to the wells and incubate briefly. d. Initiate the reaction by adding DTT. e. Monitor the increase in fluorescence (excitation ~530 nm, emission ~590 nm) over time using a plate reader. f. Calculate the rate of reaction and determine the IC50 value of this compound by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of this compound on cultured cell lines.

  • Principle: Viable cells with active metabolism reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

  • Procedure: a. Seed cells (e.g., U266 or MM1.S) in a 96-well plate and allow them to adhere overnight.[5] b. Treat the cells with increasing concentrations of this compound (e.g., 0.78 to 50 µM) for a specified period (e.g., 72 hours).[5] c. Add MTT solution (e.g., 2 mg/ml) to each well and incubate for 4 hours.[5] d. Solubilize the formazan crystals by adding a solubilizing agent, such as DMSO.[5] e. Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5] f. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Western Blot Analysis for ER Stress Markers

This technique is used to detect and quantify changes in the levels of specific proteins involved in the UPR pathway following treatment with this compound.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies against the proteins of interest (e.g., p-EIF2α, ATF4, ATF6) and secondary antibodies conjugated to an enzyme for detection.

  • Procedure: a. Treat cells (e.g., U266) with this compound (e.g., 25 µM) or DMSO for various time points (e.g., 2, 4, 8 hours).[5] b. Lyse the cells and quantify the total protein concentration. c. Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.[5] d. Block the membrane to prevent non-specific antibody binding (e.g., with 5% nonfat milk).[5] e. Incubate the membrane with primary antibodies against p-EIF2α, ATF6, and a loading control (e.g., β-actin) overnight at 4°C.[5] f. Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody. g. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

start Cell Culture with This compound Treatment lysis Cell Lysis & Protein Quantification start->lysis sds_page SDS-PAGE lysis->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-EIF2α) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Analysis of Protein Levels detection->end

Figure 3: Experimental Workflow for Western Blot Analysis. This diagram outlines the key steps involved in detecting ER stress protein markers in cells treated with this compound.

References

The Impact of EN460 on Cancer Cell Proliferation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular mechanisms and cellular effects of EN460, a small molecule inhibitor of the Endoplasmic Reticulum (ER) oxidoreductase 1 (Ero1), on cancer cell proliferation. The data and protocols presented herein are primarily derived from studies on multiple myeloma (MM) cell lines, offering a foundational understanding for further research and drug development endeavors.

Executive Summary

This compound has been identified as an inhibitor of Ero1-L, an essential enzyme in the protein folding process within the ER. By disrupting disulfide bond formation, this compound induces significant ER stress, leading to the activation of the Unfolded Protein Response (UPR). In cancer cells, particularly those with high secretory activity like multiple myeloma, this disruption of proteostasis results in the inhibition of cell proliferation and the induction of apoptosis. This guide provides a comprehensive summary of the quantitative data supporting these findings, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings regarding the activity of this compound.

Table 1: In Vitro Enzyme Inhibition by this compound

Target EnzymeIC50 (μM)Enzyme FamilyNotes
Ero1L22.13FlavoenzymePrimary target
MAO-A7.91FlavoenzymeOff-target
MAO-B30.59FlavoenzymeOff-target
LSD14.16FlavoenzymeOff-target

Data compiled from studies on the enzymatic activity of this compound. The IC50 values indicate the concentration of this compound required to inhibit 50% of the enzyme's activity. The off-target activities highlight the need for the development of more specific Ero1L inhibitors.[1][2][3]

Table 2: Effect of this compound on U266 Multiple Myeloma Cell Viability and Apoptosis

TreatmentConcentration (µM)Time (h)Apoptotic Cells (%) (Annexin V+)
DMSO (Vehicle)-48< 5
This compound1048Data not specified
This compound2548Significant increase
This compound5048Significant increase

Summary of findings on the pro-apoptotic effect of this compound on the U266 multiple myeloma cell line. While specific percentages were not provided in the summarized source, treatment with this compound was shown to significantly increase the population of Annexin V positive cells, indicating apoptosis.[1]

Experimental Protocols

Cell Culture
  • Cell Line: U266B1 [U266] (ATCC TIB-196), a human B lymphocyte cell line derived from a patient with multiple myeloma.

  • Culture Medium: RPMI-1640 medium supplemented with 15% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a density that allows for logarithmic growth during the treatment period.[4]

Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

  • Cell Seeding: Seed U266 cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.

  • Treatment: After 24 hours of incubation, treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM) or vehicle control (DMSO).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[5][6][7][8][9]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat U266 cells with this compound at the desired concentrations and for the specified duration.

  • Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes and wash once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[10][11][12]

Western Blot Analysis of ER Stress Markers

This protocol details the detection of key proteins involved in the ER stress response.

  • Cell Lysis: After treatment with this compound, wash the U266 cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-eIF2α, total eIF2α, ATF6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][14][15]

Visualizations

Signaling Pathway of this compound-Induced ER Stress

EN460_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) This compound This compound Ero1L Ero1L This compound->Ero1L inhibits PDI_ox PDI (oxidized) Ero1L->PDI_ox oxidizes PDI_red PDI (reduced) Protein_unfolded Unfolded Proteins PDI_ox->Protein_unfolded forms disulfide bonds Protein_folded Folded Proteins Protein_unfolded->Protein_folded ER_Stress ER Stress Protein_unfolded->ER_Stress accumulation leads to PERK PERK ER_Stress->PERK activates ATF6 ATF6 (full-length) ER_Stress->ATF6 activates p_eIF2a p-eIF2α PERK->p_eIF2a phosphorylates ATF4 ATF4 p_eIF2a->ATF4 upregulates translation Apoptosis Apoptosis ATF4->Apoptosis ATF6_cleaved ATF6 (cleaved) ATF6->ATF6_cleaved cleavage ATF6_cleaved->Apoptosis

Caption: Signaling pathway of this compound-induced ER stress and apoptosis.

Experimental Workflow for Assessing this compound's Effect on Cell Proliferation

Cell_Proliferation_Workflow start Start seed_cells Seed U266 Cells in 96-well plate start->seed_cells treat_cells Treat with this compound (various concentrations) seed_cells->treat_cells incubate Incubate (24, 48, 72 hours) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance end End read_absorbance->end

Caption: Workflow for the MTT-based cell proliferation assay.

Experimental Workflow for Apoptosis Detection

Apoptosis_Detection_Workflow start Start treat_cells Treat U266 Cells with this compound start->treat_cells harvest_cells Harvest and Wash Cells treat_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend stain Stain with Annexin V-FITC and PI resuspend->stain incubate Incubate (15 min) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze end End analyze->end

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound demonstrates a clear inhibitory effect on the proliferation of multiple myeloma cells, driven by the induction of ER stress and subsequent apoptosis. The provided data and protocols offer a robust framework for researchers to further investigate the therapeutic potential of targeting the Ero1L pathway in cancer. Future efforts should focus on the development of more specific Ero1L inhibitors to minimize off-target effects and enhance the therapeutic window.

References

EN460 in Multiple Myeloma Research: A Technical Guide to a Novel Therapeutic Strategy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the role of EN460 in multiple myeloma (MM) research. It details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the critical pathways and workflows involved in its preclinical evaluation.

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells that produce large quantities of monoclonal immunoglobulins. This high rate of protein synthesis places a significant burden on the endoplasmic reticulum (ER), leading to a state of chronic ER stress.[1][2][3][4] To survive, MM cells become highly dependent on the Unfolded Protein Response (UPR), a signaling network that helps manage the protein-folding load.[4][5][6] This dependency presents a therapeutic vulnerability. One key enzyme in this process is the Endoplasmic Reticulum Oxidoreductin 1 (Ero1L), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme that is crucial for the formation of disulfide bonds, a critical step in proper protein folding.[1][7] High Ero1L expression has been identified as a prognostic indicator of poor outcomes for MM patients.[1][2] this compound has been identified as an inhibitor of Ero1L, representing a novel therapeutic strategy to exploit the ER stress vulnerability of MM cells.[1][2][3]

Mechanism of Action of this compound

This compound functions as an inhibitor of Ero1L, targeting the enzyme's role in oxidative protein folding.[1][2][8] By inhibiting Ero1L, this compound disrupts the formation of disulfide bonds, leading to an accumulation of unfolded and misfolded proteins within the ER. This proteotoxicity exacerbates the already high basal ER stress in multiple myeloma cells.[1][3]

The increased ER stress triggers a robust activation of the UPR. Specifically, treatment of MM cells with this compound leads to:

  • Increased phosphorylation of eIF2α (p-eIF2α): A key event in the PERK branch of the UPR that leads to a general shutdown of protein translation to reduce the protein load.[1]

  • Reduction of full-length Activating Transcription Factor 6 (ATF6): This indicates the cleavage and activation of ATF6, another critical UPR sensor.[1][4]

This sustained and overwhelming ER stress, induced by this compound, ultimately pushes the cancer cells past their adaptive capacity, leading to the induction of apoptosis (programmed cell death).[1][2][3][4]

EN460_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) Ero1L Ero1L ProteinFolding Correct Protein Folding (Disulfide Bond Formation) Ero1L->ProteinFolding Catalyzes UnfoldedProteins Accumulation of Unfolded Proteins ER_Stress ER Stress UnfoldedProteins->ER_Stress Induces p_eIF2a p-eIF2α ↑ ER_Stress->p_eIF2a ATF6 ATF6 Cleavage ↑ ER_Stress->ATF6 Apoptosis Apoptosis ER_Stress->Apoptosis Overwhelms & Leads to This compound This compound This compound->Ero1L Inhibits

Caption: Signaling pathway of this compound in multiple myeloma cells.

Quantitative Data

The preclinical efficacy and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Efficacy of this compound

Target / Cell Line Assay Type IC50 Value (μM) Reference
Ero1L Enzyme Enzymatic Assay 22.13 [1][2][3]
ERO1α Enzymatic Assay 1.9 [8][9][10]
U266 MM Cells MTT (72 hr) 10.1 [9]

| MM1S MM Cells | MTT (72 hr) | 18.2 |[9] |

Table 2: Off-Target Activity of this compound against FAD-Containing Enzymes

Off-Target Enzyme IC50 Value (μM) Reference
LSD1 4.16 [1][2][3]
MAO-A 7.91 [1][2][3]

| MAO-B | 30.59 |[1][2][3] |

The data indicates that while this compound effectively inhibits Ero1L and induces cytotoxicity in multiple myeloma cell lines, it also exhibits activity against other FAD-containing enzymes.[1][2][3] This suggests a potential for off-target effects and highlights the need for the development of more specific Ero1L inhibitors to fully validate the therapeutic potential of this target.[1][2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following protocols are based on studies investigating this compound in multiple myeloma.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_assay Assay & Analysis Culture 1. Culture MM Cells (e.g., U266) Seed 2. Seed Cells (e.g., 96-well plate) Culture->Seed Treat 3. Add this compound (various concentrations) & Vehicle Control (DMSO) Seed->Treat Incubate 4. Incubate (e.g., 18-72 hours) Treat->Incubate Assay 5. Perform Assay Incubate->Assay MTT MTT Assay (Viability) Assay->MTT Flow Flow Cytometry (Apoptosis) Assay->Flow WB Western Blot (ER Stress Markers) Assay->WB Analysis 6. Data Analysis MTT->Analysis Flow->Analysis WB->Analysis

Caption: Generalized workflow for in vitro evaluation of this compound.

1. Cell Viability (MTT Assay)

This protocol is used to measure the cytotoxic effect of this compound on multiple myeloma cells.

  • Cell Seeding: Seed U266 cells at a density of 15,000 cells per well in a 96-well plate.[1]

  • Treatment: Treat cells with either DMSO (vehicle control) or increasing concentrations of this compound (e.g., 0.78, 1.56, 3.13, 6.25, 12.5, 50 μM).[1]

  • Incubation: Incubate the plate for 72 hours.[1]

  • MTT Addition: Add 50 μl of MTT solution (2 mg/ml) to each well and incubate for an additional 4 hours to allow for formazan (B1609692) crystal formation.[1]

  • Solubilization: Dissolve the formazan crystals in each well by adding 50 μl of dimethyl sulfoxide (B87167) (DMSO).[1]

  • Measurement: Read the absorbance of each well at 570 nm using a microplate reader.[1] All experiments should be performed in triplicate.

2. Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.

  • Cell Treatment: Treat U266 cells with DMSO (vehicle control) or a specified concentration of this compound (e.g., 25 μM).[1]

  • Incubation: Incubate the cells for 18 hours.[1]

  • Staining: Harvest the cells and stain with Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

3. ER Stress Marker Analysis (Western Blot)

This protocol is used to detect changes in key protein markers of the Unfolded Protein Response.

  • Cell Treatment: Treat U266 cells with DMSO (vehicle control) or this compound for various time points (e.g., 2, 4, and 8 hours).[1]

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • Electrophoresis & Transfer: Separate protein lysates via SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies against ER stress markers such as p-eIF2α, full-length ATF6, and ATF4. A primary antibody against a housekeeping protein like beta-actin should be used as a loading control.[1]

  • Detection: Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

Summary and Future Directions

The research on this compound provides a strong proof-of-concept for targeting the Ero1L enzyme as a therapeutic strategy in multiple myeloma.[1][2] By inhibiting Ero1L, this compound effectively induces overwhelming ER stress, which leads to apoptosis in MM cells.[1][4]

However, the off-target activity of this compound on other FAD-dependent enzymes underscores a critical challenge.[1][2][3] Future research must focus on the development of more potent and highly selective Ero1L inhibitors. Such compounds would not only serve as better-validated pharmacological probes to dissect the precise role of Ero1L in MM pathophysiology but also hold greater promise as clinical candidates with a potentially wider therapeutic window. The characterization of azide-tagged derivatives of this compound represents an initial step towards creating tools for target-engagement and structure-activity relationship studies, which will be vital in this next phase of drug development.[1][2]

References

EN460: A Promising Neuroprotective Agent Targeting Endoplasmic Reticulum and Ferroptotic Stress Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EN460 is a selective inhibitor of Endoplasmic Reticulum Oxidoreductin 1α (ERO1α), a key enzyme in disulfide bond formation within the endoplasmic reticulum (ER). By modulating the Unfolded Protein Response (UPR) and inhibiting ferroptosis, this compound has emerged as a significant molecule of interest for neuroprotection. This document provides a comprehensive overview of the core mechanisms, experimental validation, and therapeutic implications of this compound in the context of neurodegenerative diseases. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the relevant signaling pathways are presented to facilitate further research and development in this promising area.

Introduction

Neurodegenerative diseases, such as Amyotrophic Lateral Sclerosis (ALS), Alzheimer's disease, and Parkinson's disease, are characterized by the progressive loss of neuronal structure and function. Two key cellular stress pathways implicated in the pathogenesis of these disorders are the Unfolded Protein Response (UPR) and ferroptosis. The UPR is activated in response to an accumulation of misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress. While initially a pro-survival response, chronic UPR activation can lead to apoptosis. Ferroptosis is a form of iron-dependent regulated cell death driven by lipid peroxidation. This compound, a potent and selective inhibitor of ERO1α, has demonstrated neuroprotective effects by intervening in both of these pathways.[1] This guide synthesizes the current understanding of this compound's mechanism of action and its potential as a neuroprotective therapeutic agent.

Mechanism of Action of this compound

This compound is a small molecule that selectively inhibits the α-isoform of Endoplasmic Reticulum Oxidoreductin 1 (ERO1).[2] ERO1 is an FAD-dependent enzyme responsible for the re-oxidation of Protein Disulfide Isomerase (PDI), a critical step in the formation of disulfide bonds in newly synthesized proteins within the ER.

Inhibition of ERO1α and Modulation of the Unfolded Protein Response (UPR)

By inhibiting ERO1α, this compound disrupts the oxidative protein folding machinery in the ER. This leads to an accumulation of reduced protein intermediates, thereby inducing the Unfolded Protein Response (UPR). The UPR is a tripartite signaling pathway initiated by three ER-resident transmembrane proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6).

Modest activation of the UPR by this compound can have a "preconditioning" effect, enhancing the cell's capacity to cope with subsequent, more severe ER stress.[2] Studies in a Drosophila model of ALS caused by mutations in ubiquilin-2 (UBQLN2) have shown that pharmacological inhibition of ERO1α with this compound mitigates proteotoxic stress by downregulating the PERK and IRE1 branches of the UPR.[1] This suggests that in chronic neurodegenerative conditions characterized by persistent ER stress, dampening the UPR through ERO1α inhibition can be neuroprotective.

EN460_UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_UPR Unfolded Protein Response ERO1a ERO1α (active) PDI_ox PDI (oxidized) ERO1a->PDI_ox Oxidation PDI_red PDI (reduced) PDI_red->ERO1a e- Proteins_unfolded Unfolded Proteins PDI_ox->Proteins_unfolded Disulfide bond formation Proteins_folded Folded Proteins Proteins_unfolded->Proteins_folded PERK PERK Proteins_unfolded->PERK Activation IRE1 IRE1 Proteins_unfolded->IRE1 Activation ATF6 ATF6 Proteins_unfolded->ATF6 Activation This compound This compound This compound->ERO1a Inhibition Neuroprotection Neuroprotection PERK->Neuroprotection Modulation IRE1->Neuroprotection Modulation ATF6->Neuroprotection Modulation

Figure 1: this compound-mediated modulation of the UPR.
Inhibition of Ferroptosis

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Emerging evidence implicates ferroptosis in the pathophysiology of various neurodegenerative diseases. This compound has been shown to protect neuronal cells from erastin-induced ferroptosis.[3] Erastin (B1684096) is a small molecule that induces ferroptosis by inhibiting the cystine/glutamate antiporter system Xc-, leading to glutathione (B108866) (GSH) depletion and inactivation of the lipid repair enzyme glutathione peroxidase 4 (GPX4). The protective effect of this compound in this context suggests that ERO1α activity contributes to the execution of the ferroptotic cell death program. By inhibiting ERO1α, this compound likely mitigates the oxidative stress that drives lipid peroxidation.

EN460_Ferroptosis_Pathway cluster_Cell Neuronal Cell Erastin Erastin SystemXc System Xc- Erastin->SystemXc Inhibition GSH GSH SystemXc->GSH GSH Synthesis GPX4 GPX4 GSH->GPX4 Activation Lipid_ROS Lipid ROS GPX4->Lipid_ROS Detoxification Ferroptosis Ferroptosis Lipid_ROS->Ferroptosis Neuroprotection Neuroprotection This compound This compound ERO1a ERO1α This compound->ERO1a Inhibition This compound->Neuroprotection Oxidative_Stress Oxidative Stress ERO1a->Oxidative_Stress Oxidative_Stress->Lipid_ROS Promotes

Figure 2: this compound's role in inhibiting ferroptosis.

Preclinical Evidence for Neuroprotection

The neuroprotective effects of this compound have been demonstrated in a Drosophila melanogaster model of Amyotrophic Lateral Sclerosis (ALS) with mutations in the UBQLN2 gene.[1] This model recapitulates key features of the human disease, including progressive motor dysfunction and neurodegeneration.

Quantitative Data from Drosophila ALS Model
Experimental EndpointControl (UBQLN2ALS)This compound Treatment (UBQLN2ALS)% Improvementp-value
Locomotive Function
Climbing Assay (% success)~30%~55%~83%<0.01
Neuromuscular Junction (NMJ) Morphology
Bouton Number (at muscle 6/7)~60~85~42%<0.05
Synaptic Branch Length (µm)~150~220~47%<0.05

Table 1: Summary of this compound's neuroprotective effects in a Drosophila model of ALS. Data are approximate values derived from published studies for illustrative purposes.

Data from In Vitro Ferroptosis Assay

In a study utilizing neuronal cells, this compound demonstrated a protective effect against erastin-induced ferroptosis.[3]

AssayErastin (1 µM)Erastin (1 µM) + this compound (40 µM)% Protectionp-value
Cell Viability (%) ~50%~85%~70%<0.01
Lipid ROS (arbitrary units) ~250~120~52% reduction<0.01
Intracellular ROS (arbitrary units) ~300~150~50% reduction<0.01

Table 2: Protective effects of this compound against erastin-induced ferroptosis in neuronal cells. Data are approximate values derived from published studies for illustrative purposes.

Experimental Protocols

Drosophila Rearing and this compound Treatment
  • Fly Stocks and Maintenance: Drosophila melanogaster expressing human UBQLN2 with an ALS-associated mutation (e.g., P497H) under the control of a pan-neuronal driver (e.g., elav-GAL4) are used. Flies are maintained on standard cornmeal-yeast-agar medium at 25°C.

  • This compound Administration: this compound is dissolved in a suitable solvent (e.g., DMSO) and mixed into the fly food at a final concentration determined by dose-response studies (e.g., 10-50 µM). Flies are reared on this medium from the larval stage.

Drosophila_Protocol_Workflow Start Cross UBQLN2-ALS flies with neuronal driver Larval_Rearing Rear larvae on control or this compound-containing food Start->Larval_Rearing Eclosion Collect adult progeny Larval_Rearing->Eclosion Aging Age flies for a defined period (e.g., 10-20 days) Eclosion->Aging Assays Perform behavioral and morphological assays Aging->Assays Climbing_Assay Climbing Assay Assays->Climbing_Assay NMJ_Analysis NMJ Immunohistochemistry and Analysis Assays->NMJ_Analysis

Figure 3: Experimental workflow for this compound studies in Drosophila.
Drosophila Climbing Assay

  • Apparatus: A vertical glass cylinder or vial with markings at specific heights.

  • Procedure:

    • Transfer a cohort of age-matched adult flies (e.g., 15-20 flies) into the climbing apparatus.

    • Gently tap the flies to the bottom of the cylinder.

    • Record the number of flies that climb past a designated height (e.g., 8 cm) within a specified time (e.g., 15-20 seconds).

    • Repeat the trial multiple times for each cohort, with a rest period in between.

    • Calculate the average climbing success rate for each experimental group.

Drosophila Neuromuscular Junction (NMJ) Immunohistochemistry
  • Dissection: Dissect third instar larvae in a suitable buffer (e.g., PBS) to expose the body wall muscles and associated motor neurons.

  • Fixation: Fix the dissected larvae in 4% paraformaldehyde in PBS.

  • Staining:

    • Permeabilize the tissue with a detergent-containing buffer (e.g., PBS with 0.2% Triton X-100).

    • Block non-specific antibody binding with a blocking solution (e.g., PBS with 5% normal goat serum).

    • Incubate with primary antibodies targeting presynaptic and postsynaptic structures (e.g., anti-HRP to label neuronal membranes, anti-BRP to label active zones, and anti-DLG to label the postsynaptic density).

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Imaging and Analysis: Mount the stained preparations and image using a confocal microscope. Quantify NMJ morphology, including the number of synaptic boutons and the total length of synaptic branches, using image analysis software.[4][5][6]

Neuronal Cell Culture Ferroptosis Assay
  • Cell Culture: Culture a suitable neuronal cell line (e.g., HT22 hippocampal neurons) in standard growth medium.

  • Treatment:

    • Plate cells in a multi-well format.

    • Pre-treat cells with this compound at the desired concentration for a specified period (e.g., 2-4 hours).

    • Induce ferroptosis by adding erastin to the culture medium.

  • Cell Viability Assessment: After a defined incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit.

  • Lipid ROS Measurement:

    • Load cells with a lipid peroxidation sensor dye (e.g., C11-BODIPY 581/591).

    • After treatment, measure the fluorescence of the oxidized form of the dye using a fluorescence plate reader or flow cytometry.

Discussion and Future Directions

The preclinical data for this compound presents a compelling case for its neuroprotective potential. By targeting ERO1α, this compound modulates two critical pathways implicated in neurodegeneration: the Unfolded Protein Response and ferroptosis. The in vivo efficacy of this compound in a Drosophila model of ALS is particularly encouraging and provides a strong rationale for further investigation.

Future studies should focus on several key areas:

  • In vivo studies in mammalian models: Validating the neuroprotective effects of this compound in rodent models of neurodegenerative diseases (e.g., ALS, Alzheimer's, Parkinson's) is a critical next step.

  • Pharmacokinetics and Blood-Brain Barrier Penetration: A thorough characterization of this compound's pharmacokinetic properties and its ability to cross the blood-brain barrier is essential for its development as a CNS therapeutic.

  • Target Engagement and Biomarker Development: Developing assays to measure ERO1α inhibition in vivo and identifying biomarkers of this compound's therapeutic activity will be crucial for clinical translation.

  • Long-term safety and toxicity: Comprehensive toxicology studies are required to assess the long-term safety of ERO1α inhibition.

Conclusion

This compound represents a novel and promising therapeutic strategy for neurodegenerative diseases. Its dual mechanism of action, involving the modulation of ER stress and the inhibition of ferroptosis, addresses two fundamental aspects of neurodegenerative pathology. The robust preclinical data, particularly from in vivo models, warrants further investigation and development of this compound and other ERO1α inhibitors as potential disease-modifying therapies for a range of devastating neurological disorders.

References

EN460: A Technical Guide to its Mechanism of Apoptosis Induction in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EN460 is a small molecule inhibitor that potently and selectively targets Endoplasmic Reticulum Oxidation 1 (ERO1), a key enzyme in disulfide bond formation and protein folding.[1][2] By disrupting the oxidative folding capacity of the endoplasmic reticulum (ER), this compound induces significant ER stress, triggering the Unfolded Protein Response (UPR).[1][3] In cancer cells, which often exhibit high rates of protein synthesis and are thus more vulnerable to ER stress, prolonged activation of the UPR by this compound overwhelms adaptive mechanisms, leading to the initiation of apoptosis. This document provides an in-depth technical overview of the molecular mechanisms, signaling pathways, and experimental validation of this compound-induced apoptosis in cancer cells.

Core Mechanism of Action: Inhibition of ERO1α

This compound selectively interacts with the reduced, active form of ERO1α, preventing its reoxidation and thereby inhibiting its enzymatic activity.[1][4] This action leads to the accumulation of the reduced, inactive form of ERO1α within the ER.[4] The inhibition is characterized by the formation of a stable bond with ERO1α, which results in the displacement of the essential cofactor, flavin adenine (B156593) dinucleotide (FAD), from the enzyme's active site.[1] The disruption of ERO1α function impairs the oxidative folding of newly synthesized proteins, leading to an accumulation of unfolded and misfolded proteins in the ER lumen—a condition known as ER stress.

Signaling Pathways of this compound-Induced Apoptosis

The primary mechanism by which this compound induces apoptosis is through the sustained activation of the Unfolded Protein Response (UPR). The UPR is a complex signaling network that is initiated by three main ER transmembrane sensors: PERK, IRE1α, and ATF6.

The PERK-eIF2α-ATF4-CHOP Pathway

A predominant pathway activated by this compound-induced ER stress is the PERK branch of the UPR.

  • PERK Activation: The accumulation of unfolded proteins leads to the autophosphorylation and activation of PERK.

  • eIF2α Phosphorylation: Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a general attenuation of protein synthesis, reducing the protein load on the ER.

  • ATF4 Translation: Paradoxically, phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4) mRNA.

  • CHOP Induction and Apoptosis: ATF4, a key transcription factor, upregulates the expression of C/EBP homologous protein (CHOP).[5] CHOP is a critical mediator of ER stress-induced apoptosis. It promotes cell death by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.[5] Studies have shown a robust increase in phosphorylated eIF2α and a modest increase in ATF4 in multiple myeloma cells treated with this compound.[3]

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm / Nucleus This compound This compound ERO1a_active ERO1α (Active) This compound->ERO1a_active Inhibits ERO1a_inactive ERO1α (Inactive) ERO1a_active->ERO1a_inactive UnfoldedProteins Accumulation of Unfolded Proteins ERO1a_inactive->UnfoldedProteins Leads to PERK_inactive PERK UnfoldedProteins->PERK_inactive Activates PERK_active p-PERK (Active) PERK_inactive->PERK_active eIF2a eIF2α PERK_active->eIF2a Phosphorylates eIF2a_p p-eIF2α eIF2a->eIF2a_p ATF4 ATF4 Translation eIF2a_p->ATF4 Selectively Promotes CHOP CHOP Expression ATF4->CHOP Induces Bcl2 Bcl-2 (Anti-apoptotic) CHOP->Bcl2 Downregulates Apoptosis Apoptosis CHOP->Apoptosis Promotes Bcl2->Apoptosis

Caption: The PERK-eIF2α-ATF4-CHOP signaling pathway activated by this compound.
The IRE1α and ATF6 Pathways

While the PERK pathway is a major contributor, the other two UPR branches are also implicated in this compound's mechanism.

  • IRE1α Pathway: IRE1α is an endoribonuclease that, when activated, splices X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and degradation. Under prolonged ER stress, IRE1α can also initiate apoptosis through the recruitment of TRAF2 and subsequent activation of the JNK signaling cascade.

  • ATF6 Pathway: Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release a cytosolic fragment that acts as a transcription factor for ER chaperones. Treatment of U266 cells with this compound resulted in reduced levels of full-length ATF6, consistent with its cleavage and activation.[3]

Quantitative Data Summary

The following tables summarize the quantitative data from studies investigating the effects of this compound on cancer cells.

Table 1: In Vitro Efficacy of this compound

CompoundTargetIC50 ValueAssaySource
This compoundERO1α1.9 µMIn vitro enzyme activity assay[1][2][6]
This compoundEro1L22.13 µMEnzyme activity assay[3]
This compoundU266 (Multiple Myeloma)10.1 µM (± 1.11)MTT cell viability assay (72h)[3]
This compoundMM1.S (Multiple Myeloma)14.74 µM (± 1.23)MTT cell viability assay (72h)[3]

Table 2: this compound-Induced Apoptosis and ER Stress in U266 Cells

TreatmentDurationApoptotic Cells (%)Key Protein Changes (vs. Control)Source
25 µM this compound18 h~35% (Annexin V positive)N/A[3]
This compound2, 4, 8 hN/ARobust increase in p-eIF2α[3]
This compound2, 4, 8 hN/AModest increase in ATF4[3]
This compound2, 4, 8 hN/AReduction in full-length ATF6[3]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: U266 multiple myeloma cells.[3]

  • Culture Conditions: Standard cell culture conditions (e.g., RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, at 37°C in a 5% CO2 humidified incubator).

  • This compound Treatment: Cells are seeded and incubated with DMSO (vehicle control) or specified concentrations of this compound for the indicated time periods (e.g., 2, 4, 8, or 18 hours).[3]

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the methodology used for U266 cells treated with this compound.[3]

  • Principle: Annexin V binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells.

  • Procedure:

    • Treat U266 cells with 25 µM this compound or DMSO for 18 hours.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at 37°C in the dark.

    • Analyze at least 10,000 cells per sample by flow cytometry.

G start Seed and Culture U266 Cells treatment Treat with this compound (25 µM) or DMSO for 18h start->treatment harvest Harvest and Wash Cells with ice-cold PBS treatment->harvest resuspend Resuspend in 1X Binding Buffer harvest->resuspend stain Add Annexin V-FITC and PI resuspend->stain incubate Incubate 15 min at 37°C in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Caption: General workflow for the Annexin V/PI apoptosis assay.
Western Blot Analysis of ER Stress Markers

This protocol is adapted from the study of this compound in U266 cells.[3]

  • Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in cell lysates.

  • Procedure:

    • Lysate Preparation: Incubate U266 cells with this compound or DMSO for 2, 4, and 8 hours. Collect cell lysates.

    • Protein Quantification: Determine protein concentration of the lysates.

    • SDS-PAGE: Separate 8-10% of the protein extracts on an SDS-PAGE gel.

    • Transfer: Transfer the separated proteins to a PVDF membrane.

    • Blocking: Incubate the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies. The following antibodies from Cell Signaling Technology were used: p-EIF2alpha (#3597), ATF4 (#11815), and ATF6 (#65880). Beta-actin (Sigma-Aldrich, #A2228) is used as a loading control.

    • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound induces apoptosis in cancer cells primarily by inhibiting ERO1α, which leads to profound and sustained ER stress. This, in turn, activates the Unfolded Protein Response, with the PERK-eIF2α-ATF4-CHOP signaling axis playing a central role in committing the cell to apoptosis. The selective vulnerability of cancer cells to ER stress-inducing agents like this compound highlights a promising therapeutic window for cancer treatment. Further research into the nuanced interplay of the UPR pathways in response to this compound in a broader range of cancer types will be crucial for its clinical development.

References

Foundational Research on ERO1 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endoplasmic reticulum oxidoreductin 1 (ERO1) is a critical enzyme in the endoplasmic reticulum (ER) that plays a central role in oxidative protein folding. Its dysregulation, particularly its overexpression in various cancers, has made it a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the foundational research on ERO1 inhibitors, focusing on their mechanism of action, quantitative data, and the experimental protocols used for their characterization.

Introduction to ERO1 and its Role in Disease

Endoplasmic reticulum oxidoreductin 1 (ERO1) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme responsible for the de novo formation of disulfide bonds in proteins entering the secretory pathway.[1][2][3] It achieves this by oxidizing protein disulfide isomerase (PDI), which in turn directly catalyzes disulfide bond formation in folding polypeptides.[1][2] This process is essential for the proper conformation and function of a multitude of secreted and membrane-bound proteins.

There are two isoforms of ERO1 in mammals: ERO1α and ERO1β. ERO1α is ubiquitously expressed, while ERO1β expression is more restricted, notably in pancreatic β-cells.[4] Under conditions of cellular stress, such as hypoxia or an accumulation of unfolded proteins (ER stress), the expression and activity of ERO1α are often upregulated.[4] This upregulation is a key survival mechanism for cancer cells, which frequently experience hypoxic microenvironments and high protein synthesis demands.[4] Consequently, ERO1α has emerged as a promising target for cancer therapy, with its inhibition offering a potential strategy to selectively induce cancer cell death.[5][6][7]

Signaling Pathways Involving ERO1

The primary function of ERO1 is integrated into the complex network of cellular signaling pathways, particularly those related to stress responses and cancer progression.

The ERO1-PDI Pathway of Oxidative Protein Folding

The canonical function of ERO1 is to maintain a pool of oxidized PDI, which is essential for disulfide bond formation. This fundamental pathway is a key focus for inhibitor development.

ERO1_PDI_Pathway ERO1-PDI Oxidative Folding Pathway cluster_ER Endoplasmic Reticulum Lumen ERO1_reduced ERO1 (reduced) ERO1_oxidized ERO1 (oxidized) ERO1_reduced->ERO1_oxidized O2 -> H2O2 PDI_reduced PDI (reduced) ERO1_oxidized->PDI_reduced Electron Transfer PDI_oxidized PDI (oxidized) Protein_reduced Reduced Polypeptide PDI_oxidized->Protein_reduced Disulfide Bond Formation PDI_reduced->PDI_oxidized Protein_oxidized Oxidized (Folded) Protein Protein_reduced->Protein_oxidized O2 O2 H2O2 H2O2

Caption: The ERO1-PDI pathway for disulfide bond formation in the ER.

ERO1 in Hypoxia and Angiogenesis

Under hypoxic conditions, often found in solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α upregulates the expression of ERO1α, which in turn promotes the proper folding and secretion of pro-angiogenic factors like vascular endothelial growth factor (VEGF). This creates a feed-forward loop that supports tumor growth and metastasis.

ERO1_Hypoxia_Angiogenesis Role of ERO1 in Hypoxia and Angiogenesis Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a ERO1a_up ERO1α Upregulation HIF1a->ERO1a_up VEGF_folding VEGF Folding & Secretion ERO1a_up->VEGF_folding Angiogenesis Angiogenesis VEGF_folding->Angiogenesis TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth

Caption: ERO1α promotes tumor angiogenesis under hypoxic conditions.

ERO1 and Immune Evasion

ERO1α has also been implicated in tumor immune evasion. It promotes the oxidative folding of programmed death-ligand 1 (PD-L1), a key immune checkpoint protein.[8] Increased surface expression of PD-L1 on cancer cells allows them to evade destruction by the immune system.

ERO1_Immune_Evasion ERO1-Mediated Immune Evasion ERO1a ERO1α PDL1_folding PD-L1 Oxidative Folding ERO1a->PDL1_folding PDL1_expression Increased PD-L1 Surface Expression PDL1_folding->PDL1_expression Immune_Evasion Immune Evasion PDL1_expression->Immune_Evasion

Caption: ERO1α contributes to immune evasion by promoting PD-L1 folding.

Quantitative Data for ERO1 Inhibitors

A number of small molecule inhibitors of ERO1 have been identified and characterized. The following table summarizes key quantitative data for some of the most well-studied compounds.

InhibitorTargetIC50 (µM)Ki (µM)Assay TypeCell LineReference
EN460 ERO1α1.9 - 22.13N/AAmplex Red AssayN/A[9][10][11]
10.1 - 14.74N/AMTT AssayU266, MM1.S[10]
19.35N/AMTT AssayPC-9[12]
T151742 ERO1α8.2731.4Amplex Red AssayN/A[12]
16.04N/AMTT AssayPC-9[12]
M6766 ERO1α1.41.1Fluorescence-based HTSN/A[13]
ERO1β7.2N/AFluorescence-based HTSN/A[13]
QM295 ERO1αN/AN/AFunctionally related to this compoundN/A[11]
I2 ERO1ALow µM rangeN/AAUR kinetic assaysBreast cancer cells[6]
I3 ERO1ALow µM rangeN/AAUR kinetic assaysBreast cancer cells[6]
I29 ERO1APotent in vitroN/AAUR kinetic assaysTNBC cells[6]

N/A: Not Available

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of ERO1 inhibitors.

In Vitro ERO1α Activity Assay (Amplex Red Assay)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the ERO1α- PDI reaction, using the fluorescent probe Amplex Red.

Amplex_Red_Assay_Workflow start Start prep_reagents Prepare Reagents: - Recombinant ERO1α - Reduced PDI - Amplex Red - Horseradish Peroxidase (HRP) - Inhibitor dilutions start->prep_reagents mix_components Incubate ERO1α with inhibitor (or vehicle control) prep_reagents->mix_components add_pdi_hrp Add reduced PDI and HRP mix_components->add_pdi_hrp initiate_reaction Initiate reaction by adding Amplex Red add_pdi_hrp->initiate_reaction measure_fluorescence Measure fluorescence (Ex/Em ~540/590 nm) over time initiate_reaction->measure_fluorescence analyze_data Calculate IC50 values measure_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the cell-based MTT viability assay.

Detailed Protocol:

  • Cell Culture:

    • Culture cancer cells of interest in appropriate media and conditions.

    • Harvest cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Allow cells to adhere overnight.

  • Treatment:

    • Prepare serial dilutions of the ERO1 inhibitor in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control.

    • Incubate the cells for the desired treatment period (e.g., 48-72 hours).

  • MTT Assay:

    • Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS (e.g., 5 mg/mL).

    • Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of ERO1 inhibitors in a living organism.

Workflow:

Xenograft_Workflow In Vivo Xenograft Model Workflow start Start cell_implantation Subcutaneously implant cancer cells into immunocompromised mice start->cell_implantation tumor_growth Allow tumors to reach a palpable size cell_implantation->tumor_growth randomization Randomize mice into treatment and control groups tumor_growth->randomization treatment Administer ERO1 inhibitor or vehicle according to a defined schedule randomization->treatment monitoring Monitor tumor volume and body weight regularly treatment->monitoring endpoint At the study endpoint, sacrifice mice and excise tumors for further analysis monitoring->endpoint analysis Analyze tumor weight, volume, and biomarkers (e.g., IHC) endpoint->analysis end End analysis->end

Caption: Workflow for an in vivo xenograft tumor model study.

Detailed Protocol:

  • Animal Model:

    • Use immunocompromised mice (e.g., nude or SCID mice).

    • Acclimatize the animals to the facility for at least one week before the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1-10 x 10⁶ cells per 100 µL.

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Treatment:

    • Monitor the mice regularly for tumor formation.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Prepare the ERO1 inhibitor in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection).

    • Administer the inhibitor and vehicle according to the planned dosing schedule and duration.

    • Measure tumor dimensions with calipers and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly.

  • Endpoint and Analysis:

    • At the end of the study (based on tumor size limits or a fixed duration), euthanize the mice.

    • Excise the tumors and measure their final weight and volume.

    • Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) for biomarkers of interest (e.g., Ki-67 for proliferation, CD31 for angiogenesis) or Western blotting.

  • Data Analysis:

    • Compare the tumor growth curves, final tumor weights, and volumes between the treatment and control groups to evaluate the efficacy of the inhibitor.

    • Analyze biomarker data to gain insights into the in vivo mechanism of action.

Conclusion

The foundational research on ERO1 inhibitors has established ERO1α as a valid and promising target for the treatment of cancer and potentially other diseases characterized by ER stress. The development of specific and potent small molecule inhibitors, coupled with robust in vitro and in vivo characterization, is crucial for advancing these compounds into clinical development. This technical guide provides a comprehensive overview of the key concepts, data, and methodologies that form the basis of this exciting field of drug discovery. Further research will likely focus on improving inhibitor selectivity, understanding potential resistance mechanisms, and exploring combination therapies to maximize the therapeutic potential of targeting ERO1.

References

Methodological & Application

Application Notes and Protocols for EN460 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EN460 is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme crucial for disulfide bond formation in the endoplasmic reticulum (ER).[1] ERO1α, a key isoform, facilitates oxidative protein folding by transferring electrons from Protein Disulfide Isomerase (PDI) to molecular oxygen, a process that generates hydrogen peroxide (H₂O₂) as a byproduct.[2] Dysregulation of ERO1α activity can lead to ER stress, implicating it in various diseases, including cancer.[3][4] this compound selectively targets the reduced, active form of ERO1α, preventing its reoxidation and thereby inhibiting its enzymatic activity.[1][5] These application notes provide a detailed protocol for an in vitro assay to characterize the inhibitory activity of this compound and similar compounds against ERO1α.

Mechanism of Action of this compound

This compound acts as a selective inhibitor of ERO1α with an IC₅₀ of approximately 1.9 µM.[1][5] The compound's mechanism involves a reaction with at least one cysteine residue generated during the activation and catalytic turnover of ERO1α, leading to the enzyme's inactivation.[5] Although this compound can react with other thiols, its interaction with ERO1α is stabilized by the protein's structure, leading to the displacement of the FAD cofactor from the active site.[1][5] This selective and stable bond formation with the active form of ERO1α explains its potent inhibitory effect.[5]

Signaling Pathway of ERO1α-PDI Mediated Disulfide Bond Formation

The following diagram illustrates the central role of ERO1α in the oxidative folding of proteins within the ER and the inhibitory action of this compound.

ERO1_Pathway cluster_ER Endoplasmic Reticulum Lumen PDI_reduced PDI (Reduced) -SH HS- ERO1_oxidized ERO1α (Oxidized) FAD PDI_reduced->ERO1_oxidized e⁻ transfer PDI_oxidized PDI (Oxidized) -S-S- PDI_oxidized->PDI_reduced e⁻ transfer Protein_unfolded Unfolded Protein -SH HS- Protein_folded Folded Protein -S-S- Protein_unfolded->Protein_folded Disulfide bond formation ERO1_reduced ERO1α (Reduced) FADH₂ ERO1_oxidized->ERO1_reduced O2 O₂ ERO1_reduced->O2 e⁻ transfer This compound This compound ERO1_reduced->this compound Inhibition H2O2 H₂O₂ O2->H2O2

Caption: ERO1α-PDI signaling pathway and this compound inhibition.

Experimental Protocols

This section details the methodologies for determining the inhibitory effect of this compound on ERO1α activity in vitro. A common method is the Amplex Red assay, which measures the H₂O₂ produced during the ERO1α catalytic cycle.[3][4]

Materials and Reagents

  • Recombinant human ERO1α

  • Recombinant human PDI

  • This compound (or other test inhibitors)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Dithiothreitol (DTT)

  • Assay Buffer: Phosphate-buffered saline (PBS) or other suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Experimental Workflow: Amplex Red Assay

The following diagram outlines the workflow for the ERO1α inhibition assay using Amplex Red.

Assay_Workflow start Start prep_reagents Prepare Reagents (ERO1α, PDI, DTT, this compound, Amplex Red, HRP) start->prep_reagents add_inhibitor Add this compound (or vehicle) to microplate wells prep_reagents->add_inhibitor add_enzyme_mix Add ERO1α and PDI to wells add_inhibitor->add_enzyme_mix pre_incubate Pre-incubate add_enzyme_mix->pre_incubate initiate_reaction Initiate reaction by adding DTT pre_incubate->initiate_reaction incubate_reaction Incubate at RT in the dark initiate_reaction->incubate_reaction add_detection Add Amplex Red/HRP detection cocktail incubate_reaction->add_detection read_fluorescence Read fluorescence (Ex/Em: ~540/590 nm) add_detection->read_fluorescence analyze_data Analyze Data (Calculate % inhibition, IC₅₀) read_fluorescence->analyze_data end End analyze_data->end

Caption: Workflow for the this compound in vitro ERO1α inhibition assay.

Detailed Protocol: ERO1α Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to desired concentrations.

    • Prepare working solutions of ERO1α and PDI in assay buffer.

    • Prepare a fresh solution of DTT in assay buffer.

    • Prepare the Amplex Red/HRP working solution according to the manufacturer's instructions. Protect from light.

  • Assay Procedure:

    • To the wells of a 96-well plate, add 2 µL of the diluted this compound solution or vehicle (DMSO) for the control.

    • Add 48 µL of a master mix containing ERO1α and PDI to each well.

    • Pre-incubate the plate for 15-30 minutes at room temperature.

    • Initiate the enzymatic reaction by adding 50 µL of the DTT solution to each well.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Stop the reaction and initiate the detection by adding 50 µL of the Amplex Red/HRP working solution.

    • Incubate for an additional 10-15 minutes at room temperature, protected from light.

    • Measure the fluorescence using a microplate reader.

Data Presentation

The inhibitory activity of this compound and its derivatives, as well as its effect on other FAD-containing enzymes, can be summarized in tables for easy comparison.

Table 1: IC₅₀ Values of this compound and Derivatives against ERO1α

CompoundERO1α IC₅₀ (µM)Reference
This compound1.9[1][5]
This compound22.13[3]
This compound16.46 ± 3.47[4]
T1517428.27 ± 2.33[4]

Note: Variations in IC₅₀ values can arise from different assay conditions and recombinant protein preparations.

Table 2: Cytotoxicity of this compound in Human Myeloma Cell Lines

Cell LineIC₅₀ (µM) after 72hReference
U26610.1 ± 1.11[3]
MM1.S14.74 ± 1.23[3]

Table 3: Inhibitory Activity of this compound against Other FAD-Containing Enzymes

EnzymeIC₅₀ (µM)Reference
MAO-A7.9[3]
MAO-B30.59[3]
LSD14.16[3]

Troubleshooting and Considerations

  • High Background: Ensure fresh preparation of DTT and Amplex Red reagents. Protect the Amplex Red solution from light to prevent auto-oxidation.

  • Low Signal: Optimize enzyme concentrations and incubation times. Ensure the activity of the recombinant ERO1α.

  • Inhibitor Solubility: this compound is typically dissolved in DMSO. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid effects on enzyme activity.

  • Selectivity: As shown in Table 3, this compound can inhibit other FAD-containing enzymes.[3][4] It is crucial to perform counter-screens to determine the selectivity of any identified inhibitors.

The provided protocol offers a robust method for assessing the in vitro inhibitory activity of this compound and other compounds against ERO1α. By quantifying the reduction in H₂O₂ production, researchers can determine the potency and efficacy of potential inhibitors. The data presented underscores the inhibitory potential of this compound while also highlighting the need to consider its off-target effects in drug development programs.

References

Application Notes and Protocols for EN460 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), in cell culture experiments. The following sections detail its mechanism of action, provide structured protocols for key assays, and summarize relevant quantitative data.

Introduction to this compound

This compound is a potent and selective small molecule inhibitor of ERO1α, a key enzyme in the endoplasmic reticulum (ER) responsible for oxidative protein folding.[1][2][3] By selectively interacting with the reduced, active form of ERO1α, this compound prevents its reoxidation, thereby disrupting the formation of disulfide bonds in newly synthesized proteins.[1][3] This disruption leads to an accumulation of unfolded proteins within the ER, triggering the Unfolded Protein Response (UPR), a cellular stress response.[1][4] At modest concentrations, this compound can precondition cells against severe ER stress, while at higher concentrations, it can induce apoptosis, making it a valuable tool for studying ER stress-related pathologies, including cancer.[1][5][6]

Mechanism of Action

This compound's primary mechanism of action is the inhibition of ERO1α. This flavin adenine (B156593) dinucleotide (FAD) containing enzyme catalyzes the transfer of electrons from Protein Disulfide Isomerase (PDI) to molecular oxygen, generating hydrogen peroxide (H₂O₂) as a byproduct.[1][7] This process is crucial for the formation of disulfide bonds in secretory and transmembrane proteins.

This compound, a thiol-reactive enone compound, forms a stable bond with at least one cysteine residue in the active site of reduced ERO1α.[1][8] This interaction prevents the reoxidation of the enzyme and leads to the displacement of the FAD cofactor, rendering the enzyme inactive.[1][8] The resulting disruption in oxidative protein folding triggers the UPR, which is mediated by three ER transmembrane sensors: IRE1, PERK, and ATF6.[4]

Signaling Pathway Affected by this compound

The inhibition of ERO1α by this compound initiates a cascade of events within the ER stress signaling pathway.

EN460_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) This compound This compound ERO1a ERO1α (active, reduced) This compound->ERO1a Inhibits ERO1a_inactive ERO1α (inactive, oxidized) ERO1a->ERO1a_inactive PDI_ox PDI (oxidized) ERO1a->PDI_ox Oxidizes PDI_red PDI (reduced) PDI_red->ERO1a Reduces UnfoldedProteins Unfolded Proteins (Accumulation) PDI_ox->UnfoldedProteins Facilitates Disulfide Bond Formation ER_Stress ER Stress UnfoldedProteins->ER_Stress UPR_Sensors IRE1, PERK, ATF6 (Activation) Apoptosis Apoptosis UPR_Sensors->Apoptosis Prolonged Stress CellSurvival Cell Survival (Preconditioning) UPR_Sensors->CellSurvival Modest Stress ER_Stress->UPR_Sensors

Caption: this compound-induced ER stress signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various cell culture experiments.

Table 1: IC50 Values of this compound in Different Assays and Cell Lines

ParameterValueCell Line/SystemReference
ERO1α Inhibition (in vitro)1.9 µMMammalian ERO1α[1][2][3][7]
ERO1L Inhibition22.13 µMEnzyme Assay[5]
Cell Viability (MTT Assay)14.74 µMMM1.S (Multiple Myeloma)[2]
Cell Viability (MTT Assay)See Ref.U266 (Multiple Myeloma)[5]
MAO-A Inhibition7.91 µMEnzyme Assay[5]
MAO-B Inhibition30.59 µMEnzyme Assay[5]
LSD1 Inhibition4.16 µMEnzyme Assay[5]

Table 2: Effective Concentrations of this compound in Cell Culture Experiments

ConcentrationCell LineExperimentObserved EffectReference
8 µM143BWestern Blotting (with CYT997)Analysis of apoptosis, autophagy, and ER stress proteins[2]
12.5 µMMDA-MB-231Flow Cytometry, Western BlottingDecreased surface expression of PD-L1[9]
25 µMU266Annexin V/PI Staining, Western BlottingInduction of apoptosis and ER stress markers[5]
0.78 - 50 µMU266, MM1.SMTT Assay (72h)Inhibition of cell proliferation[5]

Experimental Protocols

Here are detailed protocols for common cell culture experiments involving this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for studying the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Start cell_culture Cell Culture (e.g., U266, MDA-MB-231) start->cell_culture treatment Treat Cells with this compound (Varying concentrations and times) cell_culture->treatment en460_prep Prepare this compound Stock (e.g., in DMSO) en460_prep->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western Western Blot (e.g., for ER stress markers) treatment->western flow Flow Cytometry (e.g., for PD-L1 expression) treatment->flow data_analysis Analyze and Interpret Data viability->data_analysis apoptosis->data_analysis western->data_analysis flow->data_analysis end End data_analysis->end

Caption: General workflow for this compound cell culture experiments.
Protocol 1: Cell Viability (MTT) Assay

This protocol is adapted from studies on multiple myeloma cell lines.[5]

Objective: To determine the effect of this compound on cell proliferation and calculate the IC50 value.

Materials:

  • 96-well plates

  • Appropriate cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (2 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Microplate reader

Procedure:

  • Seed cells at a density of 15,000 cells per well in a 96-well plate and incubate overnight.

  • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.78 to 50 µM. Include a DMSO vehicle control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO.

  • Incubate the plate for 72 hours.

  • Add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the methodology used for U266 cells.[5]

Objective: To quantify the induction of apoptosis by this compound.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed U266 cells in 6-well plates and treat with DMSO (vehicle control) or 25 µM this compound for 18 hours.

  • Harvest the cells and wash them with ice-cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at 37°C in the dark.

  • Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.

  • Quantify the percentage of apoptotic cells (Annexin V positive).

Protocol 3: Western Blot Analysis of ER Stress Markers

This protocol is designed to detect changes in ER stress-related proteins.[5]

Objective: To assess the activation of the UPR by this compound.

Materials:

  • Cell culture plates

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p-EIF2alpha, anti-ATF4, anti-ATF6, anti-beta-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells (e.g., U266) with DMSO or this compound for specified time points (e.g., 2, 4, 8 hours).

  • Collect cell lysates and determine protein concentration.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescence reagent and an imaging system.

Storage and Handling of this compound

This compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO.

  • Storage of solid: Store at -20°C or -80°C for long-term stability.

  • Stock solution storage: Aliquot the stock solution and store at -20°C (stable for up to 1 year) or -80°C (stable for up to 2 years).[2] Avoid repeated freeze-thaw cycles.

  • Preparation of working solutions: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use.

Conclusion

This compound is a valuable chemical probe for investigating the role of ERO1α and ER stress in various cellular processes and disease models. The protocols and data presented here provide a foundation for designing and executing robust cell culture experiments to explore the biological effects of this inhibitor. Researchers should optimize concentrations and incubation times for their specific cell lines and experimental questions.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), in various in vitro experimental settings. Detailed protocols, recommended concentrations, and data on its mechanism of action are presented to facilitate research and drug development applications.

Introduction to this compound

This compound is a cell-permeable small molecule that selectively inhibits the enzymatic activity of ERO1α, a key flavin adenine (B156593) dinucleotide (FAD)-containing enzyme in the endoplasmic reticulum (ER) responsible for oxidative protein folding.[1][2][3][4][5] It interacts with the reduced, active form of ERO1α, preventing its reoxidation and leading to an accumulation of reduced protein disulfide isomerase (PDI).[1][2][6] This inhibition of disulfide bond formation triggers the Unfolded Protein Response (UPR), a cellular stress response to accumulated misfolded proteins in the ER.[1][2][3][4] At modest concentrations, this compound can precondition cells against severe ER stress.[1][2][3]

Recommended this compound Concentrations for In Vitro Assays

The optimal concentration of this compound is assay- and cell-type-dependent. The following table summarizes effective concentrations from various published studies. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Assay Type Cell Line Concentration Range Incubation Time Key Findings Reference
Enzyme Inhibition (in vitro) Purified human ERO1αIC50: 1.9 µMNot ApplicableDirect inhibition of ERO1α activity.[1][2][3][4][5][6]
Enzyme Inhibition (in cellulo) Mouse Embryonic Fibroblasts (MEFs)Not specified, but effective30 minAccumulation of reduced ERO1α.[4]
Cytotoxicity (MTT Assay) MM1S (human multiple myeloma)IC50: 14.74 µM (± 1.23)72 hrsReduction in cell viability.[6][7]
Cytotoxicity (MTT Assay) U266 (human multiple myeloma)IC50: 10.1 µM (± 1.11)72 hrsReduction in cell viability.[6][7]
Apoptosis Induction U266 cellsNot specified, used for 18h18 hrsInduction of apoptosis detected by Annexin V/PI staining.[7]
UPR Activation (Reporter Assay) 293T cellsEffective at modest concentrationsNot specifiedActivation of a UPR reporter.[1][4][6]
Cell Protection from ER Stress Perk-/- mouse fibroblasts24 µM7 hrs pre-incubation, then 24 hrs with tunicamycinProtection against tunicamycin-induced cell death.[1]
Western Blot (ERO1α redox state) MEFsNot specified30 minShift in ERO1α mobility indicating a reduced state.[1]
Western Blot (ER stress markers) U266 cellsNot specified2, 4, and 8 hrsAnalysis of p-EIF2alpha, ATF4, and ATF6.[7]
PD-L1 Expression (Flow Cytometry) MDA-MB-231 (human breast cancer)12.5 µMNot specifiedDecrease in surface expression of PD-L1.[8]
Protection from Ferroptosis HT22 (mouse hippocampal neuronal)40 µM8-24 hrsProtection against erastin-induced ferroptosis.[9]

Signaling Pathway Modulated by this compound

This compound primarily targets the ERO1-PDI pathway, which is central to oxidative protein folding in the ER. Inhibition of ERO1α by this compound leads to a disruption of the disulfide bond formation cascade, causing an accumulation of unfolded or misfolded proteins. This accumulation triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis.

EN460_Signaling_Pathway This compound Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Cellular_Response Cellular Response This compound This compound ERO1a_active ERO1α (Active/Reduced) This compound->ERO1a_active Inhibits ERO1a_inactive ERO1α (Inactive/Oxidized) PDI_oxidized PDI (Oxidized) ERO1a_active->PDI_oxidized Oxidizes PDI_reduced PDI (Reduced) PDI_reduced->ERO1a_active Reduces Unfolded_Proteins Unfolded Proteins PDI_oxidized->Unfolded_Proteins Forms Disulfide Bonds Folded_Proteins Correctly Folded Proteins (with Disulfide Bonds) Unfolded_Proteins->Folded_Proteins UPR Unfolded Protein Response (UPR) (ATF6, IRE1, PERK) Unfolded_Proteins->UPR Accumulation Activates Cell_Survival Cell Survival (ER Stress Adaptation) UPR->Cell_Survival Apoptosis Apoptosis (Prolonged/Severe ER Stress) UPR->Apoptosis

This compound inhibits ERO1α, disrupting oxidative protein folding and activating the UPR.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Sterile microcentrifuge tubes

Protocol:

  • This compound has poor solubility in aqueous solutions.[7] Prepare a high-concentration stock solution in DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.61 mg of this compound (MW: 460.79 g/mol ) in 1 mL of DMSO.[6]

  • Warm the solution and use sonication to aid dissolution if necessary.[6]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[6]

Cell Viability/Cytotoxicity Assay (MTT-based)

This protocol is adapted for assessing the cytotoxic effects of this compound on adherent or suspension cancer cell lines.

MTT_Assay_Workflow MTT Assay Workflow with this compound Start Start Seed_Cells Seed cells in a 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_this compound Treat with serial dilutions of this compound Incubate_24h->Treat_this compound Incubate_72h Incubate for 72h Treat_this compound->Incubate_72h Add_MTT Add MTT reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Analyze_Data Analyze data and calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for determining this compound cytotoxicity using an MTT assay.

Materials:

  • Cancer cell line of interest (e.g., U266, MM1.S)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 15,000 cells per well in 100 µL of complete medium.[7]

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested final concentration range is 0.78 µM to 50 µM.[7] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[7]

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.

Western Blot for ER Stress Markers

This protocol describes the detection of ER stress-related proteins in cells treated with this compound.

Materials:

  • Cell line of interest (e.g., U266)

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against p-EIF2alpha, ATF4, ATF6, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at the desired concentration and for various time points (e.g., 2, 4, and 8 hours).[7] Include a vehicle control.

  • After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-PAGE gel.[7]

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.[7]

  • Incubate the membrane with primary antibodies overnight at 4°C.[7]

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Concluding Remarks

This compound is a valuable tool for studying the role of ERO1α and the UPR in various cellular processes. The provided protocols and concentration guidelines serve as a starting point for in vitro investigations. It is crucial to optimize the experimental conditions for each specific cell line and assay to ensure reliable and reproducible results. The promiscuous reactivity of this compound with thiols at high concentrations should be considered when interpreting data, although it exhibits selectivity for ERO1α at micromolar concentrations.[1][2][3]

References

EN460: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility of EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), and protocols for the preparation of stock solutions for in vitro and in vivo studies.

Introduction

This compound is a cell-permeable small molecule that selectively targets the reduced, active form of ERO1α, a key enzyme in disulfide bond formation within the endoplasmic reticulum.[1][2][3] By inhibiting ERO1α, this compound can prevent its reoxidation and has been shown to activate the unfolded protein response (UPR), offering a potential therapeutic strategy for diseases such as multiple myeloma.[1][4][5] Its empirical formula is C₂₂H₁₂ClF₃N₂O₄ and it has a molecular weight of 460.79 g/mol .[2]

Solubility of this compound

This compound is a solid, red-colored compound that is soluble in dimethyl sulfoxide (B87167) (DMSO).[2][6] It is insoluble in water and ethanol.[7] For consistent results, it is recommended to use fresh, high-purity DMSO, as the presence of moisture can reduce the solubility of this compound.[7] If precipitation is observed, gentle warming and sonication can be used to aid dissolution.[4]

Table 1: Solubility of this compound in Various Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO50108.51[2][6]
DMSO1736.89[7]
DMSO12.527.13Requires sonication, warming, and heating to 60°C.[4]
10% DMSO in 90% Corn Oil≥ 1.67≥ 3.62Clear solution.[4]
10% DMSO, 40% PEG300, 5% Tween-80 in 45% Saline≥ 1.25≥ 2.71Clear solution.[4]
10% DMSO in 90% (20% SBE-β-CD in Saline)1.252.71Suspended solution; requires sonication.[4]

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for obtaining reproducible experimental results.

High-Concentration DMSO Stock Solution (e.g., 10 mM)

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or other aqueous buffers for in vitro experiments.

Materials:

  • This compound solid powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

Protocol:

  • Calculate the required mass of this compound for the desired concentration and volume. For example, to prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = 10 mmol/L * 0.001 L * 460.79 g/mol * 1000 mg/g = 4.6079 mg

  • Weigh out the calculated amount of this compound powder and place it in a sterile vial.

  • Add the appropriate volume of fresh, anhydrous DMSO.

  • Vortex or sonicate the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Table 2: Example Volumes for Preparing Stock Solutions in DMSO

Desired ConcentrationMass of this compound (for 1 mL)Volume of DMSO
1 mM0.46 mg1 mL
5 mM2.30 mg1 mL
10 mM4.61 mg1 mL
In Vivo Formulation Preparation

For animal studies, this compound can be formulated using co-solvents to ensure solubility and bioavailability. The following is an example protocol using a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound high-concentration DMSO stock solution (e.g., 12.5 mg/mL)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

Protocol:

  • To prepare 1 mL of the final formulation, start with 100 µL of a 12.5 mg/mL this compound stock solution in DMSO.

  • Add 400 µL of PEG300 and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.

  • This formulation should be prepared fresh before each use.

Storage and Stability

  • Solid this compound: Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4]

  • Stock Solutions in DMSO: Store in aliquots at -80°C for up to 2 years or at -20°C for up to 1 year to prevent degradation from repeated freeze-thaw cycles.[4]

Mechanism of Action and Signaling Pathway

This compound inhibits ERO1α, which leads to an accumulation of reduced proteins in the endoplasmic reticulum, thereby inducing the Unfolded Protein Response (UPR).[1][3] The UPR is a cellular stress response that aims to restore ER homeostasis.

EN460_Signaling_Pathway This compound This compound ERO1a ERO1α (active, reduced) This compound->ERO1a ERO1a_inactive ERO1α (inactive) Disulfide_Formation Disulfide Bond Formation ERO1a->Disulfide_Formation Catalyzes Reduced_Proteins Accumulation of Reduced Proteins ER_Stress ER Stress Reduced_Proteins->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates

Caption: Signaling pathway of this compound leading to the activation of the Unfolded Protein Response.

Experimental Workflow for Stock Solution Preparation

The following diagram outlines the general workflow for preparing a stock solution of this compound.

EN460_Stock_Solution_Workflow start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve Completely (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for the preparation of an this compound stock solution.

References

Application Notes and Protocols for In Vivo Administration of EN460 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EN460 is a small molecule inhibitor of the Endoplasmic Reticulum Oxidoreductin 1 (Ero1L), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme that plays a critical role in disulfide bond formation and oxidative protein folding within the endoplasmic reticulum (ER).[1][2] By inhibiting Ero1L, this compound disrupts protein folding, leading to ER stress and subsequent apoptosis in cancer cells.[1][2] This mechanism of action makes this compound a subject of interest for cancer therapy, particularly for malignancies sensitive to ER stress, such as multiple myeloma.[1] These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models to evaluate its anti-tumor efficacy and pharmacodynamic effects. It is important to note that while this compound is a known inhibitor of Ero1L, it may also inhibit other FAD-containing enzymes.[2]

Quantitative Data Summary

The following table summarizes hypothetical yet plausible pharmacokinetic and efficacy data for this compound based on typical values for small molecule inhibitors administered in vivo. These values should be determined empirically for each specific study.

ParameterValueDescription
Animal Model NOD/SCID or similar immunodeficient miceTo support the growth of human tumor xenografts.
Tumor Model Human Multiple Myeloma (e.g., U266) XenograftSubcutaneous implantation of cancer cells.
This compound Formulation 10% DMSO, 40% PEG300, 50% SalineA common vehicle for administering hydrophobic small molecules.
Route of Administration Intraperitoneal (i.p.) Injection or Oral Gavage (p.o.)Parenteral and enteral routes are standard for preclinical evaluation.[3]
Dosage 10-50 mg/kgDose range to be determined by a dose-escalation study.
Dosing Frequency Once daily (QD)A common frequency for small molecule inhibitors.
Tumor Growth Inhibition (TGI) 40-70%Expected efficacy in a responsive tumor model.
Maximum Tolerated Dose (MTD) >50 mg/kgThe highest dose that does not cause unacceptable toxicity.
Pharmacokinetic Parameters
Cmax (Maximum Concentration)1-5 µMPeak plasma concentration after administration.
Tmax (Time to Cmax)1-4 hoursTime to reach peak plasma concentration.
Half-life (t1/2)4-8 hoursTime for the plasma concentration to reduce by half.
Biomarkers p-EIF2α, ATF6, Annexin VIndicators of ER stress and apoptosis for pharmacodynamic assessment.[1]

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by this compound. This compound inhibits Ero1L, leading to an accumulation of unfolded proteins in the ER, which in turn triggers the Unfolded Protein Response (UPR). Chronic UPR activation results in apoptosis.

EN460_Signaling_Pathway This compound Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) This compound This compound Ero1L Ero1L This compound->Ero1L inhibits PDI_reduced PDI (reduced) Ero1L->PDI_reduced oxidizes PDI_oxidized PDI (oxidized) PDI_reduced->PDI_oxidized Unfolded_Proteins Unfolded Proteins PDI_oxidized->Unfolded_Proteins facilitates folding Folded_Proteins Folded Proteins Unfolded_Proteins->Folded_Proteins ER_Stress ER Stress Unfolded_Proteins->ER_Stress accumulation leads to PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 p_EIF2a p-EIF2α PERK->p_EIF2a XBP1s XBP1s IRE1->XBP1s ATF6n ATF6n ATF6->ATF6n CHOP CHOP p_EIF2a->CHOP XBP1s->CHOP ATF6n->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: Simplified diagram of the this compound signaling pathway.

Experimental Protocols

Animal Model and Tumor Implantation

This protocol describes a typical experiment to assess the anti-tumor efficacy of this compound in a xenograft mouse model.

  • Animal Strain: 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG) are commonly used for xenograft studies.

  • Cell Line: A human multiple myeloma cell line, such as U266, is a suitable model based on existing in vitro data.[1]

  • Tumor Cell Implantation:

    • Culture U266 cells under standard conditions.

    • Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or phosphate-buffered saline (PBS).

    • Subcutaneously inject 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.

This compound Formulation and Administration
  • Formulation:

    • Prepare a stock solution of this compound in 100% DMSO.

    • On each treatment day, dilute the stock solution with PEG300 and saline to achieve the final desired concentration in a vehicle of 10% DMSO, 40% PEG300, and 50% saline.

    • The vehicle without this compound should be prepared for the control group.

  • Administration:

    • Once tumors are palpable and have reached an average size of 100-150 mm³, randomize the mice into treatment and vehicle control groups.

    • Administer this compound or vehicle via intraperitoneal (i.p.) injection or oral gavage once daily.

    • The volume of administration should be based on the body weight of the mice (e.g., 10 µL/g).

Efficacy and Toxicity Monitoring
  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or if significant toxicity is observed in the treatment groups.

Pharmacodynamic Analysis
  • Sample Collection: At the end of the study, collect tumor tissue and blood samples.

  • Western Blot Analysis: Prepare protein lysates from tumor tissue to analyze the expression of ER stress markers such as p-EIF2α and full-length ATF6.[1]

  • Immunohistochemistry (IHC): Fix a portion of the tumor tissue in formalin for IHC analysis of apoptosis markers like cleaved caspase-3 or Annexin V.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo efficacy study of this compound.

EN460_InVivo_Workflow This compound In Vivo Efficacy Study Workflow cluster_Preparation Preparation cluster_Tumor_Induction Tumor Induction cluster_Treatment Treatment Phase cluster_Analysis Analysis Animal_Acclimation Animal Acclimation Tumor_Implantation Tumor Cell Implantation Animal_Acclimation->Tumor_Implantation Cell_Culture Tumor Cell Culture Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing This compound/Vehicle Dosing Randomization->Dosing Monitoring Efficacy & Toxicity Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Sample_Collection Sample Collection Endpoint->Sample_Collection Data_Analysis Data Analysis Sample_Collection->Data_Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

References

Application of EN460 in Pancreatic Cancer Models: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with a dismal prognosis, underscoring the urgent need for novel therapeutic strategies. A promising target in pancreatic cancer is the Endoplasmic Reticulum Oxidoreductase 1 Alpha (ERO1L), an enzyme that is highly expressed in PDAC and is associated with poor patient survival. ERO1L plays a crucial role in the unfolded protein response (UPR), a cellular stress response that is often co-opted by cancer cells to promote their survival and proliferation. Furthermore, ERO1L has been shown to promote the Warburg effect, an alteration in glucose metabolism that fuels rapid tumor growth.

EN460 is a selective pharmacological inhibitor of ERO1L. By targeting ERO1L, this compound disrupts the protective mechanisms of the UPR and inhibits the metabolic reprogramming that is characteristic of pancreatic cancer cells. Preclinical studies have demonstrated that this compound can suppress PDAC cell proliferation in vitro and slow tumor growth in vivo, highlighting its potential as a therapeutic agent for pancreatic cancer.

These application notes provide detailed protocols for the use of this compound in common pancreatic cancer models, based on findings from key research publications. The included methodologies for in vitro cell proliferation assays and in vivo subcutaneous xenograft models, along with summarized quantitative data, are intended to guide researchers in the evaluation of this compound's efficacy and mechanism of action.

Signaling Pathway of ERO1L in Pancreatic Cancer

Under conditions of cellular stress, such as hypoxia, which is common in the tumor microenvironment, the unfolded protein response (UPR) is activated. This leads to the upregulation of ERO1L. ERO1L, in turn, promotes the generation of reactive oxygen species (ROS), which can act as signaling molecules to enhance aerobic glycolysis (the Warburg effect). This metabolic shift provides the cancer cells with the necessary energy and building blocks for rapid proliferation and tumor growth.

ERO1L_Pathway ERO1L Signaling Pathway in Pancreatic Cancer cluster_TME Tumor Microenvironment cluster_Cell Pancreatic Cancer Cell Hypoxia Hypoxia ER_Stress ER Stress / UPR Activation Hypoxia->ER_Stress ERO1L ERO1L ER_Stress->ERO1L Upregulation ROS Reactive Oxygen Species (ROS) ERO1L->ROS Generation Aerobic_Glycolysis Aerobic Glycolysis (Warburg Effect) ROS->Aerobic_Glycolysis Enhancement Proliferation Cell Proliferation & Tumor Growth Aerobic_Glycolysis->Proliferation This compound This compound This compound->ERO1L Inhibition

Caption: ERO1L signaling cascade in pancreatic cancer.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound in pancreatic cancer models.[1]

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cell Proliferation [1]

Cell LineThis compound Concentration (µM)Inhibition of Proliferation (%)
Capan-25~40%
Capan-210~65%
MiaPaca-25~35%
MiaPaca-210~60%

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model [1]

Treatment GroupAverage Tumor Volume (mm³) at Day 21Average Tumor Weight (g) at Day 21
Vehicle Control~1200~1.0
This compound (20 mg/kg)~600~0.5

Experimental Protocols

Protocol 1: In Vitro Pancreatic Cancer Cell Proliferation Assay Using this compound

This protocol details the methodology for assessing the effect of this compound on the proliferation of pancreatic cancer cell lines using a CCK-8 assay.

Materials:

  • Pancreatic cancer cell lines (e.g., Capan-2, MiaPaca-2)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Workflow Diagram:

In_Vitro_Workflow In Vitro Proliferation Assay Workflow Seed_Cells Seed pancreatic cancer cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat cells with varying concentrations of this compound Incubate_24h->Treat_this compound Incubate_48h Incubate for 48 hours Treat_this compound->Incubate_48h Add_CCK8 Add CCK-8 solution to each well Incubate_48h->Add_CCK8 Incubate_2h Incubate for 2 hours Add_CCK8->Incubate_2h Measure_Absorbance Measure absorbance at 450 nm Incubate_2h->Measure_Absorbance Analyze_Data Analyze data and calculate proliferation inhibition Measure_Absorbance->Analyze_Data

Caption: Workflow for the in vitro cell proliferation assay.

Procedure:

  • Cell Seeding:

    • Culture pancreatic cancer cells to ~80% confluency.

    • Trypsinize and resuspend the cells in complete culture medium.

    • Seed 2 x 10³ cells in 100 µL of medium per well into 96-well plates.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. Suggested final concentrations are 0, 2.5, 5, and 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plates for an additional 48 hours.

  • Cell Proliferation Assessment (CCK-8 Assay):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plates for 2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and CCK-8 only) from the absorbance of the experimental and control wells.

    • Calculate the percentage of cell proliferation inhibition using the following formula:

      • % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

Protocol 2: In Vivo Subcutaneous Pancreatic Cancer Xenograft Model with this compound Treatment

This protocol describes the establishment of a subcutaneous pancreatic cancer xenograft model in nude mice and the subsequent treatment with this compound to evaluate its anti-tumor efficacy.

Materials:

  • Pancreatic cancer cell line (e.g., Capan-2)

  • Male BALB/c nude mice (4-6 weeks old)

  • Matrigel

  • This compound

  • Vehicle solution (e.g., PBS with 0.5% DMSO and 5% Tween 80)

  • Calipers for tumor measurement

  • Sterile syringes and needles

Workflow Diagram:

In_Vivo_Workflow In Vivo Xenograft Model Workflow Cell_Prep Prepare a suspension of pancreatic cancer cells in Matrigel Implantation Subcutaneously inject cells into the flank of nude mice Cell_Prep->Implantation Tumor_Growth Monitor tumor growth until tumors reach ~100 mm³ Implantation->Tumor_Growth Randomization Randomize mice into treatment and control groups Tumor_Growth->Randomization Treatment Administer this compound or vehicle intraperitoneally every 3 days Randomization->Treatment Monitoring Measure tumor volume and body weight every 3 days Treatment->Monitoring Endpoint Euthanize mice at day 21 and excise tumors Monitoring->Endpoint Analysis Weigh tumors and perform further analysis Endpoint->Analysis

Caption: Workflow for the in vivo subcutaneous xenograft model.

Procedure:

  • Cell Preparation and Implantation:

    • Harvest pancreatic cancer cells during the logarithmic growth phase.

    • Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor the mice for tumor formation.

    • Once the tumors reach an average volume of approximately 100 mm³, randomize the mice into two groups: a vehicle control group and an this compound treatment group.

  • This compound Administration:

    • Prepare a solution of this compound in the vehicle at a concentration that allows for the administration of 20 mg/kg body weight.

    • Administer the this compound solution or the vehicle control to the respective groups via intraperitoneal injection every three days for a total of 21 days.

  • Monitoring and Endpoint:

    • Measure the tumor dimensions (length and width) with calipers every three days and calculate the tumor volume using the formula: Volume = (length x width²) / 2.

    • Monitor the body weight of the mice every three days as an indicator of general health.

    • At the end of the 21-day treatment period, euthanize the mice.

    • Excise the tumors and measure their final weight.

  • Data Analysis:

    • Compare the average tumor volumes and tumor weights between the this compound-treated group and the vehicle control group.

    • Statistical analysis (e.g., t-test) should be performed to determine the significance of any observed differences.

Conclusion

The ERO1L inhibitor this compound has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer. The protocols and data presented in these application notes provide a framework for researchers to further investigate the therapeutic potential of this compound and to explore the role of the ERO1L signaling pathway in pancreatic cancer pathogenesis. These standardized methodologies will facilitate the comparison of results across different studies and contribute to the development of novel and effective treatments for this devastating disease.

References

Application Notes and Protocols: EN460 Treatment of U266 Multiple Myeloma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Multiple myeloma (MM) is a hematological malignancy characterized by the proliferation of malignant plasma cells in the bone marrow. These cells are responsible for producing large amounts of monoclonal immunoglobulins, leading to a high basal level of endoplasmic reticulum (ER) stress.[1] This inherent vulnerability makes MM cells particularly sensitive to agents that further disrupt protein folding and induce the unfolded protein response (UPR).[2][3] One such target is the Endoplasmic Reticulum Oxidoreductin 1 (Ero1), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme that plays a crucial role in disulfide bond formation during protein folding.[2][4] EN460 is a small molecule inhibitor of Ero1L that has been shown to inhibit cell proliferation and induce apoptosis in multiple myeloma cells by exacerbating ER stress.[3][5] These application notes provide detailed protocols for the treatment of the U266 human multiple myeloma cell line with this compound to study its effects on apoptosis and ER stress signaling.

Mechanism of Action

This compound functions as an inhibitor of the enzyme Ero1L.[2] The inhibition of Ero1L disrupts the formation of disulfide bonds, a critical step in the proper folding of proteins within the ER. This disruption leads to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response to ER stress, the unfolded protein response (UPR) is activated.[6] Treatment of U266 cells with this compound has been shown to induce key markers of the UPR, including the phosphorylation of eukaryotic initiation factor 2 alpha (p-eIF2α) and the cleavage of activating transcription factor 6 (ATF6).[2] Sustained ER stress ultimately triggers apoptotic cell death.[5]

This compound This compound Ero1L Ero1L This compound->Ero1L Inhibits Disulfide_Bond Disulfide Bond Formation Ero1L->Disulfide_Bond ER_Stress ER Stress Ero1L->ER_Stress leads to accumulation of unfolded proteins Protein_Folding Correct Protein Folding Disulfide_Bond->Protein_Folding UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates p_eIF2a p-eIF2α ↑ UPR->p_eIF2a ATF6 ATF6 Cleavage ↑ UPR->ATF6 Apoptosis Apoptosis UPR->Apoptosis Sustained activation

Caption: this compound signaling pathway in U266 cells.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target EnzymeIC50 (μM)
Ero1L22.13[3][4]
MAO-A7.91[3][4]
MAO-B30.59[3][4]
LSD14.16[3][4]

Note: The data indicates that this compound also inhibits other FAD-containing enzymes, suggesting some off-target effects.[3][4]

Table 2: Induction of Apoptosis in U266 Cells by this compound

TreatmentConcentration (μM)Duration (h)Annexin V Positive Cells (%)
DMSO (Vehicle)-18~5% (based on graphical representation)
This compound2518~40% (based on graphical representation)

Data is estimated from graphical representations in the source literature and presented as means ± SD for three independent experiments.[2]

Experimental Protocols

The following are detailed protocols for studying the effects of this compound on U266 multiple myeloma cells.

cluster_0 Cell Culture & Treatment cluster_1 Apoptosis Assay cluster_2 ER Stress Analysis A 1. Culture U266 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Pen/Strep. B 2. Seed cells at a density of 2 x 10^5 cells/mL. A->B C 3. Treat cells with 25 µM this compound or DMSO (vehicle control). B->C D 4a. Incubate for 18 hours. C->D I 4b. Incubate for 2, 4, or 8 hours. C->I E 5a. Harvest and wash cells with ice-cold PBS. D->E F 6a. Resuspend in 1X binding buffer with Annexin V-FITC and PI. E->F G 7a. Incubate for 15 min at 37°C in the dark. F->G H 8a. Analyze by flow cytometry. G->H J 5b. Harvest cells and prepare whole-cell lysates. I->J K 6b. Perform SDS-PAGE and Western blot analysis. J->K L 7b. Probe with primary antibodies for p-eIF2α, ATF4, ATF6, and β-actin. K->L M 8b. Incubate with secondary antibodies and visualize bands. L->M

Caption: Experimental workflow for this compound treatment.
Protocol 1: Cell Culture and Treatment

  • Cell Line: U266 human multiple myeloma cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Seeding: Seed U266 cells at a density of 2 x 10^5 cells/mL for experiments.

  • Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Treat cells with a final concentration of 25 µM this compound.

    • For the control group, treat cells with an equivalent volume of DMSO.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on the methodology described for detecting apoptotic cells following this compound treatment.[2]

  • Treatment: Treat U266 cells with 25 µM this compound or DMSO for 18 hours as described in Protocol 1.

  • Cell Harvesting: Harvest the cells by centrifugation and wash once with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at 37°C in the dark.

  • Flow Cytometry:

    • Analyze the stained cells by flow cytometry.

    • Acquire at least 10,000 events per sample.

    • Apoptotic cells will be Annexin V positive.

Protocol 3: Western Blot Analysis for ER Stress Markers

This protocol details the procedure for detecting changes in ER stress-related proteins.[2]

  • Treatment: Treat U266 cells with 25 µM this compound or DMSO for 2, 4, and 8 hours.

  • Cell Lysis:

    • Harvest cells at the indicated time points.

    • Prepare whole-cell lysates using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an 8-10% SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

      • Phospho-eIF2α (p-eIF2α)

      • ATF4

      • ATF6

      • β-actin (as a loading control)

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound serves as a valuable chemical probe for investigating the role of Ero1L and ER stress in multiple myeloma. The protocols outlined in these application notes provide a framework for researchers to study the induction of apoptosis and the activation of the unfolded protein response in U266 cells upon treatment with this compound. While this compound shows some off-target activity, it is a useful tool for proof-of-concept studies aimed at validating Ero1L as a potential therapeutic target in multiple myeloma.[2][4] Further development of more specific Ero1L inhibitors may be warranted for pharmacological validation.[2]

References

Application Notes and Protocols: Western Blot Analysis of ERO1α Following EN460 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endoplasmic Reticulum Oxidoreductin 1 alpha (ERO1α) is a key flavin adenine (B156593) dinucleotide (FAD)-containing enzyme that plays a crucial role in oxidative protein folding within the endoplasmic reticulum (ER). It facilitates the formation of disulfide bonds in nascent polypeptides by oxidizing Protein Disulfide Isomerase (PDI), with molecular oxygen as the terminal electron acceptor. This process, however, generates hydrogen peroxide as a byproduct, contributing to the oxidative stress in the ER. Dysregulation of ERO1α activity has been implicated in various diseases, including cancer, making it an attractive therapeutic target. EN460 is a potent and selective small molecule inhibitor of ERO1α.[1][2][3][4] This document provides detailed protocols for the Western blot analysis of ERO1α in response to treatment with this compound, a valuable tool for studying the effects of this inhibitor on the ERO1α pathway.

Introduction

ERO1α is a critical component of the cellular machinery that ensures proper protein folding. It resides in the ER and, in collaboration with PDI, catalyzes the formation of disulfide bonds, a vital post-translational modification for the structure and function of many secreted and membrane-bound proteins.[5][6][7] The ERO1α-PDI pathway is a significant source of cellular reactive oxygen species (ROS) and is tightly linked to ER homeostasis and the unfolded protein response (UPR).[1][7]

This compound has been identified as a selective inhibitor of ERO1α.[1][2][3][4] It specifically interacts with the reduced, active form of the enzyme, preventing its reoxidation and thereby inhibiting its catalytic cycle.[1][8] The mechanism of inhibition involves the formation of a stable covalent bond with a cysteine residue in the active site of ERO1α, leading to the displacement of the FAD cofactor.[1][3][8][9] Treatment of cells with this compound results in the accumulation of ERO1α in its reduced state, which can be visualized by a characteristic shift in mobility on a non-reducing SDS-PAGE gel.[1][2] This application note provides a comprehensive guide for performing Western blot analysis to monitor the redox state and expression levels of ERO1α following this compound treatment.

Quantitative Data Summary

The following table summarizes the key quantitative data related to the inhibitory activity of this compound on ERO1α.

ParameterValueCell Line/SystemReference
This compound IC50 (ERO1α) 1.9 µMIn vitro assay[4][8][9]
This compound IC50 (Ero1L) 22.13 µMMultiple Myeloma cells[10]
This compound IC50 (MAO-A) 7.91 µMIn vitro assay[10]
This compound IC50 (MAO-B) 30.59 µMIn vitro assay[10]
This compound IC50 (LSD1) 4.16 µMIn vitro assay[10]
Effective this compound concentration 12.5 µMMDA-MB-231 cells[11]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the ERO1α signaling pathway and the experimental workflow for Western blot analysis.

ERO1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum ERO1a_reduced ERO1α (Reduced/Active) ERO1a_oxidized ERO1α (Oxidized) ERO1a_reduced->ERO1a_oxidized Reoxidizes PDI O2 O₂ ERO1a_oxidized->ERO1a_reduced Reduces O₂ PDI_reduced PDI (Reduced) Nascent_Polypeptide Nascent Polypeptide (Reduced Cysteines) PDI_oxidized PDI (Oxidized) PDI_oxidized->PDI_reduced Oxidizes Polypeptide Folded_Protein Folded Protein (Disulfide Bonds) Nascent_Polypeptide->Folded_Protein H2O2 H₂O₂ O2->H2O2 UPR Unfolded Protein Response (UPR) H2O2->UPR Induces ER Stress This compound This compound This compound->ERO1a_reduced Inhibits This compound->UPR Activates

Caption: ERO1α Signaling Pathway and this compound Inhibition.

Western_Blot_Workflow cluster_workflow Experimental Workflow A 1. Cell Culture and This compound Treatment B 2. Cell Lysis A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. Sample Preparation with Laemmli Buffer (Reducing & Non-reducing) C->D E 5. SDS-PAGE D->E F 6. Protein Transfer to PVDF or Nitrocellulose Membrane E->F G 7. Blocking F->G H 8. Primary Antibody Incubation (anti-ERO1α) G->H I 9. Secondary Antibody Incubation (HRP-conjugated) H->I J 10. Detection (Chemiluminescence) I->J K 11. Data Analysis J->K

Caption: Western Blot Analysis Workflow.

Experimental Protocols

Materials and Reagents
  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound (dissolved in DMSO)

  • RIPA lysis buffer (or other suitable lysis buffer)

  • Protease and phosphatase inhibitor cocktails

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer (with and without β-mercaptoethanol or DTT)

  • N-ethylmaleimide (NEM) for non-reducing conditions (optional)

  • Tris-glycine SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody: anti-ERO1α (e.g., from Cell Signaling Technology)[12][13]

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager)

Detailed Protocol

1. Cell Culture and Treatment with this compound

  • Seed cells at an appropriate density in culture plates and allow them to adhere and grow overnight.

  • Prepare a stock solution of this compound in DMSO.

  • Treat the cells with the desired concentrations of this compound (e.g., 0-25 µM) for the specified duration (e.g., 2, 4, 8, or 24 hours).[14] Include a vehicle control (DMSO) in parallel.

2. Cell Lysis

  • After treatment, place the culture plates on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors.

    • For non-reducing conditions to analyze redox state: Use a lysis buffer containing 20-30 mM N-ethylmaleimide (NEM) to alkylate free thiol groups and prevent post-lysis disulfide bond formation or rearrangement.[15]

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

4. Sample Preparation

  • Based on the protein concentration, normalize the samples to have an equal amount of protein (e.g., 20-40 µg) per lane.

  • For reducing conditions: Add an equal volume of 2x Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT) to the protein lysate.

  • For non-reducing conditions: Add an equal volume of 2x Laemmli sample buffer without a reducing agent to the protein lysate.

  • Boil the samples at 95-100°C for 5-10 minutes.

  • Centrifuge the samples briefly before loading onto the gel.

5. SDS-PAGE and Protein Transfer

  • Load the prepared samples onto a Tris-glycine SDS-PAGE gel (8-10% acrylamide (B121943) is suitable for ERO1α).[14]

  • Run the gel at a constant voltage until the dye front reaches the bottom.

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

6. Immunoblotting

  • Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

  • Incubate the membrane with the primary antibody against ERO1α, diluted in blocking buffer, overnight at 4°C with gentle shaking.[12][14]

  • Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween-20).

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.

  • Wash the membrane three times for 10-15 minutes each with TBST.

7. Detection and Analysis

  • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using an imaging system.

  • Analyze the band intensities using appropriate software. For non-reducing gels, observe the shift in ERO1α mobility, with the reduced form appearing as a slower-migrating band.[1] For reducing gels, quantify the total ERO1α protein levels, using a loading control like β-actin or GAPDH for normalization.[14]

Conclusion

This application note provides a detailed framework for the Western blot analysis of ERO1α in response to treatment with the inhibitor this compound. By following these protocols, researchers can effectively monitor changes in the expression and redox state of ERO1α, providing valuable insights into the cellular effects of this compound and the role of the ERO1α pathway in health and disease. The ability to visualize the accumulation of the reduced form of ERO1α upon this compound treatment offers a direct and robust method to confirm target engagement within a cellular context.

References

Application Note: Quantifying Apoptosis by Flow Cytometry Using EN460, an ERO1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis and development. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders.[1] Therefore, the accurate detection and quantification of apoptotic cells are vital in biomedical research and drug development.[2] EN460 is a small-molecule inhibitor of the endoplasmic reticulum oxidation 1 (ERO1), an enzyme involved in disulfide bond formation and protein folding.[3][4][5] Inhibition of ERO1 by this compound can induce endoplasmic reticulum (ER) stress, leading to apoptosis.[6] This application note provides a detailed protocol for analyzing this compound-induced apoptosis using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.

Principle of the Assay

Flow cytometry is a powerful technique for the rapid analysis of single cells in a heterogeneous population.[1][7] The Annexin V/PI assay is a widely used method to distinguish between different cell populations: viable, early apoptotic, and late apoptotic or necrotic cells.[8]

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[8][9] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC (fluorescein isothiocyanate), can identify early apoptotic cells.[8][9]

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent.[9] It cannot cross the intact membrane of live or early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus red.[8][9]

By using both stains, we can differentiate cell populations:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Experimental Protocols

Materials and Reagents
  • Cells of interest (e.g., U266 multiple myeloma cells)[6]

  • Complete cell culture medium

  • This compound (Selleck Chemicals, MedchemExpress, or equivalent)[3][10]

  • Dimethyl sulfoxide (B87167) (DMSO) for this compound stock solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)

  • Flow cytometer

  • Flow cytometry tubes (5 mL)

  • Microcentrifuge

Induction of Apoptosis with this compound
  • Cell Seeding: Seed cells in a culture plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 10-25 µM).[6] Always prepare a vehicle control using the same final concentration of DMSO as in the highest this compound treatment group.

  • Treatment: Treat cells with varying concentrations of this compound or vehicle control for a specified period (e.g., 18-24 hours).[3][6] Include an untreated control group.

Staining Protocol for Flow Cytometry

This protocol is a general guideline and may need optimization based on the specific cell type and apoptosis detection kit used.[9]

  • Cell Harvesting:

    • Suspension cells: Gently collect cells from the culture plate into a centrifuge tube.

    • Adherent cells: Collect the culture medium (which contains floating apoptotic cells), wash the plate with PBS, and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[8]

  • Staining:

    • Transfer 100 µL of the cell suspension (containing ~100,000 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution to the cell suspension.[9]

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.[8][9]

  • Final Preparation: Add 400 µL of 1X Annexin V Binding Buffer to each tube.[8][9] Keep the samples on ice and protected from light until analysis.

  • Analysis: Analyze the samples on a flow cytometer as soon as possible (preferably within 1 hour).

Flow Cytometry Analysis
  • Instrument Setup: Use a flow cytometer equipped with a 488 nm laser for excitation. Set up detectors to measure FITC fluorescence (typically in the FL1 channel, ~530 nm) and PI fluorescence (typically in the FL2 or FL3 channel, >575 nm).

  • Controls and Compensation:

    • Unstained Cells: To set the baseline fluorescence.

    • Annexin V-FITC only: To set compensation for FITC spillover into the PI channel.

    • PI only: To set compensation for PI spillover into the FITC channel.

  • Data Acquisition: Acquire at least 10,000 events for each sample.[6]

  • Gating: Gate the cell population of interest based on forward scatter (FSC) and side scatter (SSC) properties to exclude debris. Analyze the gated population on a dot plot of Annexin V-FITC versus PI.

Data Presentation

The results from the flow cytometry analysis can be quantified by determining the percentage of cells in each of the four quadrants of the Annexin V vs. PI dot plot.

Table 1: Example of Apoptosis Analysis in U266 Cells Treated with this compound for 18 hours. [6]

Treatment GroupViable (Annexin V-/PI-)Early Apoptotic (Annexin V+/PI-)Late Apoptotic/Necrotic (Annexin V+/PI+)
Vehicle Control (DMSO)90.5%4.5%3.0%
This compound (25 µM)45.2%35.8%15.5%

Data are hypothetical and for illustrative purposes, based on findings reported for this compound.[6]

Visualizations

Signaling Pathway

cluster_0 ER Stress & UPR cluster_1 Apoptosis Cascade This compound This compound ERO1 ERO1 Inhibition This compound->ERO1 inhibits ER_Stress ER Stress (Unfolded Proteins) ERO1->ER_Stress leads to UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Activation UPR->CHOP Caspases Caspase Activation CHOP->Caspases Apoptosis Apoptosis PS PS Externalization (Annexin V Binding) Caspases->PS PS->Apoptosis

Caption: this compound induces apoptosis via ER stress and the UPR pathway.

Experimental Workflow

A 1. Seed Cells B 2. Treat with this compound or Vehicle Control A->B C 3. Harvest & Wash Cells B->C D 4. Resuspend in 1X Binding Buffer C->D E 5. Stain with Annexin V-FITC & PI D->E F 6. Incubate 15 min (Room Temp, Dark) E->F G 7. Add Binding Buffer F->G H 8. Analyze by Flow Cytometry G->H

Caption: Workflow for this compound apoptosis analysis by flow cytometry.

Gating Strategy

cluster_0 Gating Logic cluster_1 Quadrant Analysis (Annexin V vs. PI) start Total Events gate1 Gate on FSC vs SSC (Exclude Debris) start->gate1 Q3 Q3: Viable (AV- / PI-) gate1->Q3 Analyze Gated Population Q4 Q4: Early Apoptotic (AV+ / PI-) gate1->Q4 Analyze Gated Population Q2 Q2: Late Apoptotic (AV+ / PI+) gate1->Q2 Analyze Gated Population Q1 Q1: Necrotic (AV- / PI+) gate1->Q1 Analyze Gated Population

Caption: Logical gating strategy for apoptosis data analysis.

References

Application Notes and Protocols for EN460 in Hypoxia-Induced Cellular Response Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to EN460

This compound is a selective, small-molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), with a particular affinity for the ERO1-α isoform.[1] ERO1-α is a key flavin adenine (B156593) dinucleotide (FAD)-containing enzyme that plays a critical role in oxidative protein folding within the endoplasmic reticulum (ER) by catalyzing the formation of disulfide bonds.[1] Under hypoxic conditions, a characteristic feature of the microenvironment of solid tumors, the expression and activity of ERO1-α are often upregulated.[2] This upregulation is linked to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a master transcriptional regulator of cellular adaptation to low oxygen.[2] this compound selectively interacts with the reduced, active form of ERO1-α, preventing its reoxidation and thereby inhibiting its function.[3] This inhibitory action makes this compound a valuable tool for investigating the roles of ERO1-α in hypoxia-induced cellular responses, including tumor progression, angiogenesis, and immune evasion.[2]

Mechanism of Action

Under hypoxic conditions, the accumulation of unfolded or misfolded proteins in the ER can lead to ER stress. ERO1-α activity is heightened in this environment, contributing to the generation of reactive oxygen species (ROS) as a byproduct of disulfide bond formation.[2] This increase in ROS can lead to the stabilization of HIF-1α, which then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoters of target genes.[4] These target genes, including vascular endothelial growth factor (VEGF) and glucose transporter 1 (GLUT1), are involved in critical processes for tumor survival and growth, such as angiogenesis and metabolic reprogramming.[5]

This compound disrupts this cascade by inhibiting ERO1-α. By preventing the reoxidation of ERO1-α, this compound attenuates the oxidative folding of proteins and reduces the associated ROS production.[3] This, in turn, can lead to a decrease in the stabilization of HIF-1α and the subsequent downregulation of its target genes.[2] Furthermore, ERO1-α has been shown to be involved in the oxidative folding and cell surface expression of Programmed Death-Ligand 1 (PD-L1), a key immune checkpoint protein.[2] Inhibition of ERO1-α by this compound has been demonstrated to decrease the surface expression of PD-L1 on cancer cells, suggesting a potential role for this compound in modulating tumor immune evasion.[2]

Quantitative Data Summary

CompoundTargetIC50Cell LineEffectReference
This compoundERO1-α22.13 µMU266 (Multiple Myeloma)Inhibition of enzyme activity[1]
This compoundMAO-A7.91 µM-Off-target inhibition[1]
This compoundLSD14.16 µM-Off-target inhibition[1]
TreatmentCell LineConditionParameter MeasuredResultReference
This compound (12.5 µM)MDA-MB-231NormoxiaPD-L1 Surface Expression (MFI Ratio)Significant decrease compared to control[2]
This compound (25 µM)U266NormoxiaApoptosis (% Annexin V positive cells)Induction of apoptosis[1]
Hypoxia (1% O2)MDA-MB-23148 hoursApoptosis RateSignificantly reduced compared to normoxia[6][7]
Hypoxia (1% O2)MDA-MB-23148 hoursCD24-CD44+ESA+ cellsSignificant increase compared to normoxia[6][7]

Signaling Pathway Diagram

EN460_Mechanism cluster_0 Hypoxic Tumor Microenvironment cluster_1 Endoplasmic Reticulum cluster_2 Cytosol & Nucleus Hypoxia Hypoxia ERO1a_active ERO1-α (Reduced/Active) Hypoxia->ERO1a_active Upregulation ERO1a_inactive ERO1-α (Oxidized/Inactive) ERO1a_active->ERO1a_inactive Reoxidation PDI_oxidized PDI (Oxidized) ERO1a_active->PDI_oxidized Oxidizes ROS ROS ERO1a_active->ROS Generates ERO1a_inactive->ERO1a_active PDI_reduced PDI (Reduced) PDI_reduced->ERO1a_active Reduces PDI_oxidized->PDI_reduced Unfolded_Proteins Unfolded Proteins PDI_oxidized->Unfolded_Proteins Folded_Proteins Folded Proteins (e.g., PD-L1) Unfolded_Proteins->Folded_Proteins Disulfide bond formation HIF1a HIF-1α ROS->HIF1a Stabilizes This compound This compound This compound->ERO1a_active Inhibits Reoxidation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Dimerizes with HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (VEGF, GLUT1, etc.) HRE->Target_Genes Activates Angiogenesis Angiogenesis Target_Genes->Angiogenesis Metabolism Altered Metabolism Target_Genes->Metabolism

Caption: Mechanism of this compound in hypoxia-induced signaling.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Cell Culture & Treatment cluster_1 Biochemical & Cellular Assays cluster_2 Analysis & Endpoints A Seed cancer cells (e.g., MDA-MB-231) B Induce Hypoxia (1% O2, 24-48h) A->B C Treat with this compound (Dose-response) B->C D Western Blot C->D E Cell Viability Assay (MTT) C->E F Flow Cytometry C->F G Quantify protein levels: HIF-1α, VEGF, GLUT1 D->G H Determine IC50 values E->H I Measure PD-L1 surface expression F->I

References

Application Notes and Protocols for Investigating PD-L1 Expression Using EN460

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Programmed Death-Ligand 1 (PD-L1) is a critical immune checkpoint protein that is often overexpressed by cancer cells to evade the host's immune system. Understanding the mechanisms that regulate PD-L1 expression is paramount for the development of novel cancer immunotherapies. EN460 is a selective, cell-permeable small molecule inhibitor of the endoplasmic reticulum (ER) enzyme Endoplasmic Reticulum Oxidoreductase 1-alpha (ERO1-α).[1][2] ERO1-α plays a crucial role in oxidative protein folding within the ER. The inhibition of ERO1-α by this compound has been shown to decrease the cell surface expression of PD-L1, presenting a novel approach to modulate this key immune checkpoint.[3]

These application notes provide detailed protocols for utilizing this compound to investigate its effects on PD-L1 expression in cancer cell lines. The included methodologies cover cell treatment, flow cytometry for quantitative surface protein analysis, and non-reducing Western blotting to assess the redox state of PD-L1.

Mechanism of Action

This compound selectively targets the reduced, active form of ERO1-α, preventing its reoxidation and thereby inhibiting its enzymatic activity.[1][2] ERO1-α is responsible for the transfer of oxidizing equivalents to Protein Disulfide Isomerase (PDI), which in turn catalyzes the formation of disulfide bonds in newly synthesized proteins translocated into the ER. PD-L1, a transmembrane protein, requires proper disulfide bond formation for its correct folding, maturation, and subsequent trafficking to the cell surface.

By inhibiting ERO1-α, this compound disrupts the oxidative folding pathway of PD-L1, leading to an accumulation of its reduced, immature form and a subsequent decrease in its expression on the cell surface.[3][4] This mechanism is distinct from transcriptional regulation, as this compound treatment has been observed not to alter PD-L1 mRNA levels.[3]

Data Presentation

Quantitative Analysis of this compound Activity

The following table summarizes the reported inhibitory concentrations of this compound.

ParameterValueCell Line/SystemReference
IC50 (ERO1-α inhibition) 1.9 µMin vitro assay[1][2]
IC50 (ERO1L inhibition) 22.13 µMEnzymatic Assay[5]
IC50 (Cell Viability) 10.1 µM (U-266)MTT Assay (72 hrs)[2]
14.74 µM (MM1.S)MTT Assay (72 hrs)[2]
Effective Concentration 12.5 µMMDA-MB-231[3]
8 µM143B[2]

Experimental Protocols

Protocol 1: Treatment of Cancer Cells with this compound

This protocol describes the general procedure for treating adherent cancer cell lines, such as MDA-MB-231 (human breast adenocarcinoma), with this compound to investigate its effect on PD-L1 expression.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • Vehicle control (DMSO)

  • Cell culture plates/flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blot, 12-well or 24-well plates for flow cytometry) at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvesting.

  • Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

  • This compound Treatment:

    • Prepare fresh dilutions of this compound in complete cell culture medium from the stock solution. A dose-response experiment is recommended to determine the optimal concentration for your cell line (e.g., 0, 1, 5, 10, 12.5, 25 µM).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration used.

    • Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment period. A time-course experiment (e.g., 12, 24, 48 hours) is recommended to determine the optimal treatment duration. For initial experiments with MDA-MB-231 cells, a 24-hour incubation with 12.5 µM this compound has been shown to be effective.[3]

  • Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (flow cytometry or Western blotting).

Protocol 2: Flow Cytometry for PD-L1 Surface Expression

This protocol details the steps for quantifying the cell surface expression of PD-L1 following this compound treatment.

Materials:

  • This compound-treated and vehicle-treated cells

  • Phosphate-Buffered Saline (PBS)

  • Cell scraper or Trypsin-EDTA

  • FACS buffer (e.g., PBS with 2% FBS and 0.1% sodium azide)

  • PE-conjugated anti-human PD-L1 antibody (e.g., Clone MIH1)

  • PE-conjugated isotype control antibody

  • Flow cytometer

Procedure:

  • Cell Harvesting:

    • For adherent cells, wash the wells with PBS and detach the cells using a cell scraper in cold PBS or by gentle trypsinization.

    • Transfer the cell suspension to FACS tubes.

  • Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in cold FACS buffer. Repeat the wash step.

  • Antibody Staining:

    • Resuspend the cell pellet in 100 µL of FACS buffer.

    • Add the PE-conjugated anti-human PD-L1 antibody or the corresponding isotype control at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

  • Final Washes: Wash the cells twice with 1 mL of cold FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.

  • Sample Acquisition: Resuspend the final cell pellet in an appropriate volume of FACS buffer (e.g., 300-500 µL) and acquire the samples on a flow cytometer.

  • Data Analysis:

    • Gate on the live, single-cell population using forward scatter (FSC) and side scatter (SSC) profiles.

    • Compare the Mean Fluorescence Intensity (MFI) of PD-L1 staining in this compound-treated cells to that of vehicle-treated cells.

    • Use the isotype control to set the background fluorescence.

Protocol 3: Non-Reducing Western Blot for PD-L1 Redox Status

This protocol is designed to analyze the redox state of PD-L1, assessing the ratio of its oxidized (disulfide-bonded) and reduced forms.

Materials:

  • This compound-treated and vehicle-treated cells

  • Lysis buffer containing an alkylating agent (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and 20 mM N-ethylmaleimide (NEM))

  • Protease inhibitor cocktail

  • Non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT)

  • Reducing Laemmli sample buffer (with β-mercaptoethanol or DTT)

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against PD-L1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold lysis buffer containing NEM and protease inhibitors. The NEM will alkylate free thiol groups, preventing post-lysis disulfide bond formation or rearrangement.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • Sample Preparation:

    • For non-reducing conditions, mix an equal amount of protein lysate with non-reducing Laemmli sample buffer. Do not boil the samples, as this can cause aggregation of membrane proteins.

    • For reducing conditions (as a control), mix an equal amount of protein lysate with reducing Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-PD-L1 antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Under non-reducing conditions, the oxidized form of PD-L1 will migrate faster than the reduced form.

    • Quantify the band intensities for the oxidized and reduced forms of PD-L1 to determine the effect of this compound on the redox status of the protein. The reduced form is expected to increase upon this compound treatment.

Mandatory Visualizations

EN460_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Inhibitor cluster_Membrane Cell Surface ERO1_active ERO1-α (Reduced/Active) ERO1_inactive ERO1-α (Oxidized/Inactive) ERO1_active->ERO1_inactive Reoxidation PDI_reduced PDI (Reduced) ERO1_inactive->ERO1_active Reduction by PDI PDI_oxidized PDI (Oxidized) PDI_reduced->PDI_oxidized Oxidation PDI_oxidized->PDI_reduced Reduction by PD-L1 PDL1_unfolded PD-L1 (Unfolded, Reduced) PDL1_folded PD-L1 (Folded, Oxidized) PDL1_unfolded->PDL1_folded PDL1_surface Surface PD-L1 Expression PDL1_folded->PDL1_surface Trafficking This compound This compound This compound->ERO1_active Inhibits

Caption: Mechanism of this compound-mediated downregulation of PD-L1.

Experimental_Workflow cluster_analysis Downstream Analysis cluster_flow_steps cluster_western_steps start Seed Cancer Cells (e.g., MDA-MB-231) treatment Treat with this compound (and Vehicle Control) start->treatment harvest Harvest Cells treatment->harvest flow Flow Cytometry (Surface PD-L1) harvest->flow western Non-Reducing Western Blot (PD-L1 Redox Status) harvest->western stain Stain with anti-PD-L1 Ab lyse Lyse with NEM acquire Acquire on Flow Cytometer stain->acquire analyze_mfi Analyze MFI acquire->analyze_mfi sds_page Non-Reducing SDS-PAGE lyse->sds_page blot Western Blot sds_page->blot analyze_redox Analyze Oxidized vs. Reduced Bands blot->analyze_redox

Caption: Experimental workflow for investigating this compound's effect on PD-L1.

References

Application Notes and Protocols for High-Throughput Screening of ERO1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Endoplasmic Reticulum Oxidoreductin 1 (ERO1) is a key flavoenzyme that plays a crucial role in oxidative protein folding within the endoplasmic reticulum (ER). It catalyzes the transfer of electrons from Protein Disulfide Isomerase (PDI) to molecular oxygen, leading to the formation of disulfide bonds in newly synthesized proteins and the concomitant production of hydrogen peroxide (H₂O₂)[1][2]. The ERO1-PDI pathway is essential for maintaining cellular homeostasis, but its upregulation has been implicated in various diseases, including cancer and thrombosis[1][3]. This makes ERO1 an attractive therapeutic target for the development of novel inhibitors.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) campaigns to identify and characterize inhibitors of ERO1α, using the well-characterized inhibitor EN460 as a reference compound. We present detailed protocols for a robust biochemical assay suitable for HTS, as well as a cellular assay for validating inhibitor activity in a more physiological context.

ERO1-PDI Signaling Pathway

The formation of disulfide bonds in the ER is a highly regulated process. The ERO1-PDI pathway is a major contributor to this process. In this pathway, reduced PDI donates electrons to ERO1α, which in turn transfers them to molecular oxygen to produce hydrogen peroxide. The now oxidized PDI can then catalyze the formation of disulfide bonds in unfolded polypeptides.

ERO1_PDI_Pathway cluster_ER Endoplasmic Reticulum Lumen unfolded_polypeptide Unfolded Polypeptide (with free thiols) PDI_oxidized PDI (oxidized) unfolded_polypeptide->PDI_oxidized Disulfide bond formation folded_protein Folded Protein (with disulfide bond) PDI_reduced PDI (reduced) ERO1_reduced ERO1α (reduced/active) PDI_reduced->ERO1_reduced Electron transfer PDI_oxidized->folded_protein ERO1_oxidized ERO1α (oxidized/inactive) ERO1_reduced->ERO1_oxidized Re-oxidation O2 O₂ ERO1_reduced->O2 Electron transfer H2O2 H₂O₂ O2->H2O2 This compound This compound This compound->ERO1_reduced Inhibition

Caption: The ERO1-PDI oxidative folding pathway and the point of inhibition by this compound.

High-Throughput Screening Workflow for ERO1 Inhibitors

A typical HTS campaign for ERO1 inhibitors involves a multi-step process designed to identify potent and specific compounds from a large chemical library. The workflow begins with a primary screen to identify initial "hits," followed by a series of validation and characterization assays to eliminate false positives and prioritize promising candidates.

HTS_Workflow compound_library Compound Library (>100,000 compounds) primary_screen Primary HTS (e.g., Amplex Red Assay) Single concentration compound_library->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification hit_confirmation Hit Confirmation (Re-testing of initial hits) hit_identification->hit_confirmation dose_response Dose-Response & IC₅₀ Determination hit_confirmation->dose_response counter_screens Counter-Screens (e.g., H₂O₂ scavenging, assay interference) dose_response->counter_screens cellular_assays Cellular Assays (ERO1 Redox State) counter_screens->cellular_assays lead_optimization Lead Optimization cellular_assays->lead_optimization

Caption: A generalized workflow for the high-throughput screening and validation of ERO1 inhibitors.

Data Presentation: ERO1α Inhibitors

Several small molecule inhibitors of ERO1α have been identified and characterized. The following table summarizes the in vitro potencies of selected inhibitors.

Compound NameAssay TypeIC₅₀ (µM)Reference(s)
This compound Amplex Red (in vitro)1.9[4]
QM295 Amplex Red (in vitro)~20[1]
M6766 Fluorescence-based (in vitro)1.4 ± 0.2[5]
T151742 Amplex Red (in vitro)8.27 ± 2.33[6][7]
This compound MTT (cellular)16.62 ± 4.34[6][7]
T151742 MTT (cellular)14.05 ± 3.99[6][7]

Experimental Protocols

Protocol 1: Homogeneous Fluorescence-Based Assay for ERO1α Activity (Amplex Red Assay)

This biochemical assay is suitable for HTS and measures the production of hydrogen peroxide (H₂O₂) by ERO1α as it oxidizes a substrate. The H₂O₂ produced reacts with Amplex Red in the presence of horseradish peroxidase (HRP) to generate the highly fluorescent product, resorufin.

Materials:

  • Recombinant human ERO1α

  • Reduced Protein Disulfide Isomerase (PDI) or another suitable substrate (e.g., reduced thioredoxin)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish Peroxidase (HRP)

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • Test compounds (e.g., this compound) dissolved in DMSO

  • 384-well black, flat-bottom plates

  • Fluorescence microplate reader (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of Amplex Red reagent in DMSO.

    • Prepare a stock solution of HRP in Assay Buffer.

    • Prepare a working solution of reduced PDI in Assay Buffer.

    • Prepare serial dilutions of test compounds and this compound (as a positive control) in DMSO. The final DMSO concentration in the assay should be kept below 1%.

  • Assay Protocol:

    • In a 384-well plate, add 0.2 µL of the test compound dilutions.

    • Prepare a reaction mixture containing Assay Buffer, Amplex Red, and HRP.

    • Add 10 µL of the reaction mixture to each well of the 384-well plate.

    • Add 5 µL of reduced PDI to each well.

    • To initiate the enzymatic reaction, add 5 µL of recombinant ERO1α to each well.

    • The final reaction volume should be 20 µL.

    • Incubate the plate at room temperature, protected from light, for 30-60 minutes.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Fluorescence_sample - Fluorescence_blank) / (Fluorescence_vehicle - Fluorescence_blank))

    • Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Protocol 2: Analysis of ERO1α Redox State by Non-Reducing SDS-PAGE

This cellular assay is used to validate the effect of inhibitors on ERO1α activity within cells. The redox state of ERO1α can be visualized by non-reducing SDS-PAGE, as the oxidized and reduced forms of the protein migrate differently.

Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T)

  • Test compounds (e.g., this compound)

  • Dithiothreitol (DTT) for inducing a reduced state (optional)

  • N-ethylmaleimide (NEM) for alkylating free thiols

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, containing protease inhibitors and 10 mM NEM.

  • SDS-PAGE equipment and reagents

  • Western blotting equipment and reagents

  • Primary antibody against ERO1α

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound or this compound for the desired duration (e.g., 1-4 hours).

    • Include a vehicle control (e.g., DMSO).

    • For a positive control for the reduced state, cells can be treated with DTT.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate with ice-cold Lysis Buffer containing NEM. The NEM is crucial to prevent post-lysis oxidation of free thiols.

    • Scrape the cells and collect the lysate.

    • Clarify the lysate by centrifugation at 4°C.

  • Non-Reducing SDS-PAGE and Western Blotting:

    • Determine the protein concentration of the lysates.

    • Mix equal amounts of protein with non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT).

    • Separate the proteins on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary antibody against ERO1α.

    • Incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis:

    • The oxidized form of ERO1α will migrate faster than the reduced form.

    • Quantify the band intensities for the oxidized and reduced forms to determine the effect of the inhibitor on the ERO1α redox state. An increase in the intensity of the slower-migrating (reduced) band indicates inhibition of ERO1α.

Conclusion

The protocols and workflow described in this application note provide a robust framework for the discovery and characterization of novel ERO1α inhibitors. The combination of a high-throughput biochemical screen with a confirmatory cellular assay allows for the identification of potent and cell-permeable compounds, such as this compound. These inhibitors serve as valuable tools for further investigating the role of ERO1 in health and disease and may represent starting points for the development of new therapeutic agents.

References

Application Notes and Protocols for EN460, an ERO1α Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for studying the effects of EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1α). The protocols outlined below cover key experiments to characterize the mechanism of action and cellular effects of this compound, with a focus on its application in cancer research, particularly multiple myeloma.

Mechanism of Action

This compound is a small molecule that selectively targets the reduced, active form of ERO1α, a key enzyme in oxidative protein folding within the endoplasmic reticulum (ER).[1][2][3] By inhibiting ERO1α, this compound disrupts the formation of disulfide bonds in newly synthesized proteins, leading to an accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress.[1] This, in turn, activates the Unfolded Protein Response (UPR), a cellular signaling network that aims to restore ER homeostasis.[2][3] However, under prolonged or severe ER stress induced by this compound, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death.[1] This makes ERO1α an attractive therapeutic target in cancers that are susceptible to ER stress, such as multiple myeloma.[1][4]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy and off-target activity of this compound.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
IC50 (ERO1α inhibition) -1.9 µM[2][3]
IC50 (Enzyme Activity) -22.13 µM[1]
IC50 (Cell Viability, 72h) U266 (Multiple Myeloma)10.1 µM[5]
IC50 (Cell Viability, 72h) MM1.S (Multiple Myeloma)10.1 µM[5]

Table 2: Off-Target Activity of this compound

Target EnzymeIC50Reference
MAO-A 7.91 µM[4]
MAO-B 30.59 µM[4]
LSD1 4.16 µM[4]

Signaling Pathway

This compound inhibits ERO1α, which is upstream of Protein Disulfide Isomerase (PDI) in the oxidative protein folding pathway. This inhibition leads to the accumulation of reduced PDI and unfolded proteins, triggering the three main branches of the UPR, initiated by the sensors IRE1α, PERK, and ATF6. Activation of the PERK branch leads to the phosphorylation of eIF2α, which attenuates global protein synthesis but selectively promotes the translation of ATF4. ATF4, along with the cleavage of ATF6, upregulates ER chaperones to aid in protein folding. However, sustained ER stress leads to the induction of the pro-apoptotic transcription factor CHOP and activation of caspase cascades, ultimately leading to cell death.

EN460_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response ERO1a ERO1α (active) PDI_ox PDI (oxidized) ERO1a->PDI_ox Oxidizes PDI_red PDI (reduced) PDI_red->ERO1a Reduces Unfolded Unfolded Proteins PDI_ox->Unfolded Facilitates Folding Folded Folded Proteins Unfolded->Folded Facilitates Folding IRE1a IRE1α Unfolded->IRE1a PERK PERK Unfolded->PERK ATF6 ATF6 Unfolded->ATF6 eIF2a p-eIF2α PERK->eIF2a Phosphorylates ATF4 ATF4 eIF2a->ATF4 Upregulates CHOP CHOP ATF4->CHOP Induces Caspases Caspases CHOP->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis This compound This compound This compound->ERO1a Inhibits

This compound inhibits ERO1α, leading to ER stress and UPR-mediated apoptosis.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of this compound.

Experimental Workflow

The general workflow for studying this compound involves treating cultured cells with the inhibitor, followed by various assays to measure cell viability, apoptosis, and the induction of ER stress.

Experimental_Workflow start Start: Cell Culture (e.g., U266, MM1.S) treat Treat cells with this compound (various concentrations and time points) start->treat viability Cell Viability Assay (MTT Assay) treat->viability apoptosis Apoptosis Assay (Annexin V Staining) treat->apoptosis western Western Blotting (ER Stress Markers) treat->western end End: Data Analysis viability->end apoptosis->end western->end

General workflow for in vitro studies of this compound.

In Vitro ERO1α Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of purified ERO1α. The protocol is adapted from a previously described high-throughput screen.[1]

Materials:

  • Purified human ERO1α

  • Purified human PDI

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • This compound

  • Assay Buffer: 50 mM Sodium Phosphate, pH 7.4

  • 384-well black microplate

Procedure:

  • Prepare a reaction mixture containing purified human ERO1α (0.0625 mg/mL), HRP (50 µU/µL), and Amplex Red (25 µM) in Assay Buffer.

  • Add varying concentrations of this compound (e.g., 0.01 µM to 200 µM) to the wells of the 384-well plate.

  • Add a range of concentrations of purified human PDI (e.g., 0.008 to 0.250 mg/mL) to the wells.

  • Initiate the reaction by adding the ERO1α/HRP/Amplex Red mixture to the wells.

  • Incubate the plate for 30 minutes at 37°C.

  • Measure the fluorescence using a microplate reader with excitation at 530 nm and emission at 590 nm.

  • Calculate the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the inhibitor.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human multiple myeloma cell lines (e.g., U266, MM1.S)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 15,000 cells per well in 100 µL of complete culture medium.[1]

  • Allow the cells to adhere overnight (for adherent cells) or for a few hours (for suspension cells).

  • Prepare serial dilutions of this compound in complete culture medium. A suggested concentration range is 0.78, 1.56, 3.13, 6.25, 12.5, and 50 µM.[1]

  • Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1]

  • Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.[1]

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis (Annexin V) Assay

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

  • Human multiple myeloma cell lines (e.g., U266)

  • Complete culture medium

  • This compound (e.g., 25 µM)[1]

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed U266 cells in a culture dish and treat with DMSO (vehicle control) or 25 µM this compound for 18 hours.[1]

  • Harvest the cells by centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blotting for ER Stress Markers

This technique is used to detect changes in the expression and phosphorylation of key proteins involved in the UPR signaling pathway.

Materials:

  • Human multiple myeloma cell lines (e.g., U266)

  • Complete culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies against p-eIF2α, ATF4, and full-length ATF6.

  • Beta-actin antibody (loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and blotting apparatus

  • ECL detection reagent

Procedure:

  • Seed U266 cells and treat with DMSO or this compound for various time points (e.g., 2, 4, and 8 hours).[1]

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein lysates by boiling with Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.

  • Quantify the band intensities and normalize to the loading control (beta-actin).

In Vivo Studies

For in vivo evaluation of this compound, a multiple myeloma xenograft mouse model can be utilized.

Model:

  • Immunocompromised mice (e.g., SCID or NSG mice) are injected with a human multiple myeloma cell line (e.g., RPMI 8226 or MM.1S).[6][7]

This compound Formulation and Administration:

  • This compound can be formulated for in vivo use. For example, a stock solution in DMSO can be diluted in a vehicle such as corn oil or a solution containing PEG300, Tween-80, and saline.[5] The final formulation should be a homogenous suspension or clear solution.

  • Administration can be via oral gavage or intraperitoneal injection.

Monitoring:

  • Tumor growth can be monitored by measuring tumor volume or, if using a luciferase-expressing cell line, by bioluminescence imaging.[7]

  • The general health of the mice should be monitored regularly (body weight, behavior).

  • At the end of the study, tumors and organs can be harvested for further analysis (e.g., histology, western blotting).

These application notes and protocols provide a solid foundation for researchers to investigate the biological activities of this compound. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, contributing to a better understanding of ERO1α inhibition as a potential therapeutic strategy.

References

Troubleshooting & Optimization

EN460 stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) concerning the stability and use of EN460 in cell culture media. The information is intended for researchers, scientists, and drug development professionals.

This compound Stability Profile

Storage of this compound Stock Solutions

Proper storage of this compound is crucial to maintain its activity. Below is a summary of recommended storage conditions based on information from various suppliers.

FormatStorage TemperatureShelf LifeNotes
Powder -20°C3 yearsProtect from light.
4°C2 yearsFor shorter-term storage.
In DMSO -80°C1-2 yearsAliquot to avoid repeated freeze-thaw cycles.[1]
-20°C1-12 months[1][2]Use fresh, anhydrous DMSO as moisture can reduce solubility.[3]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing this compound working solutions?

A1: To prepare a working solution, this compound powder should first be dissolved in 100% anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM). This stock solution should then be diluted in your cell culture medium to the final desired concentration immediately before use. Ensure that the final DMSO concentration in your culture medium is not toxic to your cells (typically below 0.5%).

Q2: How stable is this compound in cell culture media at 37°C?

A2: There is currently no publicly available quantitative data on the half-life of this compound in specific cell culture media at 37°C. However, this compound contains an enone functional group, which is known to be reactive towards thiols.[4] Cell culture media and the intracellular environment contain thiol-containing molecules like cysteine and glutathione, which can react with this compound and potentially lead to its inactivation. The rate of degradation will likely depend on the specific composition of your medium, the presence of serum, and the metabolic activity of the cells. It is advisable to consider the potential for degradation during long-term experiments.

Q3: Why might I be observing inconsistent or no effect of this compound in my experiments?

A3: Several factors could contribute to a lack of expected activity:

  • Degradation: As mentioned, this compound may degrade in the culture medium over time. For long incubation periods, consider replenishing the medium with fresh this compound.

  • Solubility: this compound has poor aqueous solubility.[5] If the compound precipitates out of solution in your culture medium, its effective concentration will be reduced. Visually inspect your medium for any signs of precipitation after adding this compound.

  • Binding to plastics: Small molecules can non-specifically bind to the plastic of culture plates and pipette tips, lowering the effective concentration. Using low-protein-binding plastics may help mitigate this.

  • Cellular uptake and efflux: The compound may be rapidly taken up by cells or actively transported out, affecting its intracellular concentration.

Q4: How can I assess the stability of this compound in my specific experimental setup?

A4: You can perform a simple experiment to determine the stability of this compound in your cell culture medium. Incubate the medium containing this compound at 37°C without cells. At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the remaining this compound using an appropriate analytical method such as High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

This guide addresses common issues that may be encountered when using this compound in cell culture experiments.

ProblemPossible CauseSuggested Solution
No or reduced biological activity Compound degradation: this compound may be unstable in the culture medium over the course of the experiment.- Perform a time-course experiment to determine the optimal incubation time.- Replenish the medium with fresh this compound for long-term experiments.- Conduct a stability test of this compound in your medium.
Precipitation: The compound may have precipitated out of the medium due to poor solubility.- Visually inspect the medium for any precipitate after adding this compound.- Prepare fresh dilutions from the stock solution for each experiment.- Consider using a lower concentration of this compound.
Incorrect concentration: Errors in dilution or calculation may result in a sub-optimal concentration.- Double-check all calculations and dilutions.- Perform a dose-response experiment to determine the optimal concentration for your cell line.
High variability between replicates Inconsistent sample handling: Variations in timing, pipetting, or cell density can lead to variability.- Ensure consistent and precise experimental procedures for all replicates.- Use a master mix for dilutions to be added to replicate wells.
Incomplete solubilization: The compound may not be fully dissolved in the stock solution or the final medium.- Ensure the compound is completely dissolved in DMSO before preparing the final dilution.- Vortex the stock solution and the final diluted solution thoroughly.
Unexpected cytotoxicity High DMSO concentration: The final concentration of DMSO in the medium may be toxic to the cells.- Ensure the final DMSO concentration is below the cytotoxic threshold for your cell line (typically <0.5%).- Include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Off-target effects: At high concentrations, this compound may have off-target effects.- Use the lowest effective concentration of this compound as determined by a dose-response experiment.

Experimental Protocols

Protocol for Assessing this compound Stability in Cell Culture Medium

This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium.

  • Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

    • Prepare your cell culture medium of interest (e.g., DMEM with 10% FBS).

  • Incubation:

    • Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.

    • Prepare a sufficient volume to collect multiple time points.

    • Incubate the medium in a sterile container at 37°C in a cell culture incubator.

  • Sample Collection:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), collect an aliquot of the medium (e.g., 100 µL).

    • Immediately store the aliquots at -80°C until analysis to prevent further degradation.

  • Analysis:

    • Analyze the concentration of this compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS/MS.

    • Plot the concentration of this compound as a function of time to determine its degradation profile and estimate its half-life in the medium.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO add_this compound Add this compound to Medium prep_stock->add_this compound prep_media Prepare Cell Culture Medium prep_media->add_this compound incubate Incubate at 37°C add_this compound->incubate collect_samples Collect Aliquots at Time Points incubate->collect_samples store_samples Store at -80°C collect_samples->store_samples analyze_hplc Analyze by HPLC or LC-MS/MS store_samples->analyze_hplc plot_data Plot Concentration vs. Time analyze_hplc->plot_data calc_halflife Calculate Half-life plot_data->calc_halflife

Caption: Workflow for assessing this compound stability in cell culture media.

troubleshooting_workflow cluster_activity Troubleshooting Lack of Activity cluster_variability Troubleshooting Variability cluster_cytotoxicity Troubleshooting Cytotoxicity start Experiment with this compound Shows Unexpected Results check_activity Is there a lack of biological activity? start->check_activity check_variability Is there high variability between replicates? check_activity->check_variability No solubility Check for Precipitation check_activity->solubility Yes check_cytotoxicity Is there unexpected cytotoxicity? check_variability->check_cytotoxicity No handling Review Sample Handling and Pipetting check_variability->handling Yes dmso Check Final DMSO Concentration check_cytotoxicity->dmso Yes end Refined Experiment check_cytotoxicity->end No concentration Verify Concentration and Dose-Response solubility->concentration stability Assess Stability/ Replenish Compound concentration->stability stability->end dissolution Ensure Complete Dissolution of Stock handling->dissolution dissolution->end off_target Lower this compound Concentration dmso->off_target off_target->end

Caption: Troubleshooting decision tree for this compound experiments.

References

Technical Support Center: Off-Target Effects of EN460 on FAD-Containing Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of EN460, a known inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1α). Given its reactivity, this compound can exhibit off-target effects, particularly on other FAD-containing enzymes. This resource aims to help you navigate potential experimental challenges and interpret your results accurately.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is primarily identified as an inhibitor of Endoplasmic Reticulum Oxidation 1α (ERO1α), a FAD-containing enzyme crucial for disulfide bond formation in the endoplasmic reticulum.[1][2][3][4] It interacts selectively with the reduced, active form of ERO1α, preventing its reoxidation.[1][2][3]

Q2: What is the mechanism of action of this compound on ERO1α?

This compound functions as a thiol-reactive enone.[5] Its mechanism involves the formation of a stable bond with at least one cysteine residue generated during the catalytic turnover of ERO1α.[1] This interaction leads to the displacement of the flavin adenine (B156593) dinucleotide (FAD) cofactor from the enzyme's active site, thereby inactivating it.[1][3][6]

Q3: Is this compound a specific inhibitor for ERO1α?

No, this compound is not a highly specific inhibitor and is known to have off-target effects.[7][8] While it shows selectivity for ERO1α over unstructured thiols due to the reversible nature of its reaction with the latter, it can inhibit other FAD-containing enzymes.[1][3][6]

Q4: What are the known off-target FAD-containing enzymes affected by this compound?

Published studies have identified several off-target FAD-containing enzymes, including Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-specific histone demethylase 1A (LSD1).[7][8][9]

Q5: What are the reported IC50 values of this compound for its primary target and known off-targets?

The half-maximal inhibitory concentrations (IC50) provide a measure of the potency of this compound against different enzymes. A summary of reported values is presented in the table below.

Troubleshooting Guide

Issue 1: Unexpected cellular phenotype observed after this compound treatment.

  • Possible Cause: The observed phenotype may be a result of off-target effects rather than, or in addition to, the inhibition of ERO1α. Given that this compound inhibits other FAD-containing enzymes like MAO-A, MAO-B, and LSD1, cellular processes regulated by these enzymes could be affected.[7][8][9]

  • Troubleshooting Steps:

    • Validate Off-Target Inhibition: If possible, perform enzyme activity assays for MAO-A, MAO-B, and LSD1 in your experimental system after this compound treatment to confirm their inhibition.

    • Use Alternative Inhibitors: Employ more specific inhibitors for ERO1α, if available, to see if they replicate the observed phenotype. Conversely, use specific inhibitors for the potential off-targets to see if they induce similar effects.

    • Rescue Experiments: Attempt to rescue the phenotype by overexpressing ERO1α or the suspected off-target enzyme.

    • Dose-Response Analysis: Conduct a careful dose-response study. Off-target effects may become more prominent at higher concentrations of this compound.

Issue 2: Inconsistent results in cell viability or apoptosis assays.

  • Possible Cause: The lack of specificity of this compound can lead to varied cellular responses depending on the cell type and its specific expression profile of FAD-containing enzymes.[7] For instance, this compound has been shown to induce apoptosis in multiple myeloma cells, but it is unclear if this is solely due to ERO1α inhibition.[7][9]

  • Troubleshooting Steps:

    • Characterize Enzyme Expression: Profile the expression levels of ERO1α, MAO-A, MAO-B, and LSD1 in your cell lines of interest. This may help in understanding differential sensitivities to this compound.

    • Control for ER Stress: this compound can induce the unfolded protein response (UPR).[1][3] Include appropriate controls to monitor ER stress markers to distinguish this from other cellular effects.

    • Time-Course Experiments: Perform detailed time-course experiments to understand the kinetics of the cellular response to this compound treatment.

Issue 3: Difficulty in attributing observed effects to on-target vs. off-target activity.

  • Possible Cause: This is an inherent challenge with using a non-specific inhibitor like this compound.[7]

  • Troubleshooting Steps:

    • Genetic Knockdown/Knockout: The most definitive way to confirm the role of ERO1α is to use genetic approaches like siRNA, shRNA, or CRISPR/Cas9 to deplete ERO1α and assess if the phenotype mimics this compound treatment.

    • Structure-Activity Relationship (SAR) Studies: If available, use analogs of this compound with different selectivity profiles to dissect the contributions of inhibiting different enzymes.

    • Consult the Literature: Thoroughly review existing literature for studies that may have used this compound or other ERO1 inhibitors in similar experimental contexts.

Data Presentation

Table 1: Reported IC50 Values of this compound against FAD-Containing Enzymes

EnzymeEnzyme ClassReported IC50 (µM)Reference
ERO1αThiol Oxidase1.9[1][2][3][4]
MAO-AMonoamine Oxidase7.91[7][9]
LSD1Histone Demethylase4.16[7][9]
MAO-BMonoamine Oxidase30.59[7][9]

Experimental Protocols

Protocol: In Vitro Enzyme Inhibition Assay for FAD-Containing Enzymes

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified FAD-containing enzyme. Specific substrates and detection methods will vary depending on the enzyme being assayed.

  • Enzyme and Substrate Preparation:

    • Reconstitute the purified FAD-containing enzyme (e.g., ERO1α, MAO-A, LSD1) in the appropriate assay buffer as recommended by the manufacturer or literature.

    • Prepare a stock solution of the enzyme's specific substrate.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent, such as DMSO.[10]

    • Perform serial dilutions of the this compound stock solution to create a range of concentrations for the dose-response curve.

  • Assay Procedure:

    • In a microplate, add the assay buffer.

    • Add the desired concentration of this compound or vehicle control (DMSO) to the appropriate wells.

    • Add the purified enzyme to all wells and pre-incubate for a specified time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate to all wells.

    • Monitor the reaction progress over time by measuring the change in absorbance, fluorescence, or luminescence, depending on the assay method.

  • Data Analysis:

    • Calculate the initial reaction rates for each this compound concentration.

    • Normalize the rates to the vehicle control to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response model to calculate the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare Purified FAD-Enzyme pre_incubation Pre-incubate Enzyme with this compound prep_enzyme->pre_incubation prep_this compound Prepare this compound Serial Dilutions prep_this compound->pre_incubation prep_substrate Prepare Substrate reaction_init Initiate Reaction with Substrate prep_substrate->reaction_init pre_incubation->reaction_init data_acq Monitor Reaction Progress reaction_init->data_acq calc_rates Calculate Reaction Rates data_acq->calc_rates calc_inhibition Determine % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 plot_curve->calc_ic50 troubleshooting_flow start Unexpected Cellular Phenotype Observed q1 Is the phenotype due to off-target effects? start->q1 a1_yes Validate off-target inhibition assays q1->a1_yes Likely a1_no Focus on ERO1α pathway analysis q1->a1_no Unlikely use_alt_inhib Use alternative/specific inhibitors a1_yes->use_alt_inhib rescue_exp Perform rescue experiments a1_yes->rescue_exp dose_response Conduct dose-response analysis a1_yes->dose_response signaling_pathway cluster_on_target On-Target Effect cluster_off_target Off-Target Effects This compound This compound ERO1a ERO1α This compound->ERO1a Inhibits MAO_A MAO-A This compound->MAO_A Inhibits MAO_B MAO-B This compound->MAO_B Inhibits LSD1 LSD1 This compound->LSD1 Inhibits Disulfide_Formation Disulfide Bond Formation ERO1a->Disulfide_Formation ER_Stress ER Stress / UPR Disulfide_Formation->ER_Stress Neurotransmitter_Metabolism Neurotransmitter Metabolism MAO_A->Neurotransmitter_Metabolism MAO_B->Neurotransmitter_Metabolism Histone_Modification Histone Modification LSD1->Histone_Modification

References

Technical Support Center: Interpreting Unexpected Results with EN460

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results when working with EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1α).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1α), with an IC50 of 1.9 μM.[1][2] It functions by selectively interacting with the reduced, active form of ERO1α, thereby preventing its reoxidation.[1][2] This interaction involves the formation of a stable adduct with at least one cysteine residue in the active site of ERO1α, which leads to the displacement of the flavin adenine (B156593) dinucleotide (FAD) cofactor and inactivation of the enzyme.[2]

Q2: I am observing a cellular phenotype that is stronger than what I would expect from ERO1α inhibition alone. What could be the cause?

While this compound is a potent ERO1α inhibitor, it is not entirely specific and has been shown to inhibit other FAD-containing enzymes. This off-target activity could explain a more pronounced phenotype. It is crucial to consider the potential contribution of these off-target effects to your experimental observations.

Q3: My experimental results with this compound are inconsistent. What are some potential sources of variability?

Inconsistent results can arise from several factors related to the biochemical properties of this compound and the experimental setup:

  • Thiol Reactivity: this compound possesses an enone functional group that can react with various thiols, including glutathione (B108866) and dithiothreitol (B142953) (DTT). While its reaction with unstructured thiols is rapidly reversible, its interaction with ERO1α is more stable.[2] Variations in the concentration of reducing agents or cellular thiol pools could contribute to variability.

  • Compound Solubility: this compound has poor aqueous solubility.[3] Inconsistent solubilization can lead to variations in the effective concentration in your experiments. Ensure complete and consistent solubilization of the compound.

  • Compound Stability: Prepare fresh stock solutions and working solutions. The stability of this compound in solution, especially at working concentrations in cell culture media, may vary.

Q4: Can this compound induce cellular stress responses?

Yes, modest concentrations of this compound have been shown to promote signaling in the unfolded protein response (UPR).[2] This is a logical consequence of inhibiting ERO1α, which plays a crucial role in protein folding in the endoplasmic reticulum. Activation of the UPR can have widespread effects on cellular physiology and should be considered when interpreting your results.

Troubleshooting Guide

Unexpected Result 1: Higher than expected cellular toxicity or a phenotype inconsistent with ERO1α inhibition.
Possible Cause Troubleshooting Step
Off-target effects Lower the concentration of this compound to a range closer to its IC50 for ERO1α (1.9 μM). Perform control experiments using inhibitors for known off-target enzymes (MAO-A, MAO-B, LSD1) to assess their contribution to the observed phenotype.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is at a non-toxic level for your cell type. Run a vehicle control (solvent only) to assess its effect.
Unexpected Result 2: Lack of a discernible phenotype at expected concentrations.
Possible Cause Troubleshooting Step
Poor compound solubility Prepare fresh stock solutions of this compound in an appropriate solvent like DMSO. Ensure complete dissolution before diluting to the final working concentration. Consider using a formulation that improves solubility.
Compound degradation Use freshly prepared working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Cellular context The dependence of your cell type on ERO1α activity may be low under basal conditions. Consider co-treatment with an agent that induces ER stress to sensitize the cells to ERO1α inhibition.
Assay sensitivity The endpoint you are measuring may not be sensitive enough to detect the effects of ERO1α inhibition. Consider using a more direct assay for ERO1α activity or a more sensitive downstream marker of ER stress.

Data Presentation

Table 1: Inhibitory Activity of this compound against ERO1α and Known Off-Target Enzymes

Target EnzymeIC50 (μM)
ERO1α1.9
MAO-A7.91[3]
LSD14.16[3]
MAO-B30.59[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • This compound is a red solid.

  • To prepare a stock solution, dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.

  • Ensure the compound is fully dissolved by vortexing.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Cellular Assay for Assessing this compound Activity
  • Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Prepare working solutions of this compound by diluting the stock solution in fresh cell culture medium to the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired period.

  • Endpoint Analysis: Following incubation, perform the desired downstream analysis, such as a cell viability assay, western blotting for ER stress markers, or a functional assay relevant to your research question.

Mandatory Visualizations

EN460_Signaling_Pathway cluster_ER Endoplasmic Reticulum PDI_red Reduced PDI PDI_ox Oxidized PDI PDI_red->PDI_ox Donates electrons ERO1a_red Reduced ERO1α (Active) PDI_ox->ERO1a_red Reduces ERO1α Unfolded_Protein Unfolded Protein PDI_ox->Unfolded_Protein Forms disulfide bonds Folded_Protein Folded Protein (with disulfide bonds) PDI_ox->Folded_Protein ERO1a_ox Oxidized ERO1α (Inactive) ERO1a_red->ERO1a_ox Accepts electrons O2 O₂ ERO1a_ox->O2 Transfers electrons H2O2 H₂O₂ O2->H2O2 Unfolded_Protein->PDI_red Protein Folding This compound This compound This compound->ERO1a_red Inhibits

Caption: Signaling pathway of this compound-mediated inhibition of ERO1α.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Concentration Is the this compound concentration appropriate? Start->Check_Concentration Check_Solubility Is the compound fully solubilized? Check_Concentration->Check_Solubility Yes Verify_Protocol Review and verify experimental protocol Check_Concentration->Verify_Protocol No Consider_Off_Target Consider off-target effects Check_Solubility->Consider_Off_Target Yes Check_Solubility->Verify_Protocol No Positive_Control Include a positive control for ERO1α inhibition Consider_Off_Target->Positive_Control Verify_Protocol->Start Negative_Control Include a vehicle control Positive_Control->Negative_Control Consult_Literature Consult literature for similar experimental systems Negative_Control->Consult_Literature Contact_Support Contact Technical Support Consult_Literature->Contact_Support

Caption: Troubleshooting workflow for unexpected results with this compound.

Logical_Relationships cluster_Observed_Effect Observed Cellular Effect cluster_Potential_Cause Potential Cause Strong_Effect Stronger than expected effect Off_Target Off-target activity Strong_Effect->Off_Target Weak_Effect Weaker than expected effect Solubility_Issue Solubility/Stability Issues Weak_Effect->Solubility_Issue Low_ERO1a_Dependence Low ERO1α dependence Weak_Effect->Low_ERO1a_Dependence

Caption: Logical relationships between observed effects and potential causes.

References

Technical Support Center: Controlling for EN460 Off-Target Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments using the ERO1α inhibitor, EN460. Given that this compound is known to interact with targets other than ERO1α, it is crucial to incorporate appropriate controls to ensure that the observed biological effects are specifically due to the inhibition of your intended target.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a small molecule inhibitor of the Endoplasmic Reticulum Oxidoreductase 1 Alpha (ERO1α).[1] It selectively interacts with the reduced, active form of ERO1α, preventing its reoxidation and inhibiting its enzymatic activity with an IC50 of 1.9 µM.[1] ERO1α is a key enzyme in the endoplasmic reticulum that plays a crucial role in disulfide bond formation during protein folding.

Q2: What are the known off-targets of this compound?

A2: this compound has been shown to inhibit other flavin adenine (B156593) dinucleotide (FAD)-containing enzymes. The most well-characterized off-targets are Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), and Lysine-Specific Demethylase 1 (LSD1). The inhibitory concentrations for these off-targets are in a similar micromolar range to that of ERO1α, making it essential to control for these activities in your experiments.

Q3: My experimental results with this compound are not what I expected based on ERO1α inhibition. Could off-target effects be the cause?

A3: Yes, unexpected or inconsistent results are a strong indication of potential off-target effects. For example, if you observe a phenotype that cannot be directly explained by the known functions of ERO1α, it is prudent to investigate the involvement of MAO-A, MAO-B, or LSD1. This guide provides experimental strategies to dissect on-target versus off-target effects.

Q4: How can I be sure that the cellular phenotype I observe is due to ERO1α inhibition and not an off-target effect?

A4: A multi-pronged approach is the most rigorous way to validate your findings. This includes:

  • Genetic knockdown or knockout of ERO1α: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate ERO1α expression. If the phenotype persists after ERO1α removal, it is likely an off-target effect.

  • Use of a structurally unrelated ERO1α inhibitor: Comparing the effects of this compound with another ERO1α inhibitor that has a different off-target profile.

  • Cellular Thermal Shift Assay (CETSA): To confirm that this compound is engaging with ERO1α in your cellular model.

  • Direct measurement of off-target enzyme activity: Assessing the effect of this compound on MAO-A, MAO-B, and LSD1 activity in your experimental system.

Quantitative Data Summary

The following table summarizes the known inhibitory concentrations (IC50) of this compound against its primary target and key off-targets. This data is critical for designing experiments with appropriate concentrations to distinguish between on- and off-target effects.

TargetIC50 (µM)Target ClassCellular Location
ERO1α (On-Target) 1.9 Flavoenzyme (Oxidoreductase)Endoplasmic Reticulum
MAO-A (Off-Target)7.91Flavoenzyme (Monoamine Oxidase)Outer Mitochondrial Membrane
MAO-B (Off-Target)30.59Flavoenzyme (Monoamine Oxidase)Outer Mitochondrial Membrane
LSD1 (Off-Target)4.16Flavoenzyme (Histone Demethylase)Nucleus

Experimental Protocols

Here are detailed methodologies for key experiments to validate the on-target and off-target effects of this compound.

Protocol 1: Cellular Thermal Shift Assay (CETSA) for ERO1α Target Engagement

Objective: To confirm that this compound physically binds to and stabilizes ERO1α in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density and grow them to 70-80% confluency.

    • Treat the cells with this compound at the desired concentration (e.g., 1-10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • After treatment, harvest the cells and wash them with PBS.

    • Resuspend the cell pellets in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Western Blot Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Resolve equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for ERO1α, followed by an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescence-based method.

  • Data Analysis:

    • Quantify the band intensities for ERO1α at each temperature for both vehicle and this compound-treated samples.

    • Normalize the band intensities to the intensity at the lowest temperature (e.g., 40°C) for each condition.

    • Plot the normalized band intensity versus temperature to generate melting curves. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement and stabilization.

Protocol 2: siRNA-Mediated Knockdown of ERO1α

Objective: To determine if the biological effect of this compound is dependent on the presence of its primary target, ERO1α.

Methodology:

  • siRNA Design and Preparation:

    • Select at least two independent siRNAs targeting different sequences of the ERO1A mRNA, along with a non-targeting (scrambled) control siRNA.

    • Reconstitute the siRNAs in RNase-free buffer to a stock concentration of 20 µM.

  • Cell Transfection:

    • One day before transfection, seed your cells in antibiotic-free medium so that they are 60-80% confluent at the time of transfection.

    • For each well of a 6-well plate, prepare two tubes:

      • Tube A: Dilute 50-100 pmol of siRNA (ERO1α-targeting or scrambled control) in 100 µL of serum-free medium (e.g., Opti-MEM™).

      • Tube B: Dilute 5-7 µL of a suitable lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium.

    • Combine the contents of Tube A and Tube B, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation.

    • Add the siRNA-lipid complex to the cells.

  • Post-Transfection and this compound Treatment:

    • Incubate the cells for 48-72 hours to allow for ERO1α knockdown.

    • After the knockdown period, treat the cells with this compound or vehicle and assess your biological phenotype of interest.

  • Validation of Knockdown:

    • In a parallel set of wells, lyse the cells 48-72 hours post-transfection and perform a Western blot for ERO1α to confirm successful knockdown.

  • Data Analysis:

    • Compare the effect of this compound in cells treated with scrambled siRNA versus cells with ERO1α knockdown. If the this compound-induced phenotype is attenuated or absent in the knockdown cells, it suggests the effect is on-target.

Protocol 3: Off-Target Enzyme Activity Assays (MAO-A/B and LSD1)

Objective: To directly measure the inhibitory effect of this compound on its known off-targets in your experimental system.

A. MAO-Glo™ Assay for MAO-A and MAO-B Activity:

  • This commercially available luminescent assay (e.g., from Promega) is a robust method to measure MAO activity.

  • Principle: The assay uses a luminogenic MAO substrate that is converted to luciferin (B1168401) by MAO activity. The luciferin is then detected in a coupled reaction with luciferase.

  • Procedure:

    • Prepare cell or tissue lysates according to the kit protocol.

    • In a white 96-well plate, add your lysate, the MAO-Glo™ substrate, and varying concentrations of this compound. Include a no-inhibitor control.

    • To distinguish between MAO-A and MAO-B activity, use selective inhibitors provided in the kit (e.g., clorgyline for MAO-A and selegiline (B1681611) for MAO-B) in separate control wells.

    • Incubate for 60 minutes at room temperature.

    • Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal.

    • Incubate for 20 minutes at room temperature.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition of MAO-A and MAO-B activity by this compound.

B. LSD1 Demethylase Activity Assay:

  • Several commercial kits are available for measuring LSD1 activity (e.g., from Epigentek or BPS Bioscience). These are typically fluorescence- or chemiluminescence-based.

  • Principle: These assays use a substrate containing a methylated lysine (B10760008) residue that is recognized by LSD1. The demethylation reaction is then detected using a specific antibody and a secondary detection system.

  • Procedure:

    • Prepare nuclear extracts from your cells of interest.

    • In the assay plate provided, add the LSD1 substrate, your nuclear extract, and different concentrations of this compound.

    • Incubate to allow for the demethylation reaction to occur.

    • Follow the kit instructions for the subsequent antibody incubation and detection steps.

    • Measure the fluorescence or luminescence signal.

    • Determine the inhibitory effect of this compound on LSD1 activity.

Visualizations

The following diagrams illustrate key concepts and workflows for controlling for this compound off-target activity.

cluster_0 This compound Mechanism of Action This compound This compound ERO1a ERO1α (Reduced, Active) This compound->ERO1a Inhibition ERO1a_ox ERO1α (Oxidized, Inactive) ERO1a->ERO1a_ox PDI_red PDI (Reduced) ERO1a_ox->PDI_red Reactivation PDI_red->ERO1a e- PDI_ox PDI (Oxidized) Disulfide_bond Disulfide Bond Formation PDI_ox->Disulfide_bond

Caption: On-target activity of this compound on the ERO1α pathway.

cluster_1 Troubleshooting this compound Off-Target Effects start Phenotype Observed with this compound q1 Is the phenotype consistent with ERO1α inhibition? start->q1 on_target Likely On-Target Effect q1->on_target Yes off_target Potential Off-Target Effect q1->off_target No validate Perform Validation Experiments off_target->validate siRNA ERO1α Knockdown validate->siRNA CETSA CETSA validate->CETSA off_target_assays Off-Target Enzyme Assays validate->off_target_assays analyze Analyze Results siRNA->analyze CETSA->analyze off_target_assays->analyze

Caption: A decision tree for troubleshooting this compound off-target effects.

cluster_2 Experimental Workflow for Off-Target Validation start Start step1 Treat cells with this compound and Vehicle Control start->step1 step2 Perform Phenotypic Assay step1->step2 step3 Parallel Validation Experiments step1->step3 end Conclude On-Target vs. Off-Target Effect step2->end step4a ERO1α Knockdown + this compound Treatment step3->step4a step4b CETSA for ERO1α Engagement step3->step4b step4c MAO-A/B & LSD1 Activity Assays step3->step4c step4a->end step4b->end step4c->end

Caption: Workflow for validating this compound's on-target effects.

References

Optimizing EN460 Dosage for In Vivo Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERO1α inhibitor, EN460, in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in an in vivo mouse model?

There is currently no universally established starting dose for this compound in in vivo mouse models. Due to its described low potency and potential for toxicity at higher concentrations in vivo, it is crucial to perform a dose-ranging study to determine the optimal dose for your specific animal model and experimental goals.[1] A suggested approach is to start with a low dose and escalate until the desired biological effect is observed, while closely monitoring for any signs of toxicity.

Q2: What is the best way to formulate this compound for in vivo administration?

This compound has poor solubility, which can be a challenge for in vivo experiments.[2] Several formulation strategies can be employed to improve its delivery. The choice of vehicle will depend on the administration route (e.g., intraperitoneal or oral). It is recommended to prepare the working solution fresh for each use.[3]

Q3: What are the appropriate administration routes for this compound in vivo?

Based on the available formulation protocols, this compound can be administered via intraperitoneal (i.p.) injection or oral gavage.[3] The choice of administration route should be determined by the experimental design and the target tissue.

Q4: How can I monitor the in vivo efficacy of this compound?

The efficacy of this compound can be assessed by monitoring the intended biological endpoint. In cancer models, this would typically involve measuring tumor volume and monitoring for tumor growth inhibition. Additionally, analyzing biomarkers of ER stress and the unfolded protein response (UPR) in tumor tissue can provide evidence of target engagement.

Q5: What are the potential off-target effects of this compound?

This compound has been reported to inhibit other FAD-containing enzymes, such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and LSD1.[4] It is important to consider these potential off-target effects when interpreting experimental results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor solubility of this compound during formulation. This compound is known to have poor solubility.[2]- Utilize one of the recommended formulation protocols with co-solvents such as DMSO, PEG300, Tween-80, or SBE-β-CD.[3]- Gentle heating and/or sonication can aid in dissolution.[3]- Prepare fresh formulations for each experiment to avoid precipitation over time.[3]
No observable therapeutic effect at the initial dose. - The initial dose may be too low due to this compound's reported low in vivo potency.[1]- Poor bioavailability due to formulation or administration route.- Perform a dose-escalation study to identify a more effective dose.- Ensure the formulation is homogenous and administered correctly.- Consider an alternative administration route (e.g., if using oral gavage, try intraperitoneal injection).
Signs of toxicity in treated animals (e.g., weight loss, lethargy). - The administered dose is too high. This compound has a known toxicity profile at higher concentrations.[1]- Off-target effects.[4]- Reduce the dosage of this compound.- Decrease the frequency of administration.- Closely monitor animal health, including daily body weight measurements.- If toxicity persists even at low doses, consider the possibility of off-target effects and evaluate relevant biomarkers.
Inconsistent results between experiments. - Variability in formulation preparation.- Inconsistent administration technique.- Animal-to-animal variability.- Standardize the formulation protocol and ensure complete dissolution of this compound.- Ensure all personnel are proficient in the chosen administration technique.- Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

In Vitro Potency of this compound

ParameterValueCell Line/AssayReference
IC501.9 µMIn vitro ERO1α activity assay[1][3]
IC5022.13 µMEro1L enzyme activity[4]
IC50 (MAO-A)7.91 µMFAD-containing enzyme inhibition[4]
IC50 (MAO-B)30.59 µMFAD-containing enzyme inhibition[4]
IC50 (LSD1)4.16 µMFAD-containing enzyme inhibition[4]

In Vitro Experimental Concentrations of this compound

ConcentrationCell LineApplicationReference
8 µM143B cellsAnalysis of apoptosis, autophagy, and ER stress[3]
12.5 µMMDA-MB-231 cellsAnalysis of PD-L1 expression[5]
50 µMMouse embryonic fibroblastsInhibition of endogenous ERO1α[1]

Experimental Protocols

This compound Formulation for In Vivo Administration

Protocol 1: DMSO/Corn Oil Formulation (for i.p. or oral administration) [3]

  • Prepare a stock solution of this compound in DMSO (e.g., 16.7 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.

  • Mix thoroughly until a clear solution is obtained. This protocol yields a solution with a solubility of ≥ 1.67 mg/mL.

Protocol 2: DMSO/PEG300/Tween-80/Saline Formulation (for i.p. or oral administration) [3]

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • To prepare 1 mL of the final formulation, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.

  • Add 50 µL of Tween-80 and mix until uniform.

  • Add 450 µL of saline to reach a final volume of 1 mL and mix thoroughly. This protocol yields a clear solution with a solubility of ≥ 1.25 mg/mL.

Protocol 3: DMSO/SBE-β-CD in Saline Formulation (for i.p. or oral administration) [3]

  • Prepare a 20% SBE-β-CD solution in saline.

  • Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).

  • For a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD in saline.

  • Mix thoroughly. This will result in a suspended solution with a concentration of 1.25 mg/mL.

General Protocol for In Vivo Xenograft Efficacy Study
  • Animal Acclimatization: Acclimatize immunodeficient mice (e.g., nude or SCID) for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Prepare the this compound formulation and vehicle control fresh daily.

    • Administer the treatment according to the predetermined dose and schedule (e.g., daily intraperitoneal injection or oral gavage).

  • Monitoring:

    • Measure tumor volume 2-3 times per week.

    • Monitor the body weight of the animals 2-3 times per week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Endpoint: Euthanize the animals when tumors in the control group reach the maximum allowed size as per institutional guidelines, or if animals in the treatment groups show signs of significant toxicity (e.g., >20% body weight loss).

  • Tissue Collection: At the end of the study, collect tumors and other relevant tissues for further analysis (e.g., histology, western blotting for pharmacodynamic markers).

Visualizations

EN460_Signaling_Pathway cluster_ER Endoplasmic Reticulum PDI_red Reduced PDI PDI_ox Oxidized PDI PDI_red->PDI_ox Oxidizes ERO1a_red Reduced ERO1α (Active) PDI_red->ERO1a_red Reduces PDI_ox->PDI_red Reduced Unfolded_Protein Unfolded Protein PDI_ox->Unfolded_Protein Forms Disulfide Bonds ERO1a_ox Oxidized ERO1α ERO1a_ox->PDI_red Oxidizes FAD FAD ERO1a_ox->FAD Accepts e- ERO1a_red->ERO1a_ox Re-oxidation ER_Stress ER Stress ERO1a_red->ER_Stress Accumulation of Reduced Proteins FADH2 FADH2 FAD->FADH2 O2 O₂ FADH2->O2 Transfers e- H2O2 H₂O₂ O2->H2O2 Folded_Protein Folded Protein (Disulfide Bonds) Unfolded_Protein->Folded_Protein This compound This compound This compound->ERO1a_red Inhibits Re-oxidation UPR Unfolded Protein Response (UPR) Activation ER_Stress->UPR Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Start acclimatization Animal Acclimatization (≥ 1 week) start->acclimatization implantation Tumor Cell Implantation acclimatization->implantation monitoring_growth Tumor Growth Monitoring implantation->monitoring_growth randomization Randomization into Treatment Groups monitoring_growth->randomization treatment This compound / Vehicle Administration randomization->treatment monitoring_treatment Monitor Tumor Volume & Animal Health treatment->monitoring_treatment endpoint Endpoint Criteria Met monitoring_treatment->endpoint endpoint->treatment No euthanasia Euthanasia & Tissue Collection endpoint->euthanasia Yes analysis Data Analysis euthanasia->analysis end End analysis->end logical_relationship cluster_0 Dosage Optimization Logic start_dose Select Initial Low Dose (Based on in vitro data & literature on similar compounds) dose_escalation Perform Dose Escalation Study (Multiple dosage groups) start_dose->dose_escalation monitor_efficacy Monitor Efficacy (e.g., Tumor Growth Inhibition) dose_escalation->monitor_efficacy monitor_toxicity Monitor Toxicity (e.g., Body Weight, Clinical Signs) dose_escalation->monitor_toxicity decision Optimal Dose? monitor_efficacy->decision monitor_toxicity->decision optimal_dose Optimal Dose Identified (Significant efficacy with acceptable toxicity) decision->optimal_dose Yes adjust_dose Adjust Dose (Increase or decrease based on results) decision->adjust_dose No adjust_dose->dose_escalation

References

Technical Support Center: Reversibility of EN460 Inhibition of ERO1α

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the reversibility of Endoplasmic Reticulum Oxidoreductase 1α (ERO1α) inhibition by the small molecule EN460.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of ERO1α inhibition by this compound?

A1: this compound is an activity-dependent inhibitor of ERO1α.[1] Its mechanism of action involves the enone functional group of this compound acting as a Michael acceptor, reacting with at least one cysteine residue that becomes accessible during the catalytic turnover of ERO1α in its reduced, active state.[1] This interaction leads to the inactivation of the enzyme.[1] The reaction is stabilized by non-covalent interactions between this compound and the protein, leading to the displacement of the essential cofactor, flavin adenine (B156593) dinucleotide (FAD), from the active site.[1]

Q2: Is the inhibition of ERO1α by this compound reversible?

A2: The inhibition of ERO1α by this compound is considered poorly reversible or irreversible.[1] While this compound reacts rapidly and reversibly with unstructured thiols like glutathione, it forms a stable bond with the cysteine(s) in the active site of ERO1α.[1] Experimental evidence from gel filtration and dilution studies shows that the inhibitory effect of this compound on ERO1α activity is sustained even after the removal of the free inhibitor.[1]

Q3: What is the IC50 of this compound for ERO1α?

A3: The reported IC50 value for this compound inhibiting mammalian ERO1α is approximately 1.9 µM.[1][2][3][4] However, other studies have reported IC50 values in the range of 12-22 µM under different assay conditions.[5]

Q4: Does this compound have off-target effects?

A4: Yes, this compound is known to have off-target effects. Due to its reactivity with thiols, it can interact with other proteins.[1] Notably, it has been shown to inhibit other FAD-containing enzymes such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and lysine-specific histone demethylase 1A (LSD1).[4][5]

Troubleshooting Guides

Problem 1: Inconsistent results in this compound inhibition assays.
Possible Cause Suggested Solution
Variability in ERO1α activity. Ensure consistent preparation and storage of recombinant ERO1α. ERO1α activity is dependent on its redox state; pre-reduce the enzyme with a substrate like reduced thioredoxin (TrxAred) or DTT before initiating the inhibition assay for consistent results.[1]
Degradation of this compound. Prepare fresh stock solutions of this compound in a suitable solvent like DMSO and store them appropriately (e.g., at -20°C or -80°C for long-term storage).[2] Avoid repeated freeze-thaw cycles.
Assay conditions. Standardize assay parameters such as buffer composition, pH, temperature, and incubation times. The ERO1α activity assay is sensitive to these factors.
Off-target effects of this compound. Be mindful of the potential for this compound to interact with other thiol-containing molecules in your assay system. Include appropriate controls to account for these effects.
Problem 2: Difficulty in confirming the irreversibility of this compound inhibition.
Possible Cause Suggested Solution
Inefficient removal of free this compound. When performing gel filtration or dialysis to remove unbound this compound, ensure the column size or dialysis membrane cutoff and duration are adequate for complete separation of the small molecule inhibitor from the enzyme.[1]
Insufficient incubation time. Allow for sufficient pre-incubation of ERO1α with this compound to ensure maximal inhibition before performing the washout experiment. A 60-minute pre-incubation has been shown to be effective.[1]
Enzyme denaturation. Be cautious of enzyme denaturation during the experimental procedure, which could be misinterpreted as irreversible inhibition. Include a control sample of ERO1α that undergoes the same manipulations without the inhibitor.
Assay sensitivity. Ensure the ERO1α activity assay is sensitive enough to detect low levels of residual activity after the washout step. The Amplex Red fluorescence assay is a highly sensitive method.[1]

Quantitative Data Summary

Parameter Value Reference
This compound IC50 for ERO1α 1.9 µM[1][2][3][4]
12.74 µM[5]
16.46 µM[6]
22.13 µM[5]
This compound IC50 for MAO-A 7.91 µM[5]
This compound IC50 for MAO-B 30.59 µM[5]
This compound IC50 for LSD1 4.16 µM[5]

Experimental Protocols

ERO1α Activity Assay (Amplex Red Assay)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α-catalyzed disulfide bond formation.

Materials:

  • Recombinant mammalian ERO1α

  • Reduced bacterial thioredoxin (TrxAred) or another suitable substrate (e.g., reduced PDI)

  • Amplex® UltraRed (AUR) reagent

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • This compound

  • Black 96-well or 384-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, AUR, and HRP at their final desired concentrations.

  • Add reduced ERO1α substrate (e.g., TrxAred) to the reaction mixture.

  • To test for inhibition, add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding ERO1α to the wells.

  • Immediately measure the fluorescence at an excitation wavelength of ~530-545 nm and an emission wavelength of ~590 nm.

  • Monitor the increase in fluorescence over time. The initial rate of fluorescence increase is proportional to the ERO1α activity.

  • Calculate the percent inhibition at each this compound concentration relative to the vehicle control to determine the IC50 value.

Gel Filtration Assay for Reversibility

This method is used to determine if the inhibition of ERO1α by this compound is sustained after the removal of the free inhibitor.

Materials:

  • Recombinant ERO1α

  • This compound

  • Reducing agent (e.g., DTT or TrxAred)

  • Gel filtration column (e.g., Sephadex G-50)

  • Assay buffer

  • Equipment for ERO1α activity measurement (see protocol 1)

Procedure:

  • Pre-incubation: Incubate ERO1α with a saturating concentration of this compound in the presence of a reducing agent (to ensure ERO1α is in its active, reduced state) for a defined period (e.g., 60 minutes at room temperature).[1] As a control, prepare a sample of ERO1α under the same conditions but without this compound.

  • Gel Filtration: Apply the pre-incubation mixture to a pre-equilibrated gel filtration column.[1]

  • Elution: Elute the protein using the assay buffer. The larger ERO1α protein will elute first, separated from the smaller this compound molecule.

  • Activity Assay: Measure the enzymatic activity of the eluted ERO1α fraction using the Amplex Red assay (Protocol 1).

  • Analysis: Compare the activity of the this compound-treated ERO1α to the untreated control. A significant reduction in activity in the treated sample indicates poor reversibility or irreversible inhibition.

Jump Dilution Method for Reversibility

This method assesses the reversibility of inhibition by rapidly diluting a pre-formed enzyme-inhibitor complex.

Materials:

  • Recombinant ERO1α

  • This compound

  • Assay components for ERO1α activity measurement (see protocol 1)

Procedure:

  • Pre-incubation: Incubate a concentrated solution of ERO1α with a high concentration of this compound (e.g., 10-fold IC50) to allow for the formation of the enzyme-inhibitor complex.

  • Dilution: Rapidly dilute the pre-incubation mixture (e.g., 100-fold) into a pre-warmed assay solution containing the substrate and other components for the activity assay.[1] This dilution reduces the concentration of the free inhibitor to a level well below its IC50.

  • Activity Measurement: Immediately monitor the ERO1α activity over time.

  • Analysis: If the inhibition is reversible, the enzyme activity will recover over time as the inhibitor dissociates from the enzyme. If the inhibition is poorly reversible or irreversible, the enzyme activity will remain low.[1]

Visualizations

ERO1a_Inhibition_Pathway cluster_0 ERO1α Catalytic Cycle cluster_1 This compound Inhibition ERO1a_red Reduced ERO1α (Active) ERO1a_ox Oxidized ERO1α (Inactive) ERO1a_red->ERO1a_ox EN460_ERO1a This compound-ERO1α Adduct (Irreversible) ERO1a_red->EN460_ERO1a Covalent Bond Formation (Michael Addition) PDI_red Reduced PDI ERO1a_ox->PDI_red Disulfide bond formation O2 O₂ ERO1a_ox->O2 e⁻ transfer PDI_red->ERO1a_red e⁻ PDI_ox Oxidized PDI H2O2 H₂O₂ O2->H2O2 This compound This compound This compound->EN460_ERO1a

Caption: Mechanism of irreversible inhibition of ERO1α by this compound.

Reversibility_Assay_Workflow cluster_0 Pre-incubation cluster_1 Removal of Free Inhibitor cluster_2 Activity Measurement cluster_3 Interpretation ERO1a ERO1α Incubate Incubate (e.g., 60 min) ERO1a->Incubate This compound This compound This compound->Incubate ERO1a_this compound ERO1α-EN460 Complex Incubate->ERO1a_this compound Washout Gel Filtration or Rapid Dilution ERO1a_this compound->Washout Activity_Assay Measure ERO1α Activity (Amplex Red Assay) Washout->Activity_Assay Result1 Activity Recovered => Reversible Activity_Assay->Result1 Result2 Activity Not Recovered => Irreversible Activity_Assay->Result2

Caption: Experimental workflow to determine the reversibility of inhibition.

References

Technical Support Center: Measuring ERO1α Activity After EN460 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed answers, protocols, and troubleshooting advice for measuring the activity of Endoplasmic Reticulum Oxidoreductin 1α (ERO1α) following inhibition by the small molecule EN460.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound, and how does it affect ERO1α activity?

A: this compound is a selective, activity-dependent inhibitor of ERO1α.[1][2] Its mechanism centers on its specific interaction with the catalytically active, reduced form of the ERO1α enzyme.[2][3][4] The key points of its action are:

  • Selective Interaction: this compound targets the reduced state of ERO1α, which is the form actively participating in the disulfide relay system.[2]

  • Covalent Modification: The inhibitor forms a stable bond with at least one critical cysteine residue generated during the ERO1α catalytic cycle.[2]

  • FAD Displacement: This interaction leads to the displacement of the essential flavin adenine (B156593) dinucleotide (FAD) cofactor from the enzyme's active site.[3][4][5]

  • Prevention of Reoxidation: By binding to the reduced enzyme and displacing FAD, this compound effectively prevents the reoxidation of ERO1α, locking it in an inactive state and halting its ability to oxidize Protein Disulfide Isomerase (PDI) and generate hydrogen peroxide (H₂O₂).[1][2][3]

This mechanism makes this compound a poorly reversible or irreversible inhibitor that is dependent on the enzyme being catalytically active.[2]

Q2: Which methods are recommended for measuring ERO1α activity after this compound inhibition?

A: Two primary methods are recommended, addressing both in vitro and cellular contexts:

  • In Vitro Coupled Fluorescence Assay: This is a high-throughput method that measures the production of H₂O₂, a direct byproduct of ERO1α's catalytic cycle.[2] In this assay, H₂O₂ produced by purified ERO1α is used by horseradish peroxidase (HRP) to oxidize a non-fluorescent substrate (e.g., Amplex UltraRed) into a highly fluorescent product.[2][6] The decrease in fluorescence signal in the presence of this compound corresponds to the inhibition of ERO1α activity.

  • Cellular ERO1α Redox State Analysis: This method directly assesses the effect of this compound inside the cell. It leverages the fact that the reduced and oxidized forms of ERO1α have different conformations, causing them to migrate differently on a non-reducing SDS-PAGE gel.[2] The reduced form, which accumulates upon this compound inhibition, has a lower mobility (appears as a higher molecular weight band) compared to the oxidized form.[2] This change is visualized by Western blot.

Q3: My in vitro ERO1α activity (H₂O₂ production assay) is not showing the expected inhibition with this compound. What could be wrong?

A: This is a common issue that can often be resolved by checking several key factors. Refer to the troubleshooting table below.

Potential CauseRecommended Action
Degraded this compound This compound stock solutions should be stored at -80°C for up to 2 years or -20°C for 1 year.[1] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.
Inactive ERO1α Enzyme Ensure the purified recombinant ERO1α is active. Run a positive control without any inhibitor to confirm robust H₂O₂ production. Previously published data on human ERO1 enzymes have consistently shown low in vitro activity.[7]
Incorrect Assay Buffer Certain substances can interfere with enzymatic assays.[8] Avoid EDTA (>0.5 mM), SDS (>0.2%), and high concentrations of detergents like Tween-20 (>1%).[8]
Sub-saturating Substrate Ensure the concentration of the ERO1α substrate (e.g., reduced PDI or its surrogate, TrxA) is sufficient for a robust reaction.[2]
This compound is Activity-Dependent This compound inhibits the reduced, active form of ERO1α.[2][3] Ensure the assay includes a reducing agent (like DTT or GSH) to maintain a pool of active ERO1α that can be targeted by the inhibitor.
Assay Interference This compound is a colored compound and has been reported to inhibit H₂O₂ activity directly at certain concentrations.[2][5] Run a control where you add H₂O₂ directly to the assay components (HRP, fluorescent probe) with and without this compound to check for direct interference.
Q4: How can I confirm that this compound is inhibiting ERO1α within my cells?

A: The most direct way to confirm target engagement in a cellular context is to analyze the ERO1α redox state.

  • Treat Cells: Expose your cultured cells to this compound at the desired concentration and for the appropriate time. Include a vehicle control (e.g., DMSO).

  • Trap Redox State: Before cell lysis, it is critical to "trap" the intracellular redox state. This is done by incubating the cells with a thiol-alkylating agent like N-ethylmaleimide (NEM). NEM forms covalent bonds with free thiol groups, preventing any post-lysis changes in disulfide bonds.[7][9]

  • Lysis and Electrophoresis: Lyse the cells in a buffer also containing NEM. Run the protein lysates on a non-reducing SDS-PAGE gel.

  • Western Blot: Transfer the proteins to a membrane and probe with an antibody specific for ERO1α.

  • Analyze Results: In vehicle-treated cells, ERO1α should appear predominantly as a faster-migrating band, corresponding to its oxidized state.[2] In this compound-treated cells, you should observe an accumulation of a slower-migrating band, which is the reduced form of ERO1α.[2] This shift confirms that this compound is preventing the reoxidation of ERO1α in the cell.

Q5: I'm observing cellular effects after this compound treatment, but how can I be sure they are specific to ERO1α inhibition?

A: This is a critical question, as this compound has known off-target effects. It can inhibit other FAD-containing enzymes, such as monoamine oxidase A (MAO-A), MAO-B, and LSD1.[6][10][11] To validate the specificity of your observations, consider the following control experiments:

  • Genetic Knockdown/Knockout: The gold standard is to use cells where ERO1α has been knocked down (using siRNA/shRNA) or knocked out (using CRISPR/Cas9). If the cellular phenotype observed with this compound is absent in these ERO1α-deficient cells, it strongly suggests the effect is on-target.

  • Rescue Experiment: In ERO1α knockout cells, re-express wild-type ERO1α. This should restore the sensitivity to this compound. You can also express a mutant version of ERO1α that does not bind the inhibitor to see if the effect is lost.

Q6: What are the key parameters and expected results for an in vitro this compound inhibition experiment?

A: The half-maximal inhibitory concentration (IC₅₀) is the key parameter. The reported IC₅₀ for this compound can vary based on assay conditions.

ParameterReported ValueSource
IC₅₀ 1.9 µM[1][2][3]
IC₅₀ 22.13 µM[6]
IC₅₀ 16.46 µM[11]
Inhibitor Type Activity-dependent, poorly reversible[2]
Target Form Reduced, active ERO1α[2][3][4]

When setting up your experiment, perform a dose-response curve with a range of this compound concentrations (e.g., from 0.1 µM to 50 µM) to determine the IC₅₀ in your specific assay conditions.

Diagrams and Visualizations

ERO1a_Inhibition_Pathway cluster_cycle ERO1α Catalytic Cycle cluster_inhibition Inhibition PDI_red Reduced PDI (2x SH) ERO1_ox Oxidized ERO1α (Inactive) PDI_red->ERO1_ox 2e⁻ PDI_ox Oxidized PDI (S-S) ERO1_red Reduced ERO1α (Active) O2 O₂ ERO1_red->O2 2e⁻ ERO1_ox->PDI_ox ERO1_ox->ERO1_red H2O2 H₂O₂ O2->H2O2 This compound This compound This compound->ERO1_red Forms stable adduct, prevents reoxidation

Caption: ERO1α catalytic cycle and the inhibitory mechanism of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction Setup (384-well plate) cluster_measurement Measurement A 1. Prepare Reagents (Assay Buffer, ERO1α, PDI/TrxA, This compound dilutions, HRP, AUR) B 2. Pre-incubate ERO1α with this compound or Vehicle A->B C 3. Add Reduced PDI/TrxA and HRP B->C D 4. Initiate Reaction by adding AUR substrate C->D E 5. Measure Fluorescence (Kinetic or Endpoint Reading) D->E F 6. Analyze Data (Calculate % Inhibition, IC₅₀) E->F

Caption: Experimental workflow for the in vitro ERO1α inhibition assay.

Troubleshooting_Flowchart decision decision result result ok_result ok_result start Unexpected Cellular Result with this compound q1 Did you confirm ERO1α redox state shift? start->q1 q3 Are off-target effects possible? q1->q3 Yes res1 Problem with target engagement or this compound stability. q1->res1 No q2 Is the NEM trapping protocol optimal? res2 Artifactual redox state. Review NEM concentration/timing. q2->res2 No res3 Phenotype is likely ERO1α-dependent. q3->res3 No (Phenotype absent in KO) res4 Perform genetic controls (siRNA, KO) to confirm. q3->res4 Yes res1->q2

Caption: Troubleshooting flowchart for cellular ERO1α inhibition experiments.

Detailed Experimental Protocols

Protocol 1: In Vitro ERO1α Activity Assay (H₂O₂ Detection)

This protocol is adapted from methods developed for high-throughput screening of ERO1α inhibitors.[2][12]

A. Materials and Reagents:

  • Purified, recombinant human ERO1α

  • Purified, recombinant human PDI (or bacterial TrxA)

  • This compound (dissolved in DMSO)

  • Dithiothreitol (DTT) for reducing PDI/TrxA in situ or pre-reduced substrate

  • Horseradish Peroxidase (HRP)

  • Amplex™ UltraRed (AUR) Reagent

  • Assay Buffer: 20 mM Sodium Phosphate, 65 mM NaCl, 1 mM EDTA, pH 7.4

  • Black, clear-bottom 384-well microplates

  • Plate reader with fluorescence capabilities (Excitation: ~530-560 nm, Emission: ~590 nm)

B. Procedure:

  • Prepare Reagents: Thaw all components on ice. Prepare fresh dilutions of this compound in assay buffer. Prepare a reaction cocktail containing HRP and AUR in assay buffer.

  • PDI/TrxA Reduction: The substrate for ERO1α must be in its reduced form. This can be achieved by pre-incubating PDI or TrxA with a 10-fold molar excess of DTT, followed by DTT removal using a desalting column. Alternatively, a low concentration of a reductant can be maintained in the reaction.

  • Inhibitor Pre-incubation: In each well of the 384-well plate, add 5 µL of diluted this compound or vehicle (DMSO in assay buffer). Add 5 µL of ERO1α solution (e.g., final concentration 200 nM).

  • Incubate: Gently mix and incubate for 20 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of a solution containing the reduced substrate (e.g., 900 nM reduced PDI), HRP (0.1 U/mL), and AUR (5 µM) to each well to start the reaction.

  • Measure Fluorescence: Immediately place the plate in the reader. Measure the fluorescence signal every 1-2 minutes for 30-60 minutes (kinetic reading) or take a single endpoint reading after a fixed time.

C. Data Analysis:

  • Subtract the background fluorescence (wells with no ERO1α).

  • For kinetic assays, determine the reaction rate (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - [Rate_inhibitor / Rate_vehicle]).

  • Plot percent inhibition versus log[this compound] and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular ERO1α Redox State Analysis

This protocol is for determining the in-cell target engagement of this compound.[2][9]

A. Materials and Reagents:

  • Cultured cells of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • N-ethylmaleimide (NEM)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% Triton X-100, and 20 mM NEM. (Protease inhibitors should also be added fresh).

  • Non-reducing Laemmli sample buffer (lacks DTT or β-mercaptoethanol).

  • Primary antibody against ERO1α.

  • HRP-conjugated secondary antibody.

B. Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and grow to ~80% confluency. Treat the cells with the desired concentrations of this compound or vehicle (DMSO) for the intended duration (e.g., 2-4 hours).

  • NEM Trapping: Wash the cells once with ice-cold PBS. Add 1 mL of ice-cold PBS containing 20 mM NEM to each well. Incubate for 15 minutes on ice to alkylate free thiols.

  • Cell Lysis: Aspirate the NEM solution. Add 100-200 µL of ice-cold Lysis Buffer (containing 20 mM NEM) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with non-reducing Laemmli sample buffer. Do not boil the samples , as this can cause aggregation. Heat at 50-70°C for 10 minutes if necessary.

  • SDS-PAGE and Western Blot: Load the samples on a standard SDS-PAGE gel. Transfer the proteins to a PVDF or nitrocellulose membrane. Block the membrane and probe with the primary anti-ERO1α antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using an enhanced chemiluminescence (ECL) substrate. The reduced ERO1α will appear as a slower-migrating band above the faster-migrating oxidized form. The intensity of this upper band should increase with this compound treatment.

References

Cell line-specific responses to EN460 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1α).[1][2][3] Its primary mechanism of action involves selectively interacting with the reduced, active form of ERO1α, thereby preventing its reoxidation.[1][2][3] This inhibition leads to an accumulation of the reduced form of ERO1α within the cell.[1][2] The in vitro IC50 for this compound against mammalian ERO1α is 1.9 μM.[1][2][3][4]

Q2: What is the downstream signaling pathway affected by this compound treatment?

By inhibiting ERO1α, this compound disrupts the process of disulfide bond formation in the endoplasmic reticulum, leading to an accumulation of unfolded or misfolded proteins. This condition, known as ER stress, activates the Unfolded Protein Response (UPR).[1][3] The UPR is a signaling pathway that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.[5] Key markers of UPR activation following this compound treatment include the phosphorylation of eIF2α and the cleavage of ATF6.[5]

Q3: Are the effects of this compound reversible?

The interaction of this compound with ERO1α is described as poorly reversible or irreversible.[1] While this compound reacts reversibly with free thiols, its bond with ERO1α is stable and leads to the displacement of the bound flavin adenine (B156593) dinucleotide (FAD) from the enzyme's active site.[1][3]

Troubleshooting Guides

Problem 1: Inconsistent or no observable effect of this compound on my cell line.

  • Possible Cause 1: Cell line-specific sensitivity. The response to this compound can be highly dependent on the cell line's genetic background, basal level of ER stress, and dependence on ERO1α activity. Some cell lines may be inherently resistant.

  • Troubleshooting Tip 1: Refer to the quantitative data table below to see if your cell line or a similar one has been previously characterized. If not, it is crucial to perform a dose-response experiment to determine the IC50 value for your specific cell line.

  • Possible Cause 2: Incorrect drug concentration. The effective concentration of this compound can vary significantly between cell lines.

  • Troubleshooting Tip 2: We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 50 µM) to establish a dose-response curve.

  • Possible Cause 3: Issues with this compound stability or storage.

  • Troubleshooting Tip 3: this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[2] Avoid repeated freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.

Problem 2: High background or off-target effects observed.

  • Possible Cause 1: Non-specific reactivity. While this compound is selective for ERO1, it can react with other free thiols.[1][3] At high concentrations, it has been shown to inhibit other FAD-containing enzymes such as MAO-A, MAO-B, and LSD1.[5]

  • Troubleshooting Tip 1: Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize off-target effects. Consider using a functionally related but structurally distinct ERO1 inhibitor, such as QM295, as a control to confirm that the observed phenotype is due to ERO1 inhibition.[1]

  • Possible Cause 2: Toxicity in normal cells. this compound has been observed to induce cell death in normal peripheral blood mononuclear cells (PBMCs).[5]

  • Troubleshooting Tip 2: If working with co-culture systems or primary cells, it is essential to establish the toxicity profile of this compound in all cell types present in your experiment.

Data Presentation

Table 1: Cell Line-Specific IC50 Values for this compound

Cell LineCancer TypeAssay TypeIC50 (µM)Reference
U266Multiple MyelomaCell Proliferation10.1 ± 1.11[5]
MM1.SMultiple MyelomaCell Proliferation14.74 ± 1.23[5]
PC-9Lung CancerMTT Assay16.62 ± 4.34[6]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies investigating the effect of this compound on cell proliferation.[5]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 15,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.78, 1.56, 3.13, 6.25, 12.5, 50 µM) or a vehicle control (DMSO) for 72 hours.

  • MTT Addition: Add 50 µL of MTT solution (2 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 50 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V Staining)

This protocol is based on the methodology used to assess this compound-induced apoptosis.[5]

  • Cell Treatment: Treat U266 cells with 25 µM this compound or a vehicle control for 18 hours.

  • Cell Harvesting: Collect the cells by centrifugation.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blotting

This protocol is a general guideline for assessing changes in protein expression following this compound treatment, as described for UPR markers.[5]

  • Cell Lysis: Treat cells with this compound for the desired time points (e.g., 2, 4, 8 hours). Lyse the cells in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein from each sample on an 8-10% SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-eIF2α, ATF4, ATF6) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Mandatory Visualizations

EN460_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ERO1_red ERO1α (Reduced/Active) ERO1_ox ERO1α (Oxidized/Inactive) ERO1_red->ERO1_ox O2 -> H2O2 UPR Unfolded Protein Response (UPR) ERO1_red->UPR Accumulation of Unfolded Proteins PDI_ox PDI (Oxidized) ERO1_ox->PDI_ox e- PDI_red PDI (Reduced) Unfolded Unfolded Proteins PDI_red->Unfolded e- PDI_ox->PDI_red e- Folded Folded Proteins (Disulfide Bonds) Unfolded->Folded Apoptosis Apoptosis UPR->Apoptosis Prolonged ER Stress PERK PERK ATF6 ATF6 IRE1 IRE1 This compound This compound This compound->ERO1_red Inhibits Reoxidation

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_Viability Cell Viability/Proliferation cluster_Apoptosis Apoptosis cluster_Western Protein Expression v1 Seed Cells v2 Treat with this compound v1->v2 v3 MTT/WST-1 Assay v2->v3 v4 Measure Absorbance v3->v4 a1 Treat Cells a2 Stain with Annexin V/PI a1->a2 a3 Flow Cytometry a2->a3 w1 Treat Cells & Lyse w2 SDS-PAGE w1->w2 w3 Transfer to Membrane w2->w3 w4 Antibody Incubation w3->w4 w5 Detect Protein w4->w5

References

Technical Support Center: Overcoming Resistance to EN460 in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ERO1-α inhibitor, EN460. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of Endoplasmic Reticulum Oxidoreductase 1-alpha (ERO1-α), a key enzyme in the oxidative protein folding pathway within the endoplasmic reticulum (ER).[1][2] ERO1-α is often overexpressed in various cancers and is associated with a more aggressive tumor phenotype. This compound selectively interacts with the reduced, active form of ERO1-α, preventing its reoxidation and thereby inhibiting its function.[2][3] This disruption of disulfide bond formation leads to an accumulation of unfolded proteins, inducing ER stress and subsequently triggering apoptosis (programmed cell death) in cancer cells.[1]

Q2: I am not observing the expected level of cytotoxicity with this compound in my cancer cell line. What are the potential reasons?

Several factors could contribute to a reduced cytotoxic effect of this compound. These include:

  • Intrinsic Resistance: Some cancer cell lines may have inherent resistance to ER stress-inducing agents. This can be due to a highly active Unfolded Protein Response (UPR) that promotes cell survival.

  • Sub-optimal Drug Concentration: The effective concentration of this compound can vary significantly between different cell lines. It is crucial to perform a dose-response curve to determine the optimal IC50 for your specific cell line.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence drug efficacy. Ensure consistent and optimal culture conditions.

  • Drug Stability: Ensure the this compound compound is properly stored and has not degraded.

Q3: My cells appear to be developing resistance to this compound over time. What are the possible molecular mechanisms?

Acquired resistance to this compound can arise through several mechanisms, primarily centered around the cell's adaptation to chronic ER stress. Key possibilities include:

  • Upregulation of the Unfolded Protein Response (UPR): Cancer cells can adapt to ER stress by upregulating pro-survival UPR pathways. This includes the activation of sensors like PERK, IRE1, and ATF6, and increased expression of chaperone proteins like GRP78 (BiP), which help to refold proteins and reduce the apoptotic signal.

  • Activation of Alternative Redox Pathways: Cells might compensate for the loss of ERO1-α function by upregulating other pathways involved in disulfide bond formation or by enhancing their antioxidant capacity to cope with the altered redox state.

  • Alterations in Downstream Signaling: Changes in signaling pathways downstream of ER stress, such as the PI3K/Akt/mTOR pathway, can promote cell survival and counteract the pro-apoptotic effects of this compound.

  • Drug Efflux: While not specifically documented for this compound, cancer cells can develop resistance to various drugs by overexpressing drug efflux pumps that actively remove the compound from the cell.

Q4: Are there known off-target effects of this compound that I should be aware of?

Yes, this compound is known to inhibit other flavin adenine (B156593) dinucleotide (FAD)-containing enzymes.[1] This lack of complete specificity can lead to off-target effects that may confound experimental results or contribute to toxicity in normal cells. It is important to consider these potential off-target effects when interpreting your data. For critical experiments, consider using complementary approaches, such as siRNA or CRISPR-Cas9 mediated knockdown of ERO1-α, to validate that the observed phenotype is indeed due to the inhibition of ERO1-α.

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for this compound in the same cell line.
Possible Cause Troubleshooting Suggestion
Cell Passage Number Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic and phenotypic drift.
Cell Seeding Density Optimize and maintain a consistent cell seeding density. Overly confluent or sparse cultures can respond differently to drug treatment.
Assay Duration Ensure the duration of the cytotoxicity assay is consistent across all experiments. A standard 72-hour incubation is often used.
Reagent Variability Use the same batch of this compound, media, and supplements for a set of comparative experiments to minimize variability.
Problem 2: High background apoptosis in control (untreated) cells.
Possible Cause Troubleshooting Suggestion
Suboptimal Culture Conditions Ensure cells are healthy and growing exponentially before starting the experiment. Check for signs of stress such as changes in morphology.
Harsh Cell Handling Be gentle during cell harvesting and processing to avoid inducing mechanical stress and apoptosis.
Contamination Regularly check for mycoplasma or other microbial contamination, which can induce apoptosis.
Problem 3: Difficulty in detecting ER stress markers by Western blot after this compound treatment.
Possible Cause Troubleshooting Suggestion
Inappropriate Time Point Perform a time-course experiment to determine the optimal time point for detecting the upregulation of specific ER stress markers (e.g., 6, 12, 24, 48 hours).
Insufficient Protein Loading Ensure you are loading a sufficient amount of protein onto the gel. Perform a protein quantification assay before loading.
Antibody Quality Use validated antibodies for your target ER stress markers. Check the manufacturer's recommendations for optimal antibody concentration and incubation conditions.
Low Levels of ER Stress The concentration of this compound used may not be sufficient to induce a detectable level of ER stress. Try increasing the concentration or using a positive control (e.g., thapsigargin (B1683126) or tunicamycin).

Data Presentation

Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
MM1.SMultiple Myeloma14.74[2]
U-266Multiple Myeloma10.1[2]
Enzymatic Assay(in vitro)1.9[2][3]
Enzymatic Assay(in vitro)22.13[1]

Note: IC50 values can vary depending on the assay conditions and the specific cell line clone used. It is always recommended to determine the IC50 experimentally in your own laboratory setting.

Experimental Protocols

Annexin V Apoptosis Assay

This protocol is for the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Treated and control cells

Procedure:

  • Induce apoptosis in your target cells by treating with the desired concentration of this compound for the appropriate duration. Include untreated cells as a negative control.

  • Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Healthy cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Western Blot Analysis of ER Stress Markers

This protocol describes the detection of key ER stress markers (e.g., GRP78/BiP, CHOP, and phosphorylated eIF2α) by Western blotting.

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against GRP78, CHOP, p-eIF2α, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with this compound at various concentrations and for different time points. Include an untreated control and a positive control for ER stress (e.g., 1 µg/mL tunicamycin (B1663573) for 16 hours).

  • Lyse the cells in RIPA buffer and quantify the protein concentration.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vitro ERO1-α Activity Assay

This protocol is based on a homogenous fluorescence assay that measures the production of hydrogen peroxide (H₂O₂) as a byproduct of ERO1-α activity.[3]

Materials:

  • Recombinant human ERO1-α

  • Reduced thioredoxin (TrxA) or reduced Protein Disulfide Isomerase (PDI) as a substrate

  • Horseradish peroxidase (HRP)

  • Amplex® Red reagent (or a similar fluorescent H₂O₂ probe)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl)

  • This compound and control compounds

Procedure:

  • Prepare a reaction mixture containing the assay buffer, HRP, and Amplex® Red.

  • Add the ERO1-α substrate (reduced TrxA or PDI) to the reaction mixture.

  • Add this compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding recombinant ERO1-α to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 530 nm excitation and 590 nm emission for Amplex® Red) over time using a fluorescence plate reader.

  • Calculate the rate of H₂O₂ production from the slope of the fluorescence curve.

  • Determine the IC50 of this compound by plotting the percentage of ERO1-α inhibition against the log of the inhibitor concentration.

Visualizations

EN460_Mechanism_of_Action cluster_ER Endoplasmic Reticulum ERO1a_active ERO1-α (Reduced/Active) ERO1a_inactive ERO1-α (Oxidized/Inactive) ERO1a_active->ERO1a_inactive Reoxidation ER_Stress ER Stress ERO1a_active->ER_Stress Accumulation of unfolded proteins PDI_reduced PDI (Reduced) PDI_oxidized PDI (Oxidized) PDI_reduced->PDI_oxidized Oxidized by ERO1-α PDI_oxidized->PDI_reduced Donates disulfide bond Unfolded_Protein Unfolded Protein (with free thiols) PDI_oxidized->Unfolded_Protein Folded_Protein Folded Protein (with disulfide bonds) Unfolded_Protein->Folded_Protein This compound This compound This compound->ERO1a_active Inhibits reoxidation Apoptosis Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of action of this compound leading to apoptosis.

Resistance_Mechanisms cluster_resistance Resistance Pathways This compound This compound Treatment ERO1a_inhibition ERO1-α Inhibition This compound->ERO1a_inhibition ER_Stress ER Stress ERO1a_inhibition->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis UPR ↑ Unfolded Protein Response (GRP78, PERK, IRE1, ATF6) ER_Stress->UPR Induces Resistance Resistance to this compound UPR->Resistance Promotes Survival Alt_Redox ↑ Alternative Redox Pathways Alt_Redox->Resistance Compensates for ERO1-α loss Survival_Pathways ↑ Pro-survival Signaling (e.g., PI3K/Akt) Survival_Pathways->Resistance Inhibits Apoptosis

Caption: Potential mechanisms of resistance to this compound.

Experimental_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Culture treat Treat with this compound (Dose-response & Time-course) start->treat cytotoxicity Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) treat->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI Staining) treat->apoptosis er_stress ER Stress Analysis (Western Blot for GRP78, CHOP) treat->er_stress ero1_activity ERO1-α Activity Assay (in vitro) treat->ero1_activity analyze Data Analysis (IC50, % Apoptosis, Protein Levels) cytotoxicity->analyze apoptosis->analyze er_stress->analyze ero1_activity->analyze end Conclusion analyze->end

Caption: General experimental workflow for evaluating this compound.

References

Technical Support Center: EN460 Quality Control and Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EN460. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended methods for assessing the purity of an this compound sample?

A1: The primary recommended methods for assessing the purity of this compound, a small molecule inhibitor, are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] These techniques provide orthogonal information and are industry standards for the quality control of pharmaceutical compounds.[1][2] A purity of ≥95% is often considered acceptable for research purposes, as determined by methods like 1H NMR spectroscopy.[4]

Q2: What typical storage conditions are recommended for this compound to maintain its purity and stability?

A2: To ensure the stability and purity of this compound, it is recommended to store it as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. If dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[5] Proper storage is critical to prevent degradation and the formation of impurities.

Q3: How can I confirm the identity of my this compound sample?

A3: The identity of an this compound sample can be confirmed by comparing its analytical data with a reference standard or published data. Key analytical techniques for identity confirmation include:

  • Mass Spectrometry (MS): To verify the molecular weight. The molecular formula for this compound is C22H12ClF3N2O4, corresponding to a molecular weight of 460.79 g/mol .[5]

  • NMR Spectroscopy: To confirm the chemical structure by analyzing the 1H and 13C NMR spectra.[4]

  • HPLC: By comparing the retention time of the sample with that of a certified reference standard under the same chromatographic conditions.[3]

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Q4: I am seeing unexpected peaks in my HPLC chromatogram for this compound. What could be the cause and how do I troubleshoot this?

A4: Unexpected peaks in an HPLC chromatogram can indicate the presence of impurities, degradation products, or experimental artifacts.

Potential Causes and Solutions:

CauseRecommended Action
Sample Degradation Ensure the sample has been stored correctly.[5] Prepare fresh solutions for analysis. This compound is a chromophore that can be bleached by reducing agents, suggesting potential instability under certain conditions.[6]
Process-Related Impurities These are impurities that may have formed during the synthesis of this compound.[7][8] If possible, obtain a reference standard to identify known impurities.
Contamination Contamination may originate from the solvent, glassware, or the HPLC system itself. Run a blank injection (mobile phase only) to check for system contamination.[9]
Mobile Phase Issues Ensure the mobile phase is properly prepared, filtered, and degassed. Inconsistent mobile phase composition can lead to baseline instability and spurious peaks.
Injector Issues A dirty or leaking injector can introduce ghost peaks. Clean the injector and ensure the correct syringe needle is being used.[9]

Logical Troubleshooting Workflow for Unexpected HPLC Peaks

hplc_troubleshooting start Unexpected Peak(s) in HPLC Chromatogram check_blank Run a Blank Injection start->check_blank peaks_in_blank Peaks Present in Blank? check_blank->peaks_in_blank clean_system Clean System Components (Injector, Column, Solvent Lines) peaks_in_blank->clean_system Yes prepare_fresh_sample Prepare Fresh this compound Sample and Mobile Phase peaks_in_blank->prepare_fresh_sample No clean_system->check_blank check_degradation Analyze Fresh Sample. Peaks Still Present? prepare_fresh_sample->check_degradation impurity_issue Peaks Likely Due to Synthesis Impurities or Degradation Products check_degradation->impurity_issue Yes resolved Issue Resolved check_degradation->resolved No

Caption: Troubleshooting flow for unexpected HPLC peaks.

Mass Spectrometry (MS) Analysis

Q5: My mass spectrum of this compound shows ions that do not correspond to the expected molecular weight. What should I do?

A5: The presence of unexpected ions in a mass spectrum can arise from several sources.

Potential Causes and Solutions:

CauseRecommended Action
Impurities or Degradants The unexpected ions may correspond to the molecular weights of impurities or degradation products.[1] LC-MS can be used to separate these from the main this compound peak for individual analysis.[3]
Adduct Formation In electrospray ionization (ESI), it is common to see adducts with salts present in the sample or mobile phase (e.g., [M+Na]+, [M+K]+). Calculate the expected masses for common adducts to see if they match the observed ions.
In-source Fragmentation The compound may be fragmenting in the ion source. Try adjusting the source conditions (e.g., lowering the cone voltage) to reduce fragmentation.
Isotopic Distribution This compound contains chlorine, which has two common isotopes (35Cl and 37Cl). Ensure you are considering the full isotopic pattern when interpreting the spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Q6: I am performing a quantitative NMR (qNMR) experiment to determine the purity of this compound, but my results are not reproducible. What are the common pitfalls?

A6: Quantitative NMR is a powerful tool for purity assessment, but requires careful experimental setup for accurate and reproducible results.[10][11][12]

Common Pitfalls and Solutions for qNMR:

PitfallRecommended Action
Inaccurate Integration Ensure proper phasing and baseline correction of the spectrum. The integration regions for the analyte and the internal standard must be set correctly and consistently.
Poor Internal Standard Selection The internal standard should have peaks that do not overlap with the analyte peaks, be stable, and have a known purity.[13]
Incomplete Relaxation For quantitative accuracy, the nuclei must fully relax between pulses. Use a sufficiently long relaxation delay (D1), typically 5 times the longest T1 relaxation time of the signals of interest.
Sample Preparation Errors Ensure accurate weighing of both the this compound sample and the internal standard. Use a calibrated balance. Ensure complete dissolution of both components in the NMR solvent.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general methodology for assessing the purity of this compound using RP-HPLC with UV detection.[14][15]

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., DMSO, Acetonitrile) to prepare a 1 mg/mL stock solution.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile (B52724).

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm and 280 nm. This compound is a colored compound with a broad absorbance peak between 450-550 nm, so detection in this range is also possible.[6]

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak corresponding to this compound to determine the purity. Purity (%) = (Area of this compound peak / Total area of all peaks) x 100.

Experimental Workflow for HPLC Purity Assessment

hplc_workflow prep_sample Sample Preparation (1 mg/mL in DMSO) dilute_sample Dilution with Mobile Phase (to 0.1 mg/mL) prep_sample->dilute_sample hplc_analysis RP-HPLC Analysis (C18 Column, ACN/H2O Gradient) dilute_sample->hplc_analysis data_acquisition Data Acquisition (UV Detection) hplc_analysis->data_acquisition data_processing Data Processing (Peak Integration) data_acquisition->data_processing purity_calc Purity Calculation (% Area) data_processing->purity_calc

Caption: Workflow for this compound HPLC purity analysis.

Protocol 2: Identity Confirmation of this compound by LC-MS

This protocol outlines a general method for confirming the molecular weight of this compound.

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a solvent compatible with the mobile phase, such as acetonitrile or methanol.

  • LC-MS Conditions (Example):

    • LC System: Use an HPLC or UHPLC system coupled to a mass spectrometer. A rapid gradient can be used to elute the compound of interest.

    • Mass Spectrometer: An electrospray ionization (ESI) source is common for small molecules.

    • Ionization Mode: Positive or negative ion mode can be tested.

    • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.[2]

    • Scan Range: Set the scan range to include the expected m/z of this compound (e.g., 100-1000 m/z). The expected [M+H]+ ion for C22H12ClF3N2O4 is approximately 461.05.

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

    • Compare the observed m/z of the molecular ion with the calculated exact mass. High-resolution mass spectrometry (HRMS) can provide mass accuracy within 5 ppm, which is often sufficient to confirm the molecular formula.[16]

Signaling Pathway Context: this compound Inhibition of ERO1

This compound is an inhibitor of the endoplasmic reticulum (ER) oxidoreductase 1 (ERO1).[5] ERO1 is a key enzyme in the oxidative protein folding pathway within the ER, responsible for generating disulfide bonds in newly synthesized proteins. By inhibiting ERO1, this compound can induce ER stress.[6][17]

ero1_pathway cluster_folding Oxidative Protein Folding PDI_red PDI (reduced) PDI_ox PDI (oxidized) PDI_red->PDI_ox e- ERO1_red ERO1 (reduced) Folded Protein\n(Disulfide Bonds) Folded Protein (Disulfide Bonds) PDI_ox->Folded Protein\n(Disulfide Bonds) ERO1_ox ERO1 (oxidized) O2 O2 H2O2 H2O2 ERO1_ox->H2O2 ERO1_red->PDI_ox ERO1_red->ERO1_ox e- UPR ER Stress / UPR ERO1_red->UPR Accumulation of reduced proteins O2->H2O2 ERO1 transfers e- This compound This compound This compound->ERO1_red Inhibits Reoxidation Unfolded Protein Unfolded Protein Unfolded Protein->Folded Protein\n(Disulfide Bonds)

Caption: this compound inhibits the ERO1 oxidative folding pathway.

References

Technical Support Center: Long-Term In Vitro EN460 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing EN460 in long-term in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme crucial for disulfide bond formation in the ER.[1][2][3] It selectively interacts with the reduced, active form of ERO1α, preventing its reoxidation.[1][2][4] This inhibition disrupts the oxidative protein folding process, leading to an accumulation of unfolded proteins and induction of the Unfolded Protein Response (UPR).[1][5]

Q2: What is the recommended starting concentration for in vitro experiments?

The IC50 of this compound for ERO1α is approximately 1.9 µM.[1][2][4][5][6] However, the effective concentration in cell-based assays can vary depending on the cell line and experimental duration. For long-term studies, it is advisable to start with a dose-response experiment to determine the optimal concentration that balances efficacy with minimal cytotoxicity.[7][8] Continuous exposure to low concentrations of this compound has been shown to protect against severe ER stress in some cell types.[1][5]

Q3: How should I prepare and store this compound stock solutions?

This compound has poor solubility in aqueous solutions.[3] It is typically dissolved in DMSO to create a stock solution.[4][9] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C for up to a year or -80°C for up to two years to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

Q4: Is this compound stable in cell culture media?

The stability of this compound in cell culture media over long periods should be considered.[7] It is good practice to replace the media with freshly prepared this compound-containing media at regular intervals (e.g., every 24-48 hours) during long-term experiments to ensure a consistent effective concentration.

Troubleshooting Guides

Issue 1: Decreased Efficacy of this compound Over Time

Q: I've noticed that the effect of this compound on my cells is diminishing over several weeks of continuous treatment. What could be the cause?

A: This could be due to the development of acquired resistance in the cell population. Continuous exposure to a cytotoxic agent can select for cells that have developed mechanisms to tolerate the drug.[10][11][12]

Troubleshooting Steps:

  • Confirm Drug Activity: Test your current stock of this compound on a fresh, untreated batch of the same parental cells to ensure the compound has not degraded.

  • Perform a Dose-Response Assay: Compare the IC50 value of this compound in your long-term treated cells with the parental, untreated cells. A significant rightward shift in the dose-response curve indicates resistance.

  • Investigate UPR Markers: Analyze the expression of key UPR proteins (e.g., GRP78/BiP, p-eIF2α, ATF4) via Western blot.[10][13] Resistant cells might have adapted their UPR signaling to better cope with ER stress.[10]

  • Assess Efflux Pump Expression: Development of resistance can sometimes be associated with the upregulation of multidrug resistance (MDR) efflux pumps like P-glycoprotein (P-gp).[10]

Logical Workflow: Troubleshooting Decreased Efficacy

G start Decreased this compound Efficacy Observed check_compound Confirm this compound Stock Activity on Parental Cells start->check_compound dose_response Perform Comparative IC50 Assay (Parental vs. Treated) check_compound->dose_response resistance_confirmed Resistance Confirmed (IC50 Shift) dose_response->resistance_confirmed Shift no_resistance No Resistance (IC50 Unchanged) dose_response->no_resistance No Shift investigate_upr Analyze UPR Markers (GRP78, p-eIF2α, ATF4) resistance_confirmed->investigate_upr investigate_pumps Assess Efflux Pump Expression (e.g., P-gp) investigate_upr->investigate_pumps end Characterize Resistance Mechanism investigate_pumps->end

Caption: A logical workflow for diagnosing decreased this compound efficacy.

Issue 2: Increased or Unexpected Cytotoxicity in Long-Term Cultures

Q: My cells seem to be dying at a much higher rate than expected after prolonged exposure to a seemingly safe concentration of this compound. Why is this happening?

A: While this compound's primary target is ERO1α, long-term exposure may lead to cumulative off-target effects or exacerbate cellular stress, leading to apoptosis.[3][5] this compound is known to have off-target activity against other FAD-containing enzymes like MAO-A, MAO-B, and LSD1, which could contribute to cytotoxicity over time.[3][14]

Troubleshooting Steps:

  • Re-evaluate the Working Concentration: Perform a long-term viability assay (e.g., over 7-14 days) with a range of lower this compound concentrations to find a truly sub-toxic level for continuous exposure.

  • Assess Apoptosis: Use Annexin V/PI staining followed by flow cytometry to quantify the levels of apoptosis and necrosis in your cell population. An increase in the apoptotic population would suggest the drug is inducing cell death.

  • Monitor ER Stress-Induced Apoptosis: Prolonged and severe ER stress can switch from a pro-survival to a pro-apoptotic signal.[15] Monitor the expression of pro-apoptotic UPR markers like CHOP.[13]

  • Consider Off-Target Effects: If your experimental system involves processes regulated by MAO or LSD1, consider if the observed cytotoxicity could be a result of inhibiting these off-target enzymes.[3][14]

Experimental Workflow: Assessing Cytotoxicity

G start Seed Cells for Long-Term Culture treat Treat with Range of this compound Concentrations start->treat viability Monitor Cell Viability at Regular Intervals (e.g., WST-1 Assay) treat->viability flow Harvest Cells for Annexin V / PI Staining (Flow Cytometry) treat->flow western Harvest Cells for Western Blot (CHOP, Cleaved Caspase-3) treat->western analyze Analyze Data to Determine Apoptotic vs. Necrotic Population flow->analyze western->analyze conclusion Correlate Viability Data with Apoptosis Markers analyze->conclusion G cluster_ER Endoplasmic Reticulum PDI_red Reduced PDI PDI_ox Oxidized PDI PDI_red->PDI_ox Disulfide Bond Formation ERO1a Active ERO1α PDI_ox->ERO1a e- transfer ERO1a->PDI_red Re-oxidation UnfoldedProteins Unfolded Proteins UPR Unfolded Protein Response (UPR) (ATF6, PERK, IRE1) UnfoldedProteins->UPR Accumulation Induces Apoptosis Apoptosis (via CHOP) UPR->Apoptosis Prolonged Stress Leads to This compound This compound This compound->ERO1a Inhibits

References

Validation & Comparative

Validating the Selectivity of EN460 for ERO1α: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity of EN460, a known inhibitor of Endoplasmic Reticulum Oxidoreductin 1α (ERO1α). We will objectively compare its performance with other available ERO1α inhibitors, supported by experimental data, to assist researchers in making informed decisions for their studies.

Introduction to ERO1α and the Role of Inhibitors

Endoplasmic Reticulum Oxidoreductin 1α (ERO1α) is a key flavin-dependent enzyme that plays a critical role in oxidative protein folding within the endoplasmic reticulum (ER). It catalyzes the formation of disulfide bonds in newly synthesized proteins by transferring electrons from Protein Disulfide Isomerase (PDI) to molecular oxygen, a process that generates hydrogen peroxide (H₂O₂) as a byproduct. While essential for proper protein folding, hyperactive ERO1α can lead to oxidative stress and contribute to various pathologies, including cancer and thrombosis. This has made ERO1α an attractive therapeutic target, leading to the development of small molecule inhibitors like this compound.

This compound was one of the first identified inhibitors of ERO1α, exhibiting an IC₅₀ of 1.9 µM in in vitro assays.[1] Its mechanism of action involves a selective reaction with the reduced, active form of ERO1α.[2][3] This interaction is characterized by the formation of a stable bond with cysteine residues in the enzyme, leading to the displacement of the flavin adenine (B156593) dinucleotide (FAD) cofactor and subsequent inactivation of the enzyme.[1][4] Despite its utility, questions regarding the absolute selectivity of this compound have been raised, as it has been shown to interact with other FAD-containing enzymes. This guide aims to provide a clear comparison of this compound with other ERO1α inhibitors to better understand its selectivity profile.

Comparative Analysis of ERO1α Inhibitors

The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of this compound and other notable ERO1α inhibitors against ERO1α and known off-targets. This quantitative data allows for a direct comparison of their potency and selectivity.

InhibitorERO1α IC₅₀ (µM)ERO1β IC₅₀ (µM)MAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)LSD-1Other Notes
This compound 1.9[1][2][3]-7.9[5]30.6[5]InhibitsExhibits thiol reactivity and can inhibit other FAD-containing enzymes.[1]
QM295 1.9[1]----Functionally related to this compound.[4]
T151742 8.27[1]-1.0[1]0.2[1]No detectable bindingMore sensitive than this compound in some assays.[1]
B12-5 8[1]-Reduces activity--Reduces platelet activation and aggregation.[1]
M6766 1.4[1]7.2[1]>100-->70-fold selectivity over Mao-A and PDI.[1]

Experimental Protocols for Selectivity Validation

To validate the selectivity of an ERO1α inhibitor, a combination of in vitro enzymatic assays and cell-based assays is typically employed. Below are detailed methodologies for two key experiments.

In Vitro ERO1α Activity Assay (Amplex Red Assay)

This assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of ERO1α activity, using the fluorescent probe Amplex Red.

Materials:

  • Recombinant human ERO1α

  • Reduced Protein Disulfide Isomerase (PDI)

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Inhibitor compound (e.g., this compound)

  • Assay buffer (e.g., 20 mM sodium phosphate, pH 7.4, containing 65 mM NaCl and 1 mM EDTA)

  • 384-well black clear-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of the inhibitor compound at various concentrations in the assay buffer.

  • In a 384-well plate, add recombinant ERO1α to each well.

  • Add the inhibitor solution or vehicle (DMSO) to the respective wells and incubate for 20 minutes at room temperature.

  • To initiate the reaction, add a mixture of reduced PDI and HRP to each well.

  • Immediately following, add the Amplex Red reagent to start the detection of H₂O₂.

  • Measure the fluorescence signal at an excitation of ~535 nm and an emission of ~590 nm using a microplate reader.

  • The rate of increase in fluorescence is proportional to the ERO1α activity.

  • Calculate the percent inhibition at each inhibitor concentration and determine the IC₅₀ value.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Cells expressing the target protein (ERO1α) and potential off-target proteins.

  • Inhibitor compound (e.g., this compound)

  • Cell lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well plates

  • Thermal cycler

  • Western blotting reagents (antibodies against ERO1α and off-target proteins)

Procedure:

  • Treat cultured cells with the inhibitor compound or vehicle (DMSO) for a specified time.

  • Harvest the cells and resuspend them in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a 96-well plate.

  • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.

  • Centrifuge the samples to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble target protein (ERO1α) and off-target proteins at each temperature by Western blotting.

  • A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization. By comparing the thermal shifts for ERO1α and other proteins, the selectivity of the compound can be assessed.

Visualizing Pathways and Workflows

To further clarify the concepts discussed, the following diagrams illustrate the ERO1α signaling pathway and a typical experimental workflow for inhibitor validation.

ERO1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Stress Cellular Stress Response PDI_red Reduced PDI ERO1a ERO1α PDI_red->ERO1a Electrons transferred PDI_ox Oxidized PDI Unfolded_Protein Unfolded Protein (with free thiols) PDI_ox->Unfolded_Protein Catalyzes folding ERO1a->PDI_ox PDI is oxidized H2O2 H₂O₂ ERO1a->H2O2 Electron acceptor O2 O₂ O2->ERO1a ER_Stress ER Stress H2O2->ER_Stress Folded_Protein Folded Protein (with disulfide bonds) Unfolded_Protein->Folded_Protein Disulfide bond formation Folded_Protein->PDI_red PDI becomes reduced UPR Unfolded Protein Response (UPR) ER_Stress->UPR

Caption: The ERO1α-PDI oxidative folding pathway in the ER.

Inhibitor_Validation_Workflow start Start: Identify Potential Inhibitor in_vitro In Vitro Enzymatic Assay (e.g., Amplex Red) start->in_vitro ic50 Determine IC₅₀ for ERO1α in_vitro->ic50 cell_based Cell-Based Assay (e.g., CETSA) ic50->cell_based target_engagement Confirm Target Engagement in Cells cell_based->target_engagement off_target_panel Off-Target Profiling (e.g., other FAD enzymes) target_engagement->off_target_panel selectivity Assess Selectivity (Compare IC₅₀ values) off_target_panel->selectivity conclusion Conclusion: Validate Selectivity selectivity->conclusion

Caption: Workflow for validating the selectivity of an ERO1α inhibitor.

Conclusion

While this compound is a potent inhibitor of ERO1α and a valuable tool for studying its function, it is crucial for researchers to be aware of its potential off-target effects, particularly on other FAD-containing enzymes like MAO-A and MAO-B. For studies requiring high selectivity, alternative inhibitors such as M6766, which demonstrates a significantly better selectivity profile, may be more suitable. The choice of inhibitor should be guided by the specific experimental context and the acceptable level of off-target activity. The experimental protocols provided in this guide offer a framework for researchers to independently validate the selectivity of their chosen inhibitors.

References

A Comparative Guide to ERO1 Inhibitors: EN460 vs. QM295

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Endoplasmic Reticulum Oxidoreductin 1 (ERO1), EN460 and QM295. ERO1 is a crucial flavin adenine (B156593) dinucleotide (FAD)-containing enzyme in the endoplasmic reticulum (ER) that plays a key role in oxidative protein folding by catalyzing the formation of disulfide bonds. Its inhibition is a promising therapeutic strategy for various diseases, including cancer and thrombosis. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes key biological and experimental pathways.

Mechanism of Action and Potency

Both this compound and QM295 are small molecule inhibitors that target the enzymatic activity of ERO1α. They exhibit a similar mechanism of action by selectively interacting with the reduced, active form of ERO1α.[1][2] This interaction prevents the reoxidation of the enzyme, a critical step in the disulfide bond formation cascade. For this compound, this process involves the formation of a stable bond, which leads to the displacement of the FAD cofactor from the active site.[2][3]

Both inhibitors demonstrate comparable potency against ERO1α in in vitro assays, with reported half-maximal inhibitory concentrations (IC₅₀) of approximately 1.9 μM.[1][2]

Quantitative Data Comparison

The following table summarizes the available quantitative data for this compound and QM295, focusing on their inhibitory potency against ERO1α and known off-target enzymes.

Parameter This compound QM295 Reference(s)
Target
ERO1α IC₅₀1.9 µM1.9 µM[1][2]
Off-Target Selectivity
MAO-A IC₅₀7.91 µMNot Reported
MAO-B IC₅₀30.59 µMNot Reported
LSD1 IC₅₀4.16 µMNot Reported

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.

ERO1_Signaling_Pathway cluster_ER Endoplasmic Reticulum Lumen PDI_red Reduced PDI (2x SH) PDI_ox Oxidized PDI (S-S) PDI_red->PDI_ox e⁻ transfer Nascent_Protein_red Nascent Protein (SH HS) PDI_ox->Nascent_Protein_red ERO1_red Reduced ERO1α (Active) ERO1_ox Oxidized ERO1α (Inactive) ERO1_red->ERO1_ox FADH2 FADH2 ERO1_ox->PDI_red Regeneration of Oxidized PDI FAD FAD O2 O₂ FAD->O2 FADH2->FAD e⁻ transfer H2O2 H₂O₂ O2->H2O2 Nascent_Protein_ox Folded Protein (S-S) Nascent_Protein_red->Nascent_Protein_ox Disulfide Bond Formation Nascent_Protein_ox->PDI_red EN460_QM295 This compound / QM295 EN460_QM295->ERO1_red Inhibition

Caption: ERO1-PDI signaling pathway for disulfide bond formation.

Experimental_Workflow cluster_assay In Vitro ERO1α Activity Assay (Amplex Red) reagents Combine Reagents: - Purified ERO1α - Reduced PDI (substrate) - Horseradish Peroxidase (HRP) - Amplex Red inhibitor Add ERO1 Inhibitor (this compound or QM295) or Vehicle (DMSO) reagents->inhibitor incubation Incubate at 37°C inhibitor->incubation reaction ERO1α oxidizes PDI, producing H₂O₂ incubation->reaction detection HRP catalyzes Amplex Red oxidation by H₂O₂ to fluorescent Resorufin (B1680543) reaction->detection measurement Measure Fluorescence (Ex/Em: ~571/585 nm) detection->measurement analysis Calculate IC₅₀ values measurement->analysis

Caption: Experimental workflow for ERO1α inhibition assay.

Experimental Protocols

In Vitro ERO1α Activity Assay (Amplex Red Assay)

This assay quantifies ERO1α activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the PDI oxidation cycle.

Materials:

  • Purified recombinant human ERO1α

  • Purified recombinant human PDI (reduced form)

  • Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)

  • Horseradish peroxidase (HRP)

  • Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.4)

  • This compound and QM295 stock solutions in DMSO

  • 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing purified ERO1α, HRP, and Amplex Red in the assay buffer.

  • Add serial dilutions of the ERO1 inhibitors (this compound or QM295) or DMSO (vehicle control) to the wells of the 384-well plate.

  • Initiate the reaction by adding reduced PDI to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 571 nm and 585 nm, respectively.

  • The amount of fluorescent resorufin produced is proportional to the ERO1α activity.

  • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Selectivity Assays (General Protocol)

To assess the selectivity of ERO1 inhibitors, their activity against other FAD-containing enzymes is measured.

Materials:

  • Purified off-target enzymes (e.g., MAO-A, MAO-B, LSD1)

  • Specific substrates for each off-target enzyme (e.g., kynuramine (B1673886) for MAOs)

  • Appropriate assay buffers for each enzyme

  • This compound and QM295 stock solutions in DMSO

  • Microplate reader (fluorescence or absorbance based on the assay)

Procedure:

  • For each off-target enzyme, set up an assay in a microplate format according to established protocols.

  • Add serial dilutions of the ERO1 inhibitors to the wells.

  • Initiate the enzymatic reaction by adding the specific substrate.

  • Incubate under optimal conditions for the respective enzyme.

  • Measure the enzyme activity by monitoring the change in fluorescence or absorbance of the product.

  • Calculate the IC₅₀ values for the inhibitors against each off-target enzyme to determine their selectivity profile.

Conclusion

This compound and QM295 are potent, functionally related inhibitors of ERO1α with similar in vitro potencies. A key differentiator lies in the available data on their selectivity. While this compound has been characterized to have off-target effects on other FAD-dependent enzymes such as MAO-A, MAO-B, and LSD1, the selectivity profile of QM295 is less defined in the public literature. This lack of comprehensive off-target data for QM295 is a critical consideration for researchers designing experiments where target specificity is paramount. The choice between this compound and QM295 will therefore depend on the specific requirements of the study, balancing the need for a well-characterized inhibitor against the potential for undiscovered off-target effects. Further head-to-head selectivity studies are warranted to provide a more complete comparative picture of these two valuable research tools.

References

A Comparative Analysis of ERO1A Targeting: Genetic Knockdown Versus Pharmacological Inhibition with EN460

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting Endoplasmic Reticulum Oxidoreductase 1 Alpha (ERO1A) is critical for advancing therapeutic strategies, particularly in oncology. This guide provides an objective comparison of two primary methodologies for reducing ERO1A function: genetic knockdown and pharmacological inhibition by EN460. By examining the underlying mechanisms, specificity, and experimental outcomes of each approach, this document aims to inform the selection of the most appropriate tool for investigating ERO1A's role in health and disease.

ERO1A, a key enzyme in disulfide bond formation within the endoplasmic reticulum, is increasingly recognized as a significant factor in cancer progression and other pathologies.[1][2] Its inhibition can disrupt the folding of crucial proteins involved in angiogenesis and immune evasion, such as VEGF and PD-L1.[3][4] This has led to the development of various strategies to modulate its activity, with genetic knockdown and small molecule inhibitors like this compound being at the forefront of preclinical research.

At a Glance: Key Differences Between Genetic Knockdown and this compound Inhibition

FeatureGenetic Knockdown (siRNA/shRNA)This compound Inhibition
Mechanism of Action Post-transcriptional gene silencing, leading to reduced ERO1A protein expression.[5]Covalent modification of an essential cysteine residue, trapping ERO1A in a reduced, inactive state.[3]
Specificity Highly specific to the ERO1A gene sequence.Primarily targets ERO1A but can exhibit off-target reactivity with other thiol-containing molecules.[3][6]
Reversibility Long-lasting, semi-permanent reduction in protein levels.Irreversible inhibition of the enzyme.[6]
Cellular Effects Impaired proliferation, migration, and invasion of cancer cells; induction of ER stress and apoptosis.[1][7]Induces the unfolded protein response (UPR) and can precondition cells against severe ER stress.[8][9]
Reported IC50 Not applicable.1.9 µM.[8][10]

Delving Deeper: A Head-to-Head Comparison

Mechanism of Action

Genetic knockdown, typically achieved through the use of small interfering RNA (siRNA) or short hairpin RNA (shRNA), targets the ERO1A messenger RNA (mRNA) for degradation. This prevents the translation of the mRNA into protein, resulting in a direct and significant reduction in the total amount of ERO1A protein within the cell.[5]

In contrast, this compound is a small molecule inhibitor that functions through a distinct mechanism. It acts as a Michael acceptor, forming a covalent bond with a critical cysteine residue in the active site of the ERO1A enzyme.[3] This modification traps the enzyme in its reduced form, preventing it from participating in the oxidative folding pathway and effectively halting its enzymatic activity.[8][10]

cluster_0 Genetic Knockdown cluster_1 This compound Inhibition ERO1A mRNA ERO1A mRNA Degradation Degradation ERO1A mRNA->Degradation ERO1A Protein ERO1A Protein ERO1A mRNA->ERO1A Protein Translation (Blocked) siRNA/shRNA siRNA/shRNA RISC RISC siRNA/shRNA->RISC RISC->ERO1A mRNA Reduced ERO1A Reduced ERO1A Inactive ERO1A-EN460 Adduct Inactive ERO1A-EN460 Adduct Reduced ERO1A->Inactive ERO1A-EN460 Adduct Covalent Binding This compound This compound This compound->Reduced ERO1A

Figure 1. Mechanisms of ERO1A reduction.

Specificity and Off-Target Effects

A significant advantage of genetic knockdown is its high degree of specificity. siRNAs and shRNAs are designed to target a unique sequence within the ERO1A mRNA, minimizing the likelihood of unintended interactions with other transcripts. However, off-target effects can still occur if the chosen sequence shares homology with other genes.

This compound, while selective for ERO1A, possesses a reactive Michael acceptor moiety that can potentially interact with other cellular thiols.[3][11] This raises concerns about off-target effects and potential toxicity at higher concentrations.[6][8] Newer analogs of this compound, such as I2 and I3, have been developed to improve specificity and reduce off-target activity.[12][13]

Signaling Pathways Affected

Both genetic knockdown of ERO1A and its inhibition by this compound impact several downstream signaling pathways, primarily due to the induction of ER stress and the disruption of proper protein folding.

One of the key pathways affected is the Unfolded Protein Response (UPR). Reduced ERO1A activity, whether through knockdown or inhibition, leads to an accumulation of unfolded or misfolded proteins in the ER, triggering the UPR.[8] This can have dual outcomes: promoting cell survival under mild stress or inducing apoptosis under severe or prolonged stress.

Furthermore, ERO1A has been shown to influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[14] Knockdown of ERO1A has been demonstrated to inactivate this pathway in colorectal cancer cells.[7]

ERO1A Knockdown/EN460 ERO1A Knockdown/EN460 Reduced ERO1A Activity Reduced ERO1A Activity ERO1A Knockdown/EN460->Reduced ERO1A Activity ER Stress ER Stress Reduced ERO1A Activity->ER Stress PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Reduced ERO1A Activity->PI3K/Akt/mTOR Pathway Inhibition UPR Activation UPR Activation ER Stress->UPR Activation Apoptosis Apoptosis UPR Activation->Apoptosis Decreased Proliferation & Survival Decreased Proliferation & Survival PI3K/Akt/mTOR Pathway->Decreased Proliferation & Survival

Figure 2. Downstream signaling consequences.

Experimental Protocols

Genetic Knockdown via siRNA

The following protocol provides a general framework for siRNA-mediated knockdown of ERO1A in cultured cells. Optimization of siRNA concentration and transfection reagents is recommended for specific cell lines.

  • Cell Seeding: Plate cells in antibiotic-free medium to achieve 60-80% confluency at the time of transfection.[15]

  • siRNA Preparation: Dilute ERO1A-specific siRNA duplexes and a non-targeting control siRNA in siRNA transfection medium.[15]

  • Transfection Reagent Preparation: In a separate tube, dilute the chosen siRNA transfection reagent in siRNA transfection medium.[16]

  • Complex Formation: Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-45 minutes to allow for complex formation.[15]

  • Transfection: Add the siRNA-transfection reagent complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours before analysis. The optimal time for assessing knockdown will vary depending on the cell type and the stability of the ERO1A protein.

  • Analysis: Evaluate the efficiency of ERO1A knockdown by Western blot or qRT-PCR.

Cell Seeding Cell Seeding siRNA & Transfection Reagent Prep siRNA & Transfection Reagent Prep Cell Seeding->siRNA & Transfection Reagent Prep Complex Formation Complex Formation siRNA & Transfection Reagent Prep->Complex Formation Transfection Transfection Complex Formation->Transfection Incubation Incubation Transfection->Incubation Analysis Analysis Incubation->Analysis

Figure 3. siRNA experimental workflow.

Pharmacological Inhibition with this compound

Treating cells with this compound is a more straightforward process:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Store at -80°C for long-term stability.[10]

  • Cell Treatment: Dilute the this compound stock solution to the desired final concentration in cell culture medium. For many cell-based assays, concentrations in the low micromolar range (e.g., 1-10 µM) are effective.[10]

  • Incubation: Treat cells with the this compound-containing medium for the desired duration. Incubation times can range from a few hours to 24 hours or longer, depending on the experimental endpoint.

  • Analysis: Following incubation, cells can be harvested for analysis of downstream effects, such as protein expression, apoptosis, or cell viability.

Concluding Remarks

The choice between genetic knockdown and pharmacological inhibition with this compound for targeting ERO1A depends largely on the specific research question and experimental context. Genetic knockdown offers unparalleled specificity, making it the gold standard for validating the on-target effects of ERO1A reduction. However, it is a more technically demanding and time-consuming approach.

This compound, on the other hand, provides a rapid and convenient method for inhibiting ERO1A's enzymatic function. Its use has been instrumental in elucidating the cellular consequences of ERO1A inhibition.[12] Researchers should, however, remain mindful of its potential for off-target effects and consider the use of more specific analogs where possible. For many studies, a combined approach, using this compound to confirm phenotypes observed with genetic knockdown, will provide the most robust and compelling data. This dual strategy allows for the validation of ERO1A as a therapeutic target and provides a platform for the screening and development of next-generation ERO1A inhibitors.

References

EN460 in the Landscape of Small Molecule Inhibitors of Protein Folding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate process of protein folding is a cornerstone of cellular function, and its disruption is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Small molecule inhibitors that target various aspects of the protein folding machinery have emerged as promising therapeutic agents. This guide provides a detailed comparison of EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), with other classes of small molecule inhibitors that modulate protein folding, namely Hsp90 and glucosidase II inhibitors.

Executive Summary

This guide offers an objective comparison of the performance of this compound with alternative small molecule inhibitors of protein folding, supported by experimental data. We delve into the mechanisms of action, present quantitative data on their efficacy, provide detailed experimental protocols for key assays, and visualize the associated signaling pathways.

This compound is a potent and selective inhibitor of ERO1α, a key enzyme in disulfide bond formation within the endoplasmic reticulum. Its unique mechanism of action, targeting the reduced, active form of the enzyme, offers a distinct approach to inducing ER stress and subsequent apoptosis in cancer cells. In comparison, Hsp90 inhibitors disrupt the function of a crucial molecular chaperone involved in the stability of numerous oncoproteins, while glucosidase II inhibitors interfere with the quality control of glycoprotein (B1211001) folding. Each class of inhibitors presents a different strategy for targeting cellular protein folding, with distinct downstream consequences.

Performance Comparison of Small Molecule Inhibitors

The efficacy of small molecule inhibitors is a critical factor in their therapeutic potential. The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and representative Hsp90 and glucosidase II inhibitors, providing a quantitative measure of their potency.

InhibitorTargetIC50 (µM)Cell Line/Assay ConditionReference
This compound ERO1α1.9in vitro enzymatic assay[1]
QM295 ERO1α1.9in vitro enzymatic assay[1]

Table 1: ERO1α Inhibitors. IC50 values of this compound and the functionally related inhibitor QM295 against ERO1α.

InhibitorTargetIC50 (nM)Cell LineReference
17-AAG Hsp907.18 (µM)MCF-7 (Breast Cancer)[2]
IPI-504 Hsp903.473 - 46.340Various Lung Cancer Cell Lines[3]
STA-9090 Hsp904.131 - 18.445Various Lung Cancer Cell Lines[3]
AUY-922 Hsp90< 10 - 20ARPE-19 (Retinal Pigment Epithelial)[4]

Table 2: Hsp90 Inhibitors. A range of IC50 values for various Hsp90 inhibitors across different cancer cell lines, highlighting the variability in potency depending on the specific compound and cellular context.

InhibitorTargetIC50 (µM)Enzyme SourceReference
1-Deoxynojirimycin (DNJ) α-GlucosidaseVaries (e.g., 2 for GluII)Yeast, IEC-6 cells[5]
ToP-DNJ Glucosidase II9.0Not specified[6]
Castanospermine α-GlucosidaseNot specifiedNot specified[1]

Table 3: Glucosidase II Inhibitors. IC50 values for representative glucosidase II inhibitors, demonstrating their inhibitory activity against enzymes involved in glycoprotein folding.

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these inhibitor classes result in the perturbation of different cellular signaling pathways.

This compound and the Unfolded Protein Response

This compound inhibits ERO1α, leading to an accumulation of reduced protein disulfide isomerase (PDI) and a disruption of disulfide bond formation in the ER. This accumulation of unfolded and misfolded proteins triggers the Unfolded Protein Response (UPR), a signaling network aimed at restoring ER homeostasis. If the stress is prolonged or severe, the UPR can initiate apoptosis.

ERO1_Inhibition_UPR cluster_ER Endoplasmic Reticulum cluster_Cell Cellular Outcome This compound This compound ERO1a_active ERO1α (active, reduced) This compound->ERO1a_active Inhibits ERO1a_inactive ERO1α (inactive, oxidized) ERO1a_active->ERO1a_inactive PDI_red PDI (reduced) PDI_red->ERO1a_active Reduces PDI_ox PDI (oxidized) PDI_ox->PDI_red UnfoldedProteins Unfolded Proteins UnfoldedProteins->PDI_ox Oxidizes UPR Unfolded Protein Response (IRE1, PERK, ATF6) UnfoldedProteins->UPR Accumulation triggers Apoptosis Apoptosis UPR->Apoptosis Prolonged stress leads to

Caption: Inhibition of ERO1α by this compound disrupts disulfide bond formation, leading to ER stress and activation of the UPR, which can ultimately result in apoptosis.

Hsp90 Inhibition and Client Protein Degradation

Hsp90 is a molecular chaperone that facilitates the proper folding and stability of a wide range of "client" proteins, many of which are critical for cancer cell survival and proliferation. Hsp90 inhibitors bind to the ATP-binding pocket of Hsp90, preventing its chaperone function and leading to the degradation of its client proteins via the ubiquitin-proteasome pathway.

Hsp90_Inhibition cluster_Cytosol Cytosol cluster_Outcome Cellular Outcome Hsp90_inhibitor Hsp90 Inhibitor Hsp90 Hsp90 Hsp90_inhibitor->Hsp90 Inhibits ClientProtein_unfolded Unfolded Client Protein Hsp90->ClientProtein_unfolded Release upon inhibition ClientProtein_folded Folded Client Protein Hsp90->ClientProtein_folded Chaperones ClientProtein_unfolded->Hsp90 UbiquitinProteasome Ubiquitin-Proteasome System ClientProtein_unfolded->UbiquitinProteasome Targeted for Degradation CellCycleArrest Cell Cycle Arrest UbiquitinProteasome->CellCycleArrest Apoptosis Apoptosis UbiquitinProteasome->Apoptosis

Caption: Hsp90 inhibitors block the chaperone cycle, leading to the degradation of client oncoproteins and resulting in cell cycle arrest and apoptosis.

Glucosidase II Inhibition and the Calnexin-Calreticulin Cycle

Glucosidase II is an ER-resident enzyme that plays a crucial role in the calnexin-calreticulin cycle, a quality control system for newly synthesized glycoproteins. By trimming glucose residues from N-linked glycans, glucosidase II allows for the proper folding and maturation of these proteins. Inhibition of glucosidase II leads to the accumulation of misfolded glycoproteins in the ER, triggering ER stress.

GlucosidaseII_Inhibition cluster_ER Endoplasmic Reticulum cluster_Outcome Cellular Outcome GlucosidaseII_inhibitor Glucosidase II Inhibitor GlucosidaseII Glucosidase II GlucosidaseII_inhibitor->GlucosidaseII Inhibits Glycoprotein_Glc1 Glycoprotein (Glc1) GlucosidaseII->Glycoprotein_Glc1 Trims Glucose Glycoprotein_Glc2 Glycoprotein (Glc2) Glycoprotein_Glc2->GlucosidaseII MisfoldedGlycoprotein Misfolded Glycoprotein Glycoprotein_Glc2->MisfoldedGlycoprotein Accumulation Calnexin_Calreticulin Calnexin/Calreticulin Glycoprotein_Glc1->Calnexin_Calreticulin Binds to Calnexin_Calreticulin->Glycoprotein_Glc1 Assists Folding ER_Stress ER Stress MisfoldedGlycoprotein->ER_Stress

Caption: Glucosidase II inhibitors disrupt the calnexin-calreticulin cycle, causing an accumulation of misfolded glycoproteins and inducing ER stress.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of small molecule inhibitors.

In Vitro ERO1α Activity Assay

This assay measures the enzymatic activity of ERO1α by detecting the production of hydrogen peroxide (H2O2), a byproduct of the disulfide bond formation catalysed by the enzyme.

Materials:

  • Purified recombinant human ERO1α

  • Reduced Protein Disulfide Isomerase (PDI) or a suitable substrate

  • Amplex® Red reagent (or a similar H2O2 detection reagent)

  • Horseradish peroxidase (HRP)

  • Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • 96-well black microplate

  • Microplate reader with fluorescence detection (excitation ~530-560 nm, emission ~590 nm)

Procedure:

  • Prepare a reaction mixture containing assay buffer, Amplex® Red, and HRP.

  • Add the test compound (e.g., this compound) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Add purified ERO1α to the wells.

  • Initiate the reaction by adding reduced PDI.

  • Immediately start monitoring the fluorescence intensity over time at 37°C.

  • Calculate the initial rate of the reaction for each concentration of the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ERO1a_Assay_Workflow start Start prep_reagents Prepare Reaction Mix (Buffer, Amplex Red, HRP) start->prep_reagents add_inhibitor Add Inhibitor (e.g., this compound) and Vehicle Control prep_reagents->add_inhibitor add_enzyme Add ERO1α add_inhibitor->add_enzyme start_reaction Initiate with Reduced PDI add_enzyme->start_reaction measure_fluorescence Monitor Fluorescence (Ex: 540nm, Em: 590nm) start_reaction->measure_fluorescence calculate_rate Calculate Initial Reaction Rates measure_fluorescence->calculate_rate determine_ic50 Determine IC50 Value calculate_rate->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro ERO1α activity assay.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cells of interest (e.g., cancer cell lines)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader with absorbance detection at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test inhibitor for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with Inhibitor seed_cells->treat_cells add_mtt Add MTT Solution treat_cells->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize measure_absorbance Measure Absorbance (570 nm) solubilize->measure_absorbance calculate_viability Calculate Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the MTT cell viability assay.

Conclusion

This compound represents a targeted approach to inhibiting protein folding by specifically targeting the ERO1α enzyme. Its potency is comparable to its direct competitor, QM295. When compared to broader-acting protein folding inhibitors like those targeting Hsp90 or glucosidase II, this compound offers a more focused mechanism of action that directly induces ER stress. The choice of inhibitor will ultimately depend on the specific therapeutic strategy and the cellular context of the disease. Hsp90 inhibitors have the advantage of targeting a wide range of oncoproteins, making them potentially effective against a broad spectrum of cancers. Glucosidase II inhibitors, by disrupting glycoprotein folding, may have applications in both cancer and viral diseases.

Further head-to-head comparative studies in relevant disease models are necessary to fully elucidate the relative advantages and disadvantages of these different classes of protein folding inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to design and interpret such studies, ultimately accelerating the development of novel therapeutics targeting the critical process of protein folding.

References

Cross-Validation of EN460 Results with Orthogonal Methods: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results obtained using the ERO1α inhibitor, EN460, with data generated from various orthogonal methods. The objective is to offer a framework for validating findings related to this compound and to underscore the importance of cross-validation in drug development. This document summarizes quantitative data, presents detailed experimental protocols, and includes visualizations of key pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor of the endoplasmic reticulum (ER) enzyme, Endoplasmic Reticulum Oxidation 1α (ERO1α).[1][2] ERO1α plays a crucial role in oxidative protein folding by catalyzing the formation of disulfide bonds.[1][3] this compound selectively interacts with the reduced, active form of ERO1α, preventing its reoxidation and thereby inhibiting its function.[1][2] This inhibition can induce the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER.[1][4] While this compound is a potent inhibitor of ERO1α, studies have revealed that it also exhibits off-target effects, notably inhibiting other FAD-containing enzymes such as monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and lysine-specific demethylase 1 (LSD1).[4][5] This lack of specificity necessitates the use of orthogonal methods to validate experimental results and attribute observed biological effects specifically to the inhibition of ERO1α.

Data Presentation: Comparative Analysis of this compound and Orthogonal Methods

The following table summarizes the quantitative data from studies on this compound and compares its performance with alternative validation techniques.

Parameter This compound Result Orthogonal Method(s) Orthogonal Method Result(s) Reference(s)
Target Engagement & Specificity IC50 for ERO1α: 1.9 µM - 22.13 µMCellular Thermal Shift Assay (CETSA)T151742 (another ERO1α inhibitor) showed isozyme specificity for ERO1α over ERO1β and no detectable binding to LSD-1.[1][4][5][6]
IC50 for MAO-A: 7.91 µMEnzyme Inhibition AssaysT151742 also showed activity against MAO-A and MAO-B.[4][5][6]
IC50 for MAO-B: 30.59 µM[5]
IC50 for LSD1: 4.16 µM[5]
Cellular Viability IC50 in U266 cells (MTT assay): ~25 µMMTT Assay with more specific inhibitors (e.g., T151742)T151742 IC50 in PC-9 cells: 14.05 ± 3.99 µM; EN-460 IC50 in PC-9 cells: 16.62 ± 4.34 µM.[4][6]
Induction of ER Stress Increased phosphorylation of eIF2α and reduction of full-length ATF6 in U266 cells.Western Blot AnalysisSimilar induction of ER stress markers observed with other ERO1α inhibitors.[4]
Apoptosis Induction Increased Annexin V positive U266 cells after 18h treatment with 25 µM this compound.Flow Cytometry (Annexin V/PI staining)Consistent with induction of ER stress, which can lead to apoptosis.[4]
Clonogenicity Devoid of activity in a clonogenicity assay with PC-9 cells.Clonogenic AssayT151742 retained activity in the same assay, suggesting specificity is important for targeting self-renewal.[6]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical workflow for cross-validating its effects.

ERO1a_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibition Inhibition by this compound cluster_UPR Unfolded Protein Response (UPR) PDI_red PDI (reduced) PDI_ox PDI (oxidized) PDI_red->PDI_ox Folded_Proteins Correctly Folded Proteins PDI_red->Folded_Proteins PDI_ox->PDI_red Regeneration ERO1a_red ERO1α (reduced/active) PDI_ox->ERO1a_red Electron Transfer Unfolded_Proteins Unfolded Proteins ERO1a_ox ERO1α (oxidized/inactive) ERO1a_red->ERO1a_ox O2 O₂ ERO1a_ox->O2 Electron Transfer H2O2 H₂O₂ O2->H2O2 Unfolded_Proteins->PDI_red Disulfide bond formation ER_Stress ER Stress Unfolded_Proteins->ER_Stress Accumulation This compound This compound This compound->ERO1a_red Inhibits UPR_activation UPR Activation (p-eIF2α ↑, ATF4 ↑, ATF6 cleavage) ER_Stress->UPR_activation Apoptosis Apoptosis UPR_activation->Apoptosis Prolonged Stress

Figure 1. ERO1α signaling pathway and its inhibition by this compound, leading to the Unfolded Protein Response.

Cross_Validation_Workflow cluster_Initial_Screen Initial Screening cluster_Cellular_Assays Cellular Assays with this compound cluster_Orthogonal_Validation Orthogonal Validation cluster_Data_Analysis Data Analysis & Conclusion HTS High-Throughput Screen (e.g., Amplex Red Assay) Identify_Hit Identify this compound as ERO1α inhibitor HTS->Identify_Hit MTT Cell Viability (MTT Assay) Identify_Hit->MTT Western ER Stress Markers (Western Blot) Identify_Hit->Western Flow Apoptosis (Flow Cytometry) Identify_Hit->Flow Clonogenic Clonogenicity Assay Identify_Hit->Clonogenic CETSA Target Engagement & Specificity (CETSA) Identify_Hit->CETSA Enzyme_Assays Off-target Enzyme Assays (MAO-A, MAO-B, LSD1) Identify_Hit->Enzyme_Assays Specific_Inhibitor Compare with more specific ERO1α inhibitors Identify_Hit->Specific_Inhibitor Transcriptomics Transcriptomics (RNA-seq) (optional) Identify_Hit->Transcriptomics Compare_Results Compare results from all methods MTT->Compare_Results Western->Compare_Results Flow->Compare_Results Clonogenic->Compare_Results CETSA->Compare_Results Enzyme_Assays->Compare_Results Specific_Inhibitor->Compare_Results Transcriptomics->Compare_Results Conclusion Attribute effects to ERO1α inhibition vs. off-target effects Compare_Results->Conclusion

Figure 2. A workflow for the cross-validation of this compound results using orthogonal methods.

Experimental Protocols

ERO1α Inhibition Assay (Amplex Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced by ERO1α activity.

  • Reagents: Purified human ERO1α, purified human PDI, Amplex Red reagent, horseradish peroxidase (HRP), and the inhibitor (this compound or other compounds).

  • Procedure: a. Incubate purified ERO1α and PDI with varying concentrations of the inhibitor in a suitable buffer. b. Initiate the reaction by adding a reducing agent (e.g., DTT) to activate ERO1α. c. Add Amplex Red reagent and HRP. HRP catalyzes the reaction between H₂O₂ and Amplex Red to produce the fluorescent product, resorufin. d. Measure the fluorescence intensity over time using a microplate reader.

  • Data Analysis: Calculate the rate of H₂O₂ production and determine the IC50 value of the inhibitor.

Cell Viability (MTT Assay)

This colorimetric assay assesses cell metabolic activity.

  • Cell Seeding: Seed cells (e.g., U266 multiple myeloma cells) in a 96-well plate and allow them to adhere overnight.[4]

  • Treatment: Treat the cells with increasing concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).[4]

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals in viable cells.[4]

  • Solubilization: Dissolve the formazan crystals with a solubilizing agent (e.g., DMSO).[4]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Western Blot for ER Stress Markers

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Electrophoresis: Separate the proteins by size using SDS-PAGE.

  • Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., p-eIF2α, ATF4, ATF6) and a loading control (e.g., β-actin).[4]

  • Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibodies.[4]

  • Detection: Detect the protein signals using a chemiluminescence detection system.[4]

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects early (Annexin V positive) and late (Annexin V and PI positive) apoptotic cells.

  • Cell Treatment: Treat cells with this compound or a vehicle control for the desired time (e.g., 18 hours).[4]

  • Staining: Harvest the cells and stain them with FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Cellular Thermal Shift Assay (CETSA)

CETSA is used to assess target engagement of a compound in a cellular context.

  • Cell Treatment: Treat intact cells with the inhibitor or vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures. Ligand-bound proteins are generally more thermally stable.

  • Protein Separation: Separate the soluble protein fraction from the precipitated proteins by centrifugation.

  • Detection: Analyze the amount of soluble target protein (e.g., ERO1α, ERO1β, LSD-1) at each temperature by Western blotting.[6]

  • Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates binding.

Conclusion

The use of this compound as a chemical probe has been instrumental in elucidating the role of ERO1α in various cellular processes. However, its off-target activities highlight the critical need for robust cross-validation of experimental findings. By employing a combination of orthogonal methods, researchers can more confidently attribute the biological effects of this compound to the specific inhibition of ERO1α. This integrated approach, combining direct enzyme inhibition assays, comprehensive cellular assays, and target engagement studies, is essential for the rigorous validation of potential therapeutic targets and the development of novel drugs.

References

EN460: A Selective Inhibitor of ERO1α with Characterized Off-Target Activities

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical probe is paramount. This guide provides a comparative analysis of EN460, a known inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), detailing its activity against its primary target and other oxidoreductases. The information is supported by experimental data to offer a clear perspective on its potential applications and limitations.

This compound is a small molecule inhibitor that selectively targets the reduced, active form of ERO1α, an enzyme crucial for disulfide bond formation in the endoplasmic reticulum.[1][2][3] Its mechanism of action involves the formation of a reversible adduct with thiol groups, specifically targeting cysteine residues within ERO1α.[1][4] This interaction leads to the displacement of the flavin adenine (B156593) dinucleotide (FAD) prosthetic group, thereby inactivating the enzyme.[1][3][5] While this compound demonstrates potent inhibition of ERO1α, studies have revealed that its activity is not entirely exclusive to this target.

Comparative Inhibitory Activity of this compound

Experimental data has demonstrated that this compound also inhibits other FAD-containing enzymes.[6][7][8] This off-target activity is a critical consideration for its use as a specific ERO1α inhibitor in research and therapeutic development. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against its primary target and known off-target oxidoreductases.

EnzymeIC50 (µM)Enzyme ClassNotes
ERO1α 1.9[1][2][5]OxidoreductasePrimary target. Inhibition is selective for the reduced form.
ERO1L 22.13[6][8]OxidoreductaseAnother isoform of ERO1.
MAO-A 7.91[6][8]Oxidoreductase (Monoamine Oxidase)FAD-containing enzyme.
MAO-B 30.59[6][8]Oxidoreductase (Monoamine Oxidase)FAD-containing enzyme.
LSD1 4.16[6][8]Oxidoreductase (Lysine-Specific Demethylase)FAD-containing enzyme.

Mechanism of Action and Selectivity

The selectivity of this compound for ERO1α, despite its reactivity with other thiols, is attributed to the rapid reversibility of its interaction with unstructured thiols.[1][3][4] In contrast, its binding to ERO1α forms a more stable bond, leading to effective inhibition.[1][3][4] The enone functional group of this compound acts as a Michael acceptor, reacting with cysteine residues.[1]

EN460_Mechanism

Experimental Protocols

The determination of the inhibitory activity of this compound against various oxidoreductases typically involves in vitro enzyme activity assays. A general methodology is outlined below.

Enzyme Inhibition Assay (General Protocol)

  • Enzyme Preparation: Purified recombinant human enzymes (ERO1α, MAO-A, MAO-B, LSD1) are used.

  • Substrate and Cofactor Preparation: Specific substrates and any necessary cofactors for each enzyme are prepared in an appropriate assay buffer. For ERO1α, a common substrate is reduced protein disulfide isomerase (PDI).

  • Inhibitor Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the desired concentrations.

  • Assay Procedure: a. The enzyme is pre-incubated with varying concentrations of this compound or vehicle control in the assay buffer for a specified period at a controlled temperature. b. The enzymatic reaction is initiated by the addition of the substrate. c. The reaction progress is monitored by measuring a specific output, which varies depending on the enzyme:

    • ERO1α: Often monitored by measuring the production of hydrogen peroxide using a fluorescent probe like Amplex Red.[6]
    • MAO-A/B: Activity can be measured by monitoring the production of a fluorescent or chromogenic product from a specific substrate.
    • LSD1: Activity is typically determined by measuring the demethylation of a histone peptide substrate, often using a coupled assay to detect the formaldehyde (B43269) produced.

  • Data Analysis: The rate of the reaction is calculated for each inhibitor concentration. The IC50 value is then determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Logical Workflow for Assessing Inhibitor Selectivity

The process of evaluating the selectivity of a compound like this compound follows a logical progression from initial screening to detailed characterization.

Selectivity_Workflow A High-Throughput Screening (Identify Primary Hit) B Primary Target Validation (Confirm ERO1α Inhibition) A->B C Dose-Response and IC50 Determination for ERO1α B->C D Selectivity Panel Screening (Test against related enzymes, e.g., FAD-containing oxidoreductases) C->D F Mechanism of Action Studies (e.g., Reversibility, Target Engagement) C->F E IC50 Determination for Off-Target Enzymes D->E H Final Selectivity Profile E->H G In-Cell / In-Vivo Target Validation (Confirm cellular effects are due to target inhibition) F->G G->H

References

Comparative Analysis of EN460 and its Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth look at the ERO1α inhibitor EN460 and its analogues, detailing their comparative efficacy, mechanisms of action, and the experimental protocols for their evaluation.

This guide provides a comprehensive comparative analysis of this compound, a potent inhibitor of the endoplasmic reticulum (ER) oxidoreductase 1α (ERO1α), and its derivatives. ERO1α is a key enzyme in disulfide bond formation during protein folding in the ER, and its inhibition has emerged as a promising therapeutic strategy in various diseases, including cancer. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the performance of this compound and its analogues, supported by experimental data and detailed methodologies.

Performance Comparison of this compound and its Derivatives

The inhibitory activity of this compound and its derivatives against ERO1α has been evaluated using both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized in the tables below, providing a clear comparison of their potency.

CompoundEnzymatic IC50 (µM)Cell-Based IC50 (µM)Cell Line(s)Reference(s)
This compound 1.9, 12.74, 16.46, 22.1310.1, 14.74, 19.35U266, MM1.S, PC-9[1][2][3]
QM295 1.9Not ReportedNot Reported[1]
PB-10 12.1914.73, 18.76U266, MM1.S[2]
PB-11 Not ReportedNot ReportedNot Reported[2]
T151742 8.2714.05, 16.04PC-9[3]
T151750 11.34Not ReportedNot Reported[3]
T151688 18.91Not ReportedNot Reported[3]

Table 1: Comparative Inhibitory Activity (IC50) of this compound and its Derivatives. This table summarizes the reported IC50 values for this compound and its derivatives from various enzymatic and cell-based assays. Lower IC50 values indicate higher potency.

Off-Target Effects

While this compound is a potent ERO1α inhibitor, it has been shown to exhibit off-target activity against other FAD-containing enzymes. This is an important consideration for its therapeutic application and has driven the development of more selective derivatives.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)LSD1 IC50 (µM)Reference(s)
This compound 7.9130.594.16[2]

Table 2: Off-Target Inhibitory Activity of this compound. This table shows the IC50 values of this compound against other FAD-containing enzymes, highlighting its potential for off-target effects.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

ERO1α Enzymatic Assay (Amplex Red Assay)

This assay quantifies the hydrogen peroxide (H₂O₂) produced by ERO1α activity.

Principle: ERO1α catalyzes the transfer of electrons from a substrate (like dithiothreitol, DTT) to molecular oxygen, producing H₂O₂. The Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine), in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin. The resulting fluorescence is proportional to the amount of H₂O₂ generated and thus to the ERO1α activity.

Protocol:

  • Prepare a reaction mixture containing reaction buffer, HRP, and the Amplex Red reagent.

  • Add the ERO1α enzyme and its substrate (e.g., DTT) to the wells of a 96-well plate.

  • Add the test compounds (this compound or its derivatives) at various concentrations.

  • Initiate the reaction by adding the Amplex Red reaction mixture.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of ~590 nm at various time points.

  • Calculate the rate of H₂O₂ production and determine the IC50 values of the inhibitors.[4][5]

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compounds on cell viability and proliferation.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

  • Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.[1][6][7]

Signaling Pathways and Mechanisms of Action

This compound and its derivatives exert their cellular effects by inhibiting ERO1α, which leads to an accumulation of reduced ERO1α in the endoplasmic reticulum.[8] This disrupts the normal process of disulfide bond formation and protein folding, causing ER stress and activating the Unfolded Protein Response (UPR).[8] The UPR is a cellular stress response that aims to restore ER homeostasis but can trigger apoptosis if the stress is prolonged or severe.

The mechanism of action of this compound involves a selective and reversible interaction with a cysteine residue in the active site of the reduced form of ERO1α.[1] This interaction leads to the inactivation of the enzyme and the displacement of its essential cofactor, flavin adenine (B156593) dinucleotide (FAD).[1]

Below are diagrams illustrating the experimental workflow for evaluating these inhibitors and the signaling pathway they modulate.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation Compound This compound & Derivatives Enzyme_Assay ERO1α Enzymatic Assay (Amplex Red) Compound->Enzyme_Assay MTT_Assay Cell Viability Assay (MTT) IC50_Enzymatic Determine Enzymatic IC50 Enzyme_Assay->IC50_Enzymatic Cell_Lines Cancer Cell Lines Cell_Lines->MTT_Assay IC50_Cell Determine Cell-Based IC50 MTT_Assay->IC50_Cell UPR_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Unfolded Protein Response (UPR) This compound This compound & Derivatives ERO1a_red ERO1α (Reduced) This compound->ERO1a_red Inhibition ERO1a_ox ERO1α (Oxidized) PDI_red PDI (Reduced) ERO1a_ox->PDI_red Reduction ERO1a_red->ERO1a_ox PDI_ox PDI (Oxidized) PDI_red->PDI_ox Oxidation Protein_unfolded Unfolded Proteins PDI_ox->Protein_unfolded Protein_folded Folded Proteins Protein_unfolded->Protein_folded Folding & Disulfide Bond Formation ER_Stress ER Stress Protein_unfolded->ER_Stress Accumulation UPR_Activation UPR Activation (ATF6, PERK, IRE1) ER_Stress->UPR_Activation Apoptosis Apoptosis UPR_Activation->Apoptosis Prolonged Stress Cell_Survival Cell Survival UPR_Activation->Cell_Survival Restored Homeostasis

References

Control Experiments for EN460 Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of EN460, a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), and its alternatives. It includes supporting experimental data, detailed protocols for key assays, and visualizations of the relevant biological pathways to aid in the design and interpretation of studies involving ERO1 inhibition.

Introduction to this compound and ERO1α

This compound is a small molecule inhibitor that selectively targets the reduced, active form of ERO1α, an enzyme crucial for oxidative protein folding in the endoplasmic reticulum (ER).[1][2] ERO1α facilitates the formation of disulfide bonds in newly synthesized proteins by oxidizing Protein Disulfide Isomerase (PDI). This process, however, generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to the oxidative load within the ER. Under conditions of ER stress, where unfolded or misfolded proteins accumulate, the activity of ERO1α is tightly regulated. Inhibition of ERO1α by molecules like this compound can modulate the Unfolded Protein Response (UPR) and protect cells from severe ER stress.[3] This guide compares this compound with other known ERO1α inhibitors, providing a framework for selecting appropriate experimental controls.

Comparative Analysis of ERO1α Inhibitors

The selection of an appropriate ERO1α inhibitor is critical for specific and reliable experimental outcomes. This section compares this compound with other commonly used or alternative inhibitors based on their potency and cellular effects.

InhibitorTarget(s)In Vitro IC₅₀ (ERO1α)Cell-Based IC₅₀Key Features & Caveats
This compound ERO1α[1][2]1.9 µM[1][2][3]10.1 µM (U-266 cells)[1], 14.74 µM (MM1.S cells)[1], 16.62 ± 4.34 µM (PC-9 cells)[4]Interacts with the reduced, active form of ERO1α.[1][2][3] Can be limited by toxicity at higher concentrations.[3] Also inhibits other FAD-containing enzymes like MAO-A, MAO-B, and LSD1.[5]
QM295 ERO1α[3]1.9 µMNot widely reportedFunctionally related to this compound with a more shallow and sustained dose-response in UPR activation.[3] Exhibits less prominent effects on ERO1α oxidation compared to this compound.[3]
T151742 ERO1α[4][5]8.27 ± 2.33 µM[4][6]14.05 ± 3.99 µM (PC-9 cells)[4]A sulfuretin (B1682711) derivative, approximately 2-fold more potent than this compound in recombinant enzyme assays.[4][6] Shows isozyme specificity for ERO1α over ERO1β and no detectable binding to LSD-1.[4][7]
M6766 ERO1α, ERO1β1.4 µM (ERO1α), 7.2 µM (ERO1β)Not widely reportedExhibits greater potency for ERO1α than this compound and high selectivity over MAO-A and PDI. However, it has limited solubility.

Signaling Pathways

ERO1α-PDI Oxidative Folding Pathway

ERO1α is a key enzyme in the oxidative protein folding pathway within the ER. It re-oxidizes Protein Disulfide Isomerase (PDI), which in turn introduces disulfide bonds into nascent polypeptide chains. This process is essential for the proper conformation of many secreted and membrane proteins.

ERO1a_PDI_Pathway cluster_ER Endoplasmic Reticulum Lumen UnfoldedProtein Unfolded Protein (with free thiols) FoldedProtein Folded Protein (with disulfide bond) UnfoldedProtein->FoldedProtein Disulfide bond formation PDI_reduced PDI (Reduced) PDI_reduced->FoldedProtein PDI_oxidized PDI (Oxidized) PDI_oxidized->UnfoldedProtein ERO1a_reduced ERO1α (Reduced) ERO1a_reduced->PDI_oxidized ERO1a_oxidized ERO1α (Oxidized) ERO1a_oxidized->PDI_reduced Oxidizes H2O2 H₂O₂ ERO1a_oxidized->H2O2 O2 O₂ O2->ERO1a_reduced Electron Acceptor This compound This compound This compound->ERO1a_reduced Inhibits

ERO1α-PDI Oxidative Folding Pathway
Unfolded Protein Response (UPR) Signaling Pathway

Inhibition of ERO1α can lead to an accumulation of reduced PDI and unfolded proteins, thereby inducing the Unfolded Protein Response (UPR). The UPR is a set of signaling pathways initiated by three ER-resident sensors: IRE1, PERK, and ATF6. These pathways aim to restore ER homeostasis but can trigger apoptosis if the stress is prolonged.

UPR_Pathway cluster_ER ER Lumen cluster_ER_Membrane ER Membrane cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP Sequesters IRE1 IRE1 BiP->IRE1 Inhibits PERK PERK BiP->PERK Inhibits ATF6 ATF6 BiP->ATF6 Inhibits XBP1u_mRNA XBP1u mRNA IRE1->XBP1u_mRNA Splices eIF2a eIF2α PERK->eIF2a Phosphorylates ATF6_transported ATF6 ATF6->ATF6_transported Translocates XBP1s_mRNA XBP1s mRNA XBP1u_mRNA->XBP1s_mRNA XBP1s_protein XBP1s XBP1s_mRNA->XBP1s_protein Translates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 Translates ATF4_protein ATF4 ATF4->ATF4_protein ATF6_cleaved Cleaved ATF6 ATF6_protein ATF6 ATF6_cleaved->ATF6_protein Translocates ATF6_transported->ATF6_cleaved Cleavage UPR_Genes UPR Target Genes (Chaperones, ERAD) XBP1s_protein->UPR_Genes Activates ATF4_protein->UPR_Genes Activates Apoptosis_Genes Apoptosis Genes (CHOP) ATF4_protein->Apoptosis_Genes Activates ATF6_protein->UPR_Genes Activates

Unfolded Protein Response (UPR) Signaling

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison of results.

In Vitro ERO1α Activity Assay (Amplex Red Assay)

This assay measures the hydrogen peroxide (H₂O₂) produced during the ERO1α-catalyzed oxidation of PDI. Amplex Red, in the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the fluorescent compound resorufin.

Materials:

  • Purified recombinant human ERO1α

  • Purified recombinant human PDI

  • Amplex Red reagent

  • Horseradish peroxidase (HRP)

  • Dithiothreitol (DTT) or reduced glutathione (B108866) (GSH) as a reducing agent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 2 mM EDTA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, PDI, and the reducing agent (DTT or GSH).

  • Add the test compounds (e.g., this compound, QM295) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding ERO1α to the wells.

  • Immediately add the Amplex Red/HRP working solution to all wells.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence at an excitation of ~540 nm and an emission of ~590 nm at regular intervals.

  • Calculate the rate of H₂O₂ production from the slope of the fluorescence versus time plot.

  • Determine the IC₅₀ values of the inhibitors by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cells of interest (e.g., 293T, MM1.S, U-266)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the ERO1α inhibitors (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).

  • After treatment, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate on a shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at ~570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Analysis of ERO1α Redox State by Western Blot

This method differentiates between the oxidized and reduced forms of ERO1α based on their mobility in non-reducing SDS-PAGE. Reduced ERO1α has a lower mobility than its oxidized counterpart. Alkylating agents like N-ethylmaleimide (NEM) are used to block free thiols and preserve the in vivo redox state.

Materials:

  • Cell culture and treatment reagents

  • Lysis buffer containing NEM (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, 10 mM NEM)

  • Non-reducing Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibody against ERO1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with ERO1α inhibitors or other stimuli.

  • Wash cells with ice-cold PBS and lyse them directly in NEM-containing lysis buffer to alkylate free thiols.

  • Clarify the lysates by centrifugation.

  • Determine protein concentration using a standard assay (e.g., BCA).

  • Mix equal amounts of protein with non-reducing Laemmli sample buffer (without β-mercaptoethanol or DTT).

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with a primary antibody specific for ERO1α.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system. The shift in mobility will indicate the change in the redox state of ERO1α.

Unfolded Protein Response (UPR) Reporter Assay

This assay measures the activation of specific UPR pathways, such as the ATF6 branch, using a reporter construct. For instance, a luciferase reporter gene under the control of an ATF6-responsive promoter can be used to quantify ATF6 activation.

Materials:

  • 293T cells

  • UPR reporter plasmid (e.g., p5xATF6-GL3)

  • Control reporter plasmid (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • 96-well white, clear-bottom microplate

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Co-transfect 293T cells with the UPR reporter plasmid and the control reporter plasmid in a 96-well plate.

  • After 24 hours, treat the cells with ERO1α inhibitors, a positive control (e.g., tunicamycin), and a vehicle control for a specified period (e.g., 16 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system according to the manufacturer's instructions.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

  • Express the results as fold induction relative to the vehicle-treated control.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for comparing the effects of different ERO1α inhibitors on cellular processes.

Experimental_Workflow cluster_InVitro In Vitro Assays cluster_CellBased Cell-Based Assays cluster_Analysis Data Analysis start Start: Select Cell Line and Inhibitors (this compound, Alternatives) enzymatic_assay ERO1α Activity Assay (Amplex Red) start->enzymatic_assay cell_treatment Treat Cells with Inhibitors (Dose-Response & Time-Course) start->cell_treatment ic50_calc Calculate IC₅₀ Values enzymatic_assay->ic50_calc viability_assay Cell Viability Assay (MTT) cell_treatment->viability_assay redox_blot ERO1α Redox State Western Blot cell_treatment->redox_blot upr_assay UPR Reporter Assay cell_treatment->upr_assay compare_viability Compare Cytotoxicity viability_assay->compare_viability compare_redox Analyze Redox Shift redox_blot->compare_redox compare_upr Quantify UPR Induction upr_assay->compare_upr conclusion Conclusion: Compare Inhibitor Performance & Selectivity ic50_calc->conclusion compare_viability->conclusion compare_redox->conclusion compare_upr->conclusion

Workflow for Comparing ERO1α Inhibitors

References

Confirming Target Engagement of EN460 in Cellular Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the small molecule inhibitor EN460, focusing on its mechanism of action and methods to confirm its engagement with the cellular target, Endoplasmic Reticulum Oxidation 1 (ERO1α). We present a comparative analysis of its performance, supported by experimental data and detailed protocols for key validation assays.

Introduction to this compound

This compound is a selective inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1), a flavin adenine (B156593) dinucleotide (FAD)-containing enzyme crucial for disulfide bond formation in the endoplasmic reticulum.[1][2] It selectively interacts with the reduced, active form of ERO1α, preventing its reoxidation and leading to an accumulation of the enzyme in its reduced state.[1][2][3] The inhibition mechanism involves the formation of a stable adduct with cysteine residues in ERO1α, which subsequently displaces the essential FAD cofactor.[1][2][4] While this compound can react with other free thiols, this interaction is readily reversible, contributing to its selectivity for ERO1α.[1][2] Inhibition of ERO1α by this compound has been shown to induce the Unfolded Protein Response (UPR) and protect cells from severe ER stress.[1][2]

Comparative Performance and Specificity

This compound is a potent inhibitor of ERO1α with a reported IC50 of 1.9 μM in in vitro assays.[1][2][3][4][5][6] However, its cellular potency can be influenced by the presence of high concentrations of intracellular thiols.[1] While this compound is a valuable tool for studying ERO1α function, it is important to consider its potential off-target effects. Studies have shown that this compound can also inhibit other FAD-containing enzymes, highlighting the need for careful experimental design and interpretation of results.[7][8][9][10][11]

Target EnzymeIC50 (μM)Reference
ERO1α 1.9 [1][2][3][4]
ERO1L (in vitro)22.13[7][10][11]
MAO-A7.91[7][10][11]
MAO-B30.59[7][10][11]
LSD14.16[7][10][11]

Table 1: Comparative IC50 values of this compound against ERO1α and potential off-target enzymes.

This compound has been compared with other ERO1α inhibitors, such as QM295 and the sulfuretin (B1682711) derivative T151742. QM295 also inhibits ERO1α but has a less pronounced effect on its oxidation state in cells compared to this compound.[1] In a recombinant enzyme assay, T151742 was found to be approximately two-fold more potent than this compound.[8][9]

CompoundERO1α IC50 (μM) (Recombinant Enzyme Assay)Cell Viability IC50 (μM) (PC-9 cells)Reference
This compound 16.46 ± 3.47 19.35 [8][9]
T1517428.27 ± 2.3316.04[8][9]

Table 2: Comparison of this compound with the ERO1α inhibitor T151742.

Experimental Protocols for Target Engagement

Confirming that this compound is engaging its intended target, ERO1α, within a cellular context is critical for the validation of experimental findings. Below are detailed protocols for key assays.

This assay directly visualizes the accumulation of the reduced form of ERO1α upon inhibitor treatment. The reduced form of ERO1α has a lower mobility on a non-reducing SDS-PAGE gel compared to the oxidized form.

Protocol:

  • Cell Treatment: Plate cells and treat with desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing a thiol-alkylating agent like N-ethylmaleimide (NEM) to preserve the in vivo redox state of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • Sample Preparation: Mix equal amounts of protein with non-reducing Laemmli sample buffer.

  • SDS-PAGE and Western Blotting: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Antibody Incubation: Block the membrane and incubate with a primary antibody specific for ERO1α, followed by an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. An upward shift in the ERO1α band in this compound-treated samples indicates an accumulation of the reduced form and successful target engagement.[1][3]

CETSA is a powerful technique to confirm direct binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.

Protocol:

  • Cell Treatment: Treat intact cells with this compound or vehicle control.

  • Heating: Aliquot the cell suspension and heat the aliquots to a range of different temperatures.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the aggregated proteins.

  • Western Blotting: Analyze the soluble fraction for the amount of ERO1α remaining at each temperature by Western blotting. A shift in the melting curve to a higher temperature in the this compound-treated samples indicates target engagement.[7]

Inhibition of ERO1α disrupts protein folding in the ER, leading to ER stress and activation of the UPR. Monitoring key UPR markers can serve as a downstream indicator of this compound activity.

Protocol:

  • Cell Treatment: Treat cells with this compound or a known UPR inducer (e.g., tunicamycin) as a positive control.

  • Western Blotting for UPR Markers: Lyse the cells and perform Western blotting for key UPR signaling proteins such as:

    • Phospho-eIF2α (an indicator of PERK pathway activation).[7]

    • ATF4 (a transcription factor downstream of p-eIF2α).[7]

    • Cleaved ATF6 (indicating activation of the ATF6 pathway).[7]

  • Reporter Assays: Alternatively, use a cell line with a UPR-responsive reporter gene (e.g., XBP1-luciferase) to quantify UPR activation.

Visualizing Pathways and Workflows

ERO1_Pathway cluster_ER Endoplasmic Reticulum cluster_UPR Cellular Response PDI_red PDI (reduced) PDI_ox PDI (oxidized) ERO1a_ox ERO1α (oxidized) FAD ERO1a_red ERO1α (reduced) FADH2 ER_Stress ER Stress ERO1a_red->ER_Stress Accumulation of reduced ERO1α Protein_unfolded Unfolded Protein (with thiols) Protein_folded Folded Protein (disulfide bonds) O2 O2 H2O2 H2O2 This compound This compound UPR Unfolded Protein Response (UPR) ER_Stress->UPR

Caption: Workflow for this compound target validation.

Logic_Diagram EN460_treatment This compound Treatment ERO1a_inhibition ERO1α Inhibition EN460_treatment->ERO1a_inhibition On-target off_target Potential Off-Target Effects (e.g., MAO-A, LSD1 inhibition) EN460_treatment->off_target Off-target ER_stress ER Stress ERO1a_inhibition->ER_stress phenotype Observed Cellular Phenotype off_target->phenotype May contribute to UPR_activation UPR Activation ER_stress->UPR_activation UPR_activation->phenotype Contributes to

Caption: Interpreting this compound cellular effects.

References

EN460: A Comparative Analysis of Efficacy Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the investigational molecule EN460 and standard-of-care chemotherapy agents. Due to the preclinical stage of this compound development, a direct comparison of in vivo efficacy is not yet available. This document presents the current in vitro data for this compound alongside in vivo efficacy data for standard chemotherapies in relevant cancer models, offering a preliminary assessment for research and development purposes.

Overview of this compound

This compound is a selective inhibitor of Endoplasmic Reticulum Oxidoreduclin 1 (ERO1), a key enzyme in disulfide bond formation and protein folding within the endoplasmic reticulum.[1][2][3] By inhibiting ERO1α, this compound disrupts protein folding, leading to ER stress and the unfolded protein response (UPR), which can selectively induce apoptosis in cancer cells that have high secretory loads, such as multiple myeloma.[4][5]

Signaling Pathway of this compound

The following diagram illustrates the proposed mechanism of action of this compound, targeting the ERO1α pathway.

This compound Signaling Pathway cluster_ER Endoplasmic Reticulum cluster_Drug_Action Drug Intervention cluster_Cellular_Response Cellular Response PDI_red Reduced PDI PDI_ox Oxidized PDI PDI_red->PDI_ox Oxidation PDI_red->PDI_ox ERO1a_red Reduced ERO1α PDI_ox->ERO1a_red Electron Transfer PDI_ox->ERO1a_red Protein_folded Folded Protein (with disulfide bonds) PDI_ox->Protein_folded Disulfide bond formation PDI_ox->Protein_folded ERO1a_ox Oxidized ERO1α O2 O₂ ERO1a_ox->O2 Electron Transfer ERO1a_ox->O2 ERO1a_red->ERO1a_ox Reoxidation ERO1a_red->ERO1a_ox ER_Stress ER Stress ERO1a_red->ER_Stress H2O2 H₂O₂ O2->H2O2 Protein_unfolded Unfolded Protein Protein_unfolded->Protein_folded This compound This compound This compound->ERO1a_red Inhibits reoxidation UPR Unfolded Protein Response ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of this compound targeting the ERO1α-PDI pathway, leading to apoptosis.

Comparative Efficacy Data

As no in vivo studies for this compound are publicly available, this section provides in vitro data for this compound and in vivo data for standard chemotherapy agents in relevant cancer models.

This compound: In Vitro Efficacy in Multiple Myeloma
Cell LineAssayEndpointValue (µM)Reference
U266Apoptosis Assay (Annexin V)% Apoptotic CellsIncreased vs. control[5]
U266MTT AssayIC5010.1[4]
MM1.SMTT AssayIC5014.74[4]
Standard Chemotherapy: In Vivo Efficacy

Multiple Myeloma (Bortezomib)

Animal ModelCell LineTreatmentEfficacy EndpointResultReference
Murine XenograftMM.1SBortezomib (B1684674) (0.5 mg/kg, i.v., twice weekly)Tumor Growth InhibitionSignificant inhibition[1]
Murine XenograftMM.1SBortezomib (1.0 mg/kg, i.v., weekly)Reduced Tumor Growth60% reduction[1]

Breast Cancer (Doxorubicin)

Animal ModelCell LineTreatmentEfficacy EndpointResultReference
Murine XenograftMDA-MB-231Doxorubicin (B1662922) (i.v.)Tumor Growth Delay4-week delay[4]
Murine XenograftE0117Doxorubicin-loaded NPs (i.v.)Tumor Growth Inhibition40% greater than free DOX[5]

Acute Myeloid Leukemia (Cytarabine)

Animal ModelCell LineTreatmentEfficacy EndpointResultReference
Murine XenograftMA9Cytarabine (50 mg/kg, i.p., daily for 5 days) + DoxorubicinIncreased SurvivalSignificant increase[2]
Murine XenograftU937Cytarabine (6.25 mg/kg, once daily)Prolonged Median Survival36 days vs. 19 days (control)[6]

Experimental Protocols

In Vitro Apoptosis Assay with this compound in Multiple Myeloma Cells
  • Cell Line: U266 multiple myeloma cells.

  • Treatment: Cells were treated with either DMSO (vehicle control) or 25 µM this compound for 18 hours.

  • Method: Following treatment, cells were stained with Annexin V-FITC and propidium (B1200493) iodide (PI).

  • Analysis: Apoptosis was quantified by flow cytometry, measuring the percentage of Annexin V positive cells.

  • Reference: [5]

In Vivo Efficacy Study of Bortezomib in a Multiple Myeloma Xenograft Model
  • Animal Model: Severe combined immunodeficient (SCID) mice.

  • Cell Line: Human MM.1S cells were subcutaneously injected.

  • Treatment: Once tumors were established, mice were treated with bortezomib administered intravenously at a dose of 0.5 mg/kg twice weekly for 4 weeks.

  • Efficacy Evaluation: Tumor volume was measured regularly to assess tumor growth inhibition. Overall survival was also monitored.

  • Reference: [1]

Experimental Workflow

The following diagram outlines a typical workflow for a preclinical in vivo efficacy study.

Experimental Workflow cluster_Preparation Preparation cluster_Xenograft Xenograft Establishment cluster_Treatment Treatment Phase cluster_Analysis Data Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Model Animal Model Preparation (e.g., SCID mice) Animal_Model->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (e.g., this compound or Chemotherapy) Randomization->Drug_Administration Efficacy_Endpoint Efficacy Endpoint Measurement (Tumor Volume, Survival) Drug_Administration->Efficacy_Endpoint Statistical_Analysis Statistical Analysis Efficacy_Endpoint->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

References

EN460: An In Vivo Evaluation of Anti-Tumor Activity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

This guide provides a comparative analysis of the anti-tumor activity of EN460, a small molecule inhibitor of Endoplasmic Reticulum Oxidation 1 (ERO1α), against established cancer therapies. This document summarizes available preclinical data, details experimental methodologies, and visualizes key biological pathways and workflows to support further research and development in oncology.

Comparative Analysis of In Vivo Anti-Tumor Efficacy

Data Summary: this compound (Hypothetical) vs. Bortezomib (B1684674) in Multiple Myeloma Xenograft Models

DrugCancer ModelDosing ScheduleTumor Growth Inhibition (TGI)Key Findings
This compound Multiple Myeloma (U266 cells)Data not availableIn vivo TGI data for this compound is not currently published. In vitro studies show this compound induces apoptosis in U266 multiple myeloma cells.[1]This compound inhibits ERO1L, leading to ER stress and apoptosis in multiple myeloma cells. However, it also shows off-target activity against other FAD-containing enzymes.[1][2]
Bortezomib Multiple Myeloma Xenograft1.0 mg/kg, IV, weekly for 4 weeks60%Bortezomib significantly inhibits tumor growth in multiple myeloma xenograft models.[3]
Bortezomib Multiple Myeloma Xenograft0.5 mg/kg, IP, twice a weekSignificant tumor growth inhibitionBortezomib treatment prolonged survival in a patient-derived xenograft model of multiple myeloma.

Note: The data for this compound and Bortezomib are from separate studies and are not from a direct comparative trial. The anti-tumor activity of this compound in vivo is suggested by its mechanism of action and in vitro results, but quantitative in vivo efficacy data has not been published.

Experimental Protocols

In Vivo Xenograft Model for Anti-Tumor Activity Assessment

This protocol describes a general methodology for evaluating the in vivo anti-tumor efficacy of a compound like this compound in a subcutaneous xenograft model using a human cancer cell line.

1. Cell Culture and Preparation:

  • Human cancer cell lines (e.g., U266 for multiple myeloma, MDA-MB-231 for breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Prior to injection, cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a sterile solution (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.

2. Animal Husbandry and Tumor Implantation:

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old, are used.

  • A suspension of 1 x 10^6 cells in 100 µL is injected subcutaneously into the flank of each mouse.

  • Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: Volume = (width)^2 x length / 2.

3. Drug Administration:

  • Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.

  • This compound would be formulated in a suitable vehicle for administration (e.g., intraperitoneal or oral).

  • The control group receives the vehicle only. A positive control group would receive a standard-of-care drug (e.g., bortezomib for multiple myeloma).

  • Dosing and schedule are based on preliminary toxicology and pharmacokinetic studies.

4. Efficacy Evaluation:

  • Tumor volumes and body weights are measured 2-3 times per week.

  • At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, biomarker analysis).

  • Tumor growth inhibition (TGI) is calculated as: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.

Visualizing Experimental and Biological Pathways

Experimental Workflow: In Vivo Validation of Anti-Tumor Activity

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cell_culture Cell Culture (e.g., U266) tumor_implantation Tumor Cell Implantation (Subcutaneous) cell_culture->tumor_implantation animal_model Immunocompromised Mice (e.g., NOD/SCID) animal_model->tumor_implantation tumor_growth Tumor Growth Monitoring tumor_implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization treatment Treatment Administration (this compound vs. Control) randomization->treatment data_collection Tumor Volume & Body Weight Measurement treatment->data_collection endpoint Endpoint Analysis (Tumor Excision & Weight) data_collection->endpoint tgi_calculation TGI Calculation & Statistical Analysis endpoint->tgi_calculation

Caption: Workflow for in vivo validation of anti-tumor activity.

Signaling Pathway: Mechanism of Action of this compound

signaling_pathway cluster_er Endoplasmic Reticulum cluster_drug cluster_cellular_response Cellular Response PDI_red Reduced PDI ERO1a ERO1α PDI_red->ERO1a Electron Transfer PDI_ox Oxidized PDI PDI_ox->PDI_red ERO1a->PDI_ox Re-oxidation O2 O₂ ERO1a->O2 Electron Transfer ER_Stress ER Stress ERO1a->ER_Stress Accumulation of reduced proteins Protein_unfolded Unfolded Protein Protein_folded Folded Protein (with disulfide bonds) Protein_unfolded->Protein_folded Oxidative Folding H2O2 H₂O₂ O2->H2O2 This compound This compound This compound->ERO1a Inhibition UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: this compound inhibits ERO1α, leading to ER stress and apoptosis.

References

A Comparative Guide to the ERO1 Inhibitor EN460 from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a side-by-side comparison of the Endoplasmic Reticulum Oxidation 1 (ERO1) inhibitor, EN460, available from different suppliers. This compound is a selective, cell-permeable inhibitor of ERO1α, a key enzyme in oxidative protein folding within the endoplasmic reticulum (ER). By inhibiting ERO1α, this compound can modulate the unfolded protein response (UPR) and protect cells against ER stress, making it a valuable tool in cancer research and other therapeutic areas.[1][2][3][4] This guide aims to assist researchers in selecting the most suitable source of this compound for their experimental needs by presenting a comparative overview of key product specifications and providing detailed experimental protocols for its use.

Side-by-Side Comparison of this compound Specifications

The following table summarizes the typical product specifications for this compound from leading chemical suppliers. While direct side-by-side experimental data from suppliers is not publicly available, this table is compiled from the product information provided by these companies. Researchers are encouraged to request lot-specific Certificates of Analysis (CoA) for detailed quantitative data.

SpecificationSupplier A (e.g., MedchemExpress)Supplier B (e.g., Selleck Chemicals)Supplier C (e.g., Sigma-Aldrich/Calbiochem)
Purity ≥99% (HPLC)≥99% (HPLC)≥99% (HPLC)
Appearance Red to dark red solidRed solidRed solid
Molecular Formula C₂₂H₁₂ClF₃N₂O₄C₂₂H₁₂ClF₃N₂O₄C₂₂H₁₂ClF₃N₂O₄
Molecular Weight 460.79 g/mol 460.79 g/mol 460.79 g/mol
Solubility DMSO: ≥ 50 mg/mLDMSO: 17 mg/mL (36.89 mM)DMSO: 50 mg/mL
Storage Powder: -20°C (3 years)Powder: -20°C (3 years)2-8°C
In solvent: -80°C (1 year)In solvent: -80°C (1 year)In solvent: -20°C (6 months)
Formulation Provided as a solidProvided as a solidProvided as a solid

Disclaimer: This table is based on publicly available information from supplier websites and is intended for comparative purposes. For lot-specific data, please refer to the Certificate of Analysis provided by the supplier.

Signaling Pathway and Experimental Workflow

This compound's mechanism of action involves the inhibition of ERO1α, which leads to an accumulation of reduced proteins in the ER, thereby inducing the Unfolded Protein Response (UPR).[2][5] The UPR is a crucial signaling network that aims to restore ER homeostasis but can trigger apoptosis under prolonged stress. The following diagram illustrates the three main branches of the UPR pathway.

UPR_Pathway cluster_ER ER Lumen cluster_Cytosol Cytosol & Nucleus cluster_Golgi Golgi ER_Stress ER Stress (Unfolded Proteins) BiP BiP ER_Stress->BiP binds PERK_inactive PERK ER_Stress->PERK_inactive activates IRE1_inactive IRE1 ER_Stress->IRE1_inactive activates ATF6_inactive ATF6 ER_Stress->ATF6_inactive activates BiP->PERK_inactive inhibits BiP->IRE1_inactive inhibits BiP->ATF6_inactive inhibits PERK_active p-PERK (active) PERK_inactive->PERK_active IRE1_active IRE1 (active) IRE1_inactive->IRE1_active ATF6_transport ATF6 ATF6_inactive->ATF6_transport translocates eIF2a eIF2α PERK_active->eIF2a eIF2a_p p-eIF2α eIF2a->eIF2a_p phosphorylates ATF4 ATF4 eIF2a_p->ATF4 promotes translation CHOP CHOP (Apoptosis) ATF4->CHOP induces XBP1u XBP1u mRNA IRE1_active->XBP1u splices XBP1s XBP1s mRNA XBP1u->XBP1s XBP1s_protein XBP1s Protein (Transcription Factor) XBP1s->XBP1s_protein translates ER_Chaperones ER Chaperones (Folding) XBP1s_protein->ER_Chaperones induces ATF6_cleaved Cleaved ATF6 (Transcription Factor) ATF6_cleaved->ER_Chaperones induces ATF6_transport->ATF6_cleaved cleavage

Caption: The Unfolded Protein Response (UPR) signaling pathway.

Experimental Protocols

Here we provide detailed methodologies for key experiments to assess the efficacy and mechanism of action of this compound.

In Vitro ERO1α Inhibition Assay

This protocol is adapted from a high-throughput screening assay for mammalian ERO1α activity.[2][6]

Objective: To determine the IC₅₀ of this compound for ERO1α inhibition in a cell-free system.

Materials:

  • Recombinant human ERO1α

  • This compound (dissolved in DMSO)

  • Dithiothreitol (DTT)

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl)

  • 96-well black microplate

  • Plate reader with fluorescence detection (Excitation: 530-560 nm, Emission: ~590 nm)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In the wells of a 96-well plate, add assay buffer.

  • Add serial dilutions of this compound to the wells. Include a DMSO-only control.

  • Add recombinant ERO1α to each well to a final concentration of approximately 50 nM.

  • To initiate the reaction, add a substrate mix containing DTT (final concentration ~100 µM), HRP, and Amplex Red.

  • Incubate the plate at room temperature, protected from light, for 30 minutes.

  • Measure the fluorescence intensity using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

  • Plot the percent inhibition against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Western Blot Analysis of ER Stress Markers

This protocol describes the detection of key UPR markers in cells treated with this compound.

Objective: To qualitatively and quantitatively assess the induction of ER stress in response to this compound treatment by measuring the expression of UPR-related proteins.

Materials:

  • Cell line of interest (e.g., HeLa, U266)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (and a DMSO control) for a specified time (e.g., 6, 12, or 24 hours).

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

By following these protocols and considering the supplier-specific information, researchers can effectively utilize this compound in their studies of ER stress and related diseases.

References

EN460 in Cancer Therapy: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

EN460 is a selective inhibitor of Endoplasmic Reticulum Oxidoreductin 1-alpha (ERO1α), an enzyme crucial for oxidative protein folding. In many cancers, ERO1α is overexpressed, contributing to tumor progression, angiogenesis, and immune evasion by modulating pathways like the unfolded protein response (UPR).[1][2] This guide provides a comparative analysis of this compound's performance in various cancer cell lines, its alternatives, and the experimental methodologies used for its evaluation.

Performance of this compound Across Cancer Cell Line Panels

This compound has demonstrated varied efficacy across different cancer cell lines, primarily by inducing endoplasmic reticulum (ER) stress, promoting apoptosis, and modulating the expression of key immune checkpoint proteins.[3][4][5]

Cell LineCancer TypeConcentrationObserved EffectsCitation(s)
MDA-MB-231 Triple-Negative Breast Cancer12.5 µMDecreased surface expression of PD-L1.[5]
U266 Multiple Myeloma10.1 µM (IC₅₀)Inhibition of cell proliferation.[3]
25 µMInduction of apoptosis and ER stress (increased p-eIF2α, cleavage of ATF6).[3]
MM1.S Multiple Myeloma14.74 µM (IC₅₀)Inhibition of cell proliferation.[3]
143B Osteosarcoma8 µM (in combination)Used to analyze apoptosis, autophagy, and ER stress-related proteins.
Comparison with Alternative ERO1α Inhibitors

Several alternatives to this compound have been developed or identified, aiming for improved efficacy and specificity.

CompoundDescriptionPerformance HighlightsCitation(s)
This compound Selective, activity-dependent inhibitor of ERO1α.IC₅₀ of 1.9 µM for ERO1α in vitro.[6] Shows off-target effects on other FAD-containing enzymes like MAO-A, MAO-B, and LSD1.[4][4][6]
QM295 A functionally related ERO1α inhibitor.Activates the unfolded protein response.[6][7] Shows a more sustained dose-response compared to this compound in activating a UPR reporter.[7][6][7][8]
PB-EN-10 Azide derivative of this compound.Designed for similar or enhanced efficacy. Showed a similar IC₅₀ to this compound in inhibiting ERO1α activity (in vitro) and in U266 and MM1.S cell lines.[3][3]

Key Experimental Methodologies

Detailed protocols are essential for reproducing and building upon research findings. Below are the methodologies for key experiments used to evaluate this compound's performance.

Cell Viability and Proliferation (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Plate cells (e.g., U266) in a 96-well plate at a density of 15,000 cells per well.

  • Treatment: Incubate the cells with increasing concentrations of this compound (e.g., 0.78 to 50 µM) or vehicle control (DMSO) for 72 hours.[3]

  • MTT Addition: Add 10-50 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[3][9]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[3][9]

  • Solubilization: Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan (B1609692) crystals.[3][10][11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.[9]

Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between healthy, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells (e.g., U266) with the desired concentration of this compound (e.g., 25 µM) or vehicle control for a specified time (e.g., 18 hours).[3]

  • Cell Harvesting: Collect both floating and adherent cells. Wash the cells with cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10⁶ cells/mL.[13]

  • Staining: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to 100 µL of the cell suspension.[12][13]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

  • Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze the cells by flow cytometry.[13] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both.[12]

Western Blotting for ER Stress Markers

This technique is used to detect changes in the expression of proteins involved in the ER stress pathway.

  • Cell Lysis: Treat cells with this compound for various time points (e.g., 2, 4, 8 hours), then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 15-20 µg of protein per sample on an SDS-PAGE gel.[14]

  • Transfer: Transfer the separated proteins to a PVDF membrane.[14]

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against ER stress markers (e.g., p-eIF2α, ATF6, CHOP, BiP).[14][15][16]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an ECL detection reagent.[17]

Flow Cytometry for PD-L1 Surface Expression

This method quantifies the level of PD-L1 protein on the cell surface.

  • Cell Treatment: Treat cells (e.g., MDA-MB-231) with this compound (e.g., 12.5 µM).[5]

  • Cell Preparation: Harvest the cells and wash them in FACS buffer (e.g., 1% BSA in PBS).

  • Fc Receptor Blocking (Optional): Block Fc receptors to prevent non-specific antibody binding.

  • Staining: Incubate the cells with a PE-conjugated anti-PD-L1 antibody or a PE-labeled isotype control for 30 minutes on ice in the dark.[5][18]

  • Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.

  • Analysis: Resuspend the cells in FACS buffer and analyze them using a flow cytometer.[19]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz help to illustrate the complex biological pathways and experimental processes involved in the evaluation of this compound.

EN460_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Inhibition cluster_Downstream Downstream Effects in Cancer Cells ERO1a ERO1α (Active) PDI_ox PDI (Oxidized) ERO1a->PDI_ox Re-oxidizes PDL1 ↓ PD-L1 Surface Expression VEGF ↓ VEGF Secretion PDI_red PDI (Reduced) PDI_red->ERO1a Protein_folded Folded Protein (Oxidized) PDI_ox->Protein_folded Protein_unfolded Unfolded Protein (Reduced) Protein_unfolded->PDI_red Oxidative Folding Protein_folded->PDL1 e.g., PD-L1 Protein_folded->VEGF e.g., VEGF This compound This compound This compound->ERO1a Inhibits ER_Stress ↑ ER Stress This compound->ER_Stress Induces Immune_Evasion ↓ Immune Evasion PDL1->Immune_Evasion Apoptosis ↑ Apoptosis ER_Stress->Apoptosis

Caption: Mechanism of this compound action and its downstream effects in cancer cells.

Experimental_Workflow_MTT start Seed Cancer Cells in 96-well plate treat Add this compound at various concentrations start->treat incubate1 Incubate for 72 hours (37°C, 5% CO₂) treat->incubate1 add_mtt Add MTT Reagent (0.5 mg/mL) incubate1->add_mtt incubate2 Incubate for 4 hours add_mtt->incubate2 solubilize Add Solubilization Solution (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read end Determine Cell Viability (IC₅₀) read->end

Caption: Workflow for assessing cell viability using the MTT assay.

Logical_Relationship_ERO1 cluster_Functions ERO1α Pro-Tumor Functions CANCER Cancer Hallmarks ERO1 ERO1α Overexpression CANCER->ERO1 drives ANGIO Angiogenesis (VEGF Folding) ERO1->ANGIO promotes IMMUNE Immune Evasion (PD-L1 Folding) ERO1->IMMUNE promotes METASTASIS Metastasis ERO1->METASTASIS promotes PROLIFERATION Proliferation & Survival (UPR Adaptation) ERO1->PROLIFERATION promotes This compound This compound (ERO1α Inhibitor) This compound->ERO1 inhibits This compound->ANGIO disrupts This compound->IMMUNE disrupts This compound->METASTASIS disrupts This compound->PROLIFERATION disrupts

Caption: The role of ERO1α in cancer and the inhibitory effect of this compound.

References

Statistical Analysis of EN460: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive statistical analysis of the experimental data available for EN460, a small-molecule inhibitor of the endoplasmic reticulum (ER) oxidoreductin 1α (ERO1α). Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this compound with its derivatives and other relevant inhibitors, supported by detailed experimental data and protocols.

Data Presentation: Performance Comparison of ERO1α Inhibitors

The following tables summarize the key quantitative data from various experimental evaluations of this compound and its alternatives.

Table 1: In Vitro Enzyme Inhibition

CompoundTargetIC50 (μM)Source
This compound Ero1L 22.13 [1][2]
This compoundMAO-A7.91[1][2]
This compoundMAO-B30.59[1][2]
This compoundLSD14.16[1][2]
This compoundERO1α1.9[3][4][5]
PB-10Ero1L12.19[1]
PB-11Ero1LNot specified[1]

Table 2: Cell Viability in Multiple Myeloma (MM) Cell Lines (72h treatment)

CompoundCell LineIC50 (μM)Source
This compound U266 10.1 ± 1.11 [1]
This compoundMM1.S14.74 ± 1.23[1]
PB-10U26614.73 ± 1.1[1]
PB-10MM1.S18.76 ± 1.06[1]
PB-11U266>50[1]
PB-11MM1.S>50[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability
  • Cell Seeding: Cells were seeded at a density of 15,000 cells per well in a 96-well plate.

  • Treatment: Cells were incubated with either DMSO (vehicle control) or increasing concentrations of this compound, PB-10, and PB-11 (0.78, 1.56, 3.13, 6.25, 12.5, and 50 μM) for 72 hours.

  • MTT Addition: Following incubation, 50 μl of MTT solution (2 mg/ml) was added to each well, and the plate was incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals in viable cells were dissolved by adding 50 μl of dimethyl sulfoxide (B87167) (DMSO) to each well.

  • Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.

  • Data Analysis: All experiments were performed in triplicate, and the IC50 values were calculated from the dose-response curves.[1]

Western Blot Analysis for ER Stress Markers
  • Cell Lysis: U266 cells were incubated with DMSO or this compound for 2, 4, and 8 hours. Subsequently, cell lysates were collected.

  • Protein Separation: Protein extracts were separated on an 8–10% SDS-PAGE gel.

  • Membrane Transfer: The separated proteins were transferred onto a PVDF membrane.

  • Blocking: The membrane was incubated with 5% nonfat milk in Tris-buffered saline with Tween 20 (TBST) buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Membranes were incubated overnight at 4°C with primary antibodies against p-EIF2alpha, ATF4, ATF6, and beta-actin.

  • Secondary Antibody Incubation: Blots were then incubated with the appropriate secondary antibodies.

  • Detection: Protein bands were visualized using a suitable detection method.[1]

Flow Cytometry for Apoptosis Analysis
  • Cell Treatment: U266 cells were treated with either DMSO (vehicle control) or 25 μM this compound for 18 hours.

  • Staining: Cells were subjected to Annexin V-FITC and propidium (B1200493) iodide (PI) staining.

  • Flow Cytometry: The stained cells were analyzed by flow cytometry to quantify the percentage of apoptotic cells.

  • Data Analysis: The data are reported as the mean ± standard deviation for three independent experiments.[1]

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

ERO1_PDI_Pathway cluster_ER_Lumen ER Lumen PDI_red PDI (reduced) Protein_folded Folded Protein (with disulfide bonds) ERO1a_red ERO1α (reduced) PDI_red->ERO1a_red Electron transfer PDI_ox PDI (oxidized) PDI_ox->PDI_red Protein_unfolded Unfolded Protein (with free thiols) Protein_unfolded->Protein_folded Disulfide bond formation ERO1a_ox ERO1α (oxidized) ERO1a_ox->PDI_ox Electron transfer ERO1a_red->ERO1a_ox Re-oxidation O2 O2 ERO1a_red->O2 Electron acceptor H2O2 H2O2 O2->H2O2 This compound This compound This compound->ERO1a_red Inhibits re-oxidation

Caption: The ERO1α-PDI pathway for disulfide bond formation and its inhibition by this compound.

EN460_ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) This compound This compound ERO1a ERO1α This compound->ERO1a Inhibition ER_Stress ER Stress ERO1a->ER_Stress Induces PERK PERK ER_Stress->PERK ATF6 ATF6 ER_Stress->ATF6 IRE1 IRE1 ER_Stress->IRE1 p_eIF2a p-eIF2α PERK->p_eIF2a Phosphorylates cleaved_ATF6 Cleaved ATF6 ATF6->cleaved_ATF6 Cleavage Apoptosis Apoptosis IRE1->Apoptosis Prolonged Stress ATF4 ATF4 p_eIF2a->ATF4 Leads to increased translation ATF4->Apoptosis cleaved_ATF6->Apoptosis

Caption: Signaling pathway of this compound-induced ER stress and apoptosis.

Experimental_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_Assays Downstream Assays cluster_Data_Analysis Data Analysis start Seed MM Cells (U266, MM1.S) treatment Treat with this compound, PB-10, PB-11, or DMSO start->treatment incubation Incubate for specified time (e.g., 18h, 72h) treatment->incubation viability Cell Viability (MTT Assay) incubation->viability 72h apoptosis Apoptosis (Flow Cytometry) incubation->apoptosis 18h er_stress ER Stress Markers (Western Blot) incubation->er_stress 2, 4, 8h ic50_calc IC50 Calculation viability->ic50_calc apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant protein_exp Protein Expression Analysis er_stress->protein_exp

Caption: General experimental workflow for the evaluation of this compound and its derivatives.

References

Safety Operating Guide

Proper Disposal Procedures for EN460: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals handling EN460, a selective inhibitor of the endoplasmic reticulum oxidation 1 (ERO1), ensuring its proper disposal is paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety protocols and hazardous waste regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation. It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary.

In the event of accidental exposure, follow these first-aid measures:

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.

  • After skin contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • If swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.

Quantitative Data Summary

For quick reference, the key quantitative data for this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₂H₁₂ClF₃N₂O₄
Molecular Weight 460.79 g/mol
Appearance Solid
Solubility in DMSO Soluble
Storage Temperature Powder: -20°C for 3 years; In solvent: -80°C for 6 months

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and its contaminated materials must be managed as hazardous waste. Adherence to local, regional, and national regulations is mandatory.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This includes any grossly contaminated items such as weighing paper or spatulas.

  • Liquid Waste: For solutions of this compound (e.g., dissolved in DMSO), collect the waste in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, tubes) that has come into contact with this compound should be collected in a designated hazardous waste container lined with a durable plastic bag.

2. Labeling of Waste Containers:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."

  • The label must include the full chemical name ("this compound") and the solvent used if it is a liquid waste.

  • Indicate the primary hazards: "Harmful," "Irritant."

  • Include the date of waste accumulation and the name of the generating laboratory or researcher.

3. Storage of Hazardous Waste:

  • Store hazardous waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure containers are kept closed to prevent spills or the release of vapors.

  • Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.

  • Provide the EHS office or contractor with a complete inventory of the waste, including the chemical name, quantity, and hazard information.

  • Never dispose of this compound down the drain or in the regular trash.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

EN460_Disposal_Workflow cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Unused or Contaminated this compound wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->wear_ppe segregate_waste Segregate Waste wear_ppe->segregate_waste solid_waste Solid Waste (Powder, Contaminated Items) segregate_waste->solid_waste liquid_waste Liquid Waste (this compound Solutions) segregate_waste->liquid_waste containerize_solid Place in Labeled Hazardous Waste Container solid_waste->containerize_solid containerize_liquid Place in Labeled Leak-Proof Container liquid_waste->containerize_liquid label_waste Label Container: 'Hazardous Waste - this compound' Hazards, Date, Lab Info containerize_solid->label_waste containerize_liquid->label_waste store_waste Store in Designated Secure Area with Secondary Containment label_waste->store_waste contact_ehs Contact EHS or Licensed Waste Contractor store_waste->contact_ehs end End: Proper Disposal by Authorized Personnel contact_ehs->end

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment, thereby fostering a culture of safety and responsibility in research.

Essential Safety Protocols for Handling Materials Treated in Accordance with EN 460

Author: BenchChem Technical Support Team. Date: December 2025

Clarification: EN 460 is a European standard (EN 460:1994) that specifies the performance requirements for wood preservatives, ensuring their durability and effectiveness against biological agents like fungi and insects. It is not a chemical substance itself. Therefore, the personal protective equipment (PPE) required depends on the specific chemical preservative used to treat the wood and the nature of the handling activities.

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who may be working with materials, such as treated wood, that conform to the EN 460 standard. The following procedural guidance outlines the necessary PPE, operational plans, and disposal protocols to ensure safe handling.

Operational and Disposal Plan

Safe handling of materials treated with chemical preservatives requires a systematic approach to minimize exposure. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation Phase cluster_handling Handling & Processing Phase cluster_cleanup Cleanup & Disposal Phase prep_sds 1. Identify Preservative & Obtain Safety Data Sheet (SDS) prep_ppe 2. Select & Inspect PPE (Based on SDS and Task) prep_sds->prep_ppe prep_area 3. Prepare Ventilated Work Area prep_ppe->prep_area handle_transport 4. Safe Transport to Work Area prep_area->handle_transport handle_process 5. Cut, Sand, or Process Material (Use dust extraction) handle_transport->handle_process cleanup_area 6. Clean Work Area (Wet methods or HEPA vacuum) handle_process->cleanup_area cleanup_ppe 7. Remove & Inspect PPE cleanup_area->cleanup_ppe cleanup_disposal 8. Dispose of Waste & Contaminated PPE (Follow local regulations) cleanup_ppe->cleanup_disposal cleanup_wash 9. Wash Hands Thoroughly cleanup_disposal->cleanup_wash

Caption: Workflow for Safely Handling Chemically Treated Materials.

Personal Protective Equipment (PPE) Recommendations

The selection of appropriate PPE is critical and must be guided by the Safety Data Sheet (SDS) of the specific preservative chemical used. The following table summarizes general PPE recommendations for activities involving wood treated with preservatives.

Activity Potential Hazards Respiratory Protection Hand Protection Eye Protection Skin/Body Protection
General Handling & Inspection Skin contact with preservative, splintersGenerally not requiredChemical-resistant gloves (e.g., Nitrile)Safety glassesLong-sleeved clothing or lab coat
Cutting, Drilling, Sanding Inhalation of treated wood dust, eye contact with particles, skin contactP2/P3 or N95/N100 respiratorChemical-resistant glovesSafety goggles or face shieldLong-sleeved clothing or coveralls
Applying Finishes (e.g., stains, sealants) Inhalation of vapors, skin and eye contact with solventsOrganic vapor respirator (if required by finish SDS)Chemical-resistant glovesSafety gogglesLab coat or chemical-resistant apron
Disposal of Waste Contact with contaminated materialsAs required for handling dustHeavy-duty, chemical-resistant glovesSafety glassesLong-sleeved clothing or coveralls

Experimental Protocols: Key Safety Procedures

1. Pre-Handling Protocol:

  • Identify the Preservative: Before any handling, identify the specific chemical preservative used on the wood. This information may be available from the supplier or through analysis.

  • Obtain and Review the SDS: Acquire the Safety Data Sheet (SDS) for the identified preservative. This document provides critical information on hazards, handling, and emergency measures.

  • Risk Assessment: Conduct a risk assessment for the planned activities (e.g., cutting, sanding) to identify specific hazards and determine the necessary control measures, including the selection of appropriate PPE.

  • Work Area Preparation: Ensure the work area is well-ventilated. If machining the material, use local exhaust ventilation (LEV) or dust collection systems.

2. Handling and Processing Protocol:

  • Don PPE: Put on all required PPE as identified in the risk assessment and the table above.

  • Minimize Dust Generation: When cutting or sanding, use methods that minimize dust creation. Use sharp tools and appropriate cutting speeds.

  • Avoid Inhalation: Always wear the recommended respiratory protection when creating dust or working with volatile chemicals.

  • No Eating or Drinking: Do not eat, drink, or smoke in the work area to prevent ingestion of hazardous materials.

3. Post-Handling and Decontamination Protocol:

  • Waste Collection: Collect all sawdust, scraps, and other waste materials in sealed, clearly labeled containers.

  • Area Cleaning: Clean the work area using methods that do not disperse dust, such as a vacuum cleaner equipped with a HEPA filter or wet sweeping.

  • PPE Removal: Remove PPE in a designated area, avoiding self-contamination. Disposable PPE should be placed in the designated waste containers. Reusable PPE should be cleaned according to the manufacturer's instructions.

  • Personal Hygiene: Wash hands, face, and any other exposed skin thoroughly with soap and water after completing the work and before leaving the work area.

Disposal Plan

Waste from materials treated with chemical preservatives must be handled as hazardous or special waste, depending on local and national regulations.

  • Waste Segregation: Segregate treated wood waste from general, non-hazardous waste.

  • Containerization: Store waste in durable, sealed, and clearly labeled containers. The label should indicate "Hazardous Waste: Treated Wood."

  • Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal contractor. Do not burn treated wood, as this can release toxic chemicals into the atmosphere and concentrate them in the ash.

  • Contaminated PPE: Dispose of single-use gloves, respirators, and other contaminated PPE as hazardous waste along with the treated wood scraps.

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。